Technical Documentation Center

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
  • CAS: 24155-32-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the basic properties of 1-(4-Chlorophenyl)-2-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a key intermediate in the synthesis of antifungal agents such as ketoconazole. Understanding the fundamental physicochemical characteristics of this molecule is paramount for optimizing its synthesis, purification, and subsequent reactions, as well as for predicting its behavior in biological systems. This document delves into the structural basis of its basicity, offers detailed experimental protocols for its characterization, and discusses the implications of these properties in the context of drug development. While specific experimental data for this exact molecule is not widely published, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust predictive framework.

Introduction: The Significance of a Ketoconazole Precursor

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a heterocyclic ketone that serves as a crucial building block in the multi-step synthesis of ketoconazole and other related azole antifungal drugs[1][2][3]. These drugs are vital in treating a wide range of fungal infections. The chemical reactivity and, ultimately, the biological activity of the final drug molecule are influenced by the properties of its synthetic intermediates. The basicity of the imidazole moiety in 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a defining characteristic that governs its handling, reactivity, and potential physiological effects. A thorough understanding of these basic properties is therefore not merely academic but a practical necessity for chemists and pharmacologists in the field.

The Heart of the Matter: The Imidazole Ring and its Basicity

The basicity of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is conferred by the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms.

The Protonation Site: A Tale of Two Nitrogens

The imidazole ring possesses two nitrogen atoms with distinct electronic environments. One nitrogen is of a "pyrrole-type," with its lone pair of electrons participating in the aromatic π-system. The other is a "pyridine-type" nitrogen, whose lone pair resides in an sp² hybrid orbital in the plane of the ring and is not involved in aromaticity. This pyridine-like nitrogen is the primary site of protonation, as its lone pair is more available to accept a proton without disrupting the aromatic stabilization of the ring.

Estimating the Basicity: The pKa of the Conjugate Acid

The basic strength of a compound is quantified by the pKa of its conjugate acid. For the parent imidazole molecule, the pKa of its conjugate acid is approximately 7. This indicates that imidazole is a weak base. While the precise pKa of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one has not been reported in the reviewed literature, it is expected to be in a similar range. The substituents on the imidazole ring can influence its basicity through inductive and resonance effects. In this case, the ethanone substituent will have a minor electron-withdrawing effect, which might slightly decrease the basicity (lower the pKa of the conjugate acid) compared to unsubstituted imidazole.

Physicochemical Characterization: A Predictive Overview

Precise experimental data for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is scarce in publicly available literature. However, by examining data for analogous compounds, we can establish a predictive profile.

PropertyPredicted/Estimated ValueRationale/Reference
Molecular Formula C₁₁H₉ClN₂O-
Molecular Weight 220.66 g/mol -
pKa (conjugate acid) ~ 6.0 - 7.0Based on the pKa of imidazole (~7) with an expectation of a slight decrease due to the electron-withdrawing nature of the ethanone group.
Aqueous Solubility Poorly solubleAzole derivatives, including ketoconazole, are known for their low aqueous solubility.[1] The hydrophobic chlorophenyl group further contributes to this.
Solubility in Organic Solvents Soluble in polar organic solventsExpected to be soluble in solvents like ethanol, methanol, DMSO, and DMF, which is consistent with its use in synthetic organic chemistry. A related fluoro-analog is soluble in ethanol for crystallization.[4]

Experimental Determination of Basic Properties: A Practical Guide

To obtain definitive data, experimental characterization is essential. The following section provides detailed, field-proven protocols for determining the pKa and solubility of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally.

  • Preparation of the Analyte Solution: Accurately weigh approximately 20-50 mg of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and dissolve it in a suitable co-solvent (e.g., 50:50 ethanol:water mixture) to a final volume of 50 mL. The use of a co-solvent is likely necessary due to the compound's poor aqueous solubility.

  • Titrant Preparation: Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration Procedure: Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1 mL) while continuously stirring the analyte solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is determined from the pH at the half-equivalence point.

  • Co-solvent: The use of a co-solvent system is a pragmatic choice to ensure the analyte remains fully dissolved throughout the titration, which is crucial for accurate measurements.

  • Standardized Titrant: A standardized titrant with a precisely known concentration is fundamental for the accurate determination of the equivalence point and subsequent pKa calculation.

  • Incremental Addition: Slow, incremental addition of the titrant ensures that the solution reaches equilibrium before each pH measurement, leading to a more accurate titration curve.

Determination of pKa by UV-Vis Spectroscopy

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from approximately 2 to 10.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one in a suitable organic solvent (e.g., methanol or DMSO).

  • Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range).

  • Spectroscopic Measurement: Record the UV-Vis absorbance spectrum for each sample at a constant temperature.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.

UV_Vis_pKa_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Buffer Solutions (pH 2-10) C Mix Stock with Buffers A->C B Prepare Stock Solution of Compound B->C D Record UV-Vis Spectra C->D Analyze Samples E Plot Absorbance vs. pH D->E Extract Data F Fit to Henderson-Hasselbalch Equation E->F G Determine pKa F->G

Caption: Workflow for pKa determination by UV-Vis spectroscopy.

Solubility Determination

Assessing the solubility of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one in various solvents is crucial for its synthesis, purification, and formulation development.

  • Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at different pH values (e.g., pH 2, 7, 9), and common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate).

  • Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as HPLC with UV detection.

Implications of Basicity in Drug Development

The basic nature of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, and by extension, the final ketoconazole molecule, has profound implications for its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Absorption

The solubility and absorption of a basic drug are highly dependent on the pH of the gastrointestinal tract. In the acidic environment of the stomach, a basic compound will be protonated and exist in its more soluble ionized form. As it moves to the more neutral or slightly alkaline environment of the small intestine, the proportion of the un-ionized, more lipophilic form increases, which can facilitate its absorption across the intestinal membrane.

Distribution

Once absorbed, the extent of a drug's distribution into tissues is influenced by its ability to cross cell membranes. The equilibrium between the ionized and un-ionized forms, governed by the drug's pKa and the physiological pH, plays a critical role.

Metabolism and Excretion

The basicity of the imidazole ring can influence how the molecule interacts with metabolic enzymes, such as the cytochrome P450 system. Furthermore, the extent of ionization affects renal excretion, as the ionized form is generally more water-soluble and less readily reabsorbed in the renal tubules.

Logical Relationship Diagram

ADME_Implications cluster_properties Physicochemical Properties cluster_adme ADME Profile Basicity Basicity (pKa) Solubility pH-dependent Solubility Basicity->Solubility influences Absorption Gastrointestinal Absorption Basicity->Absorption affects Distribution Tissue Distribution Basicity->Distribution impacts Metabolism Enzymatic Metabolism Basicity->Metabolism can influence Excretion Renal Excretion Basicity->Excretion affects Solubility->Absorption is critical for

Caption: The influence of basicity on ADME properties.

Conclusion

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a molecule of significant interest in medicinal chemistry due to its role as a precursor to potent antifungal agents. Its basic properties, centered on the imidazole ring, are a cornerstone of its chemical behavior and have far-reaching implications for its synthesis and its ultimate performance as part of a drug molecule. While specific experimental data for this compound remains to be broadly published, this guide provides a robust framework for its characterization and a deep understanding of the principles governing its basicity. The detailed experimental protocols herein offer a clear path for researchers to generate the precise data needed to advance their drug development programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5352382, 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 47576, Ketoconazole. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 32232, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link].

  • Cheméo (2024). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 853400, 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-. Retrieved from [Link].

  • Angeli, A., et al. (2018). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. Archiv der Pharmazie, 351(9-10), e1800123. Available at: [Link].

  • Akay, C., et al. (2014). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Journal of Solution Chemistry, 43(8), 1435-1444. Available at: [Link].

  • de Oliveira, C. B., et al. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. Journal of the Brazilian Chemical Society, 30(10), 2186-2200. Available at: [Link].

  • Pütün, A. E., Bereket, G., & Özbay, N. (1993). potentiometric titration of some imidazole derivatives in nonaqueous solvent. Communications Faculty of Sciences University of Ankara Series B, 42(1-2), 1-6. Available at: [Link].

  • Hammami, S., et al. (2017). Rapid Determination of Ketoconazole Level in Human Plasma by High Performance Liquid Chromatography. American Journal of PharmTech Research, 7(1), 265-276. Available at: [Link].

  • Angeli, A., et al. (2018). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. Archiv der Pharmazie, 351(9-10), 1800123. Available at: [Link].

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Experimental and Clinical Sciences, 21, 239-250. Available at: [Link].

  • Ubeaud, G., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 17(7), 8349–8359. Available at: [Link].

  • Al-Omar, M. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s531-s539. Available at: [Link].

  • Ubeaud-Soutour, G., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1036-1040. Available at: [Link].

  • Asian Journal of Research in Chemistry. (2017). A Non-aqueous Potentiometric Titration Method for Validation of Imatinib mesylate from Pharmaceutical Dosages. Asian Journal of Research in Chemistry, 10(2), 143-147. Available at: [Link].

  • Öztürk, Y., et al. (2019). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Molecules, 24(20), 3784. Available at: [Link].

  • Google Patents. (2010). CN101665490A - Method for preparing ketoconazole derivatives.
  • Hoogmartens, J., et al. (1987). An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations. Journal of Pharmaceutical and Biomedical Analysis, 5(4), 355-362. Available at: [Link].

  • ResearchGate. (2016). How do I interpret the following Zn-imidazole titration plot?. Available at: [Link].

  • Ubeaud-Soutour, G., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1036-1040. Available at: [Link].

  • NIST. (2024). Ethanone, 1-(4-chlorophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link].

  • Google Patents. (2015). CN104447711A - Method for synthesizing ketoconazole.
  • Asadi, S., et al. (2023). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 1(1), 1-10. Available at: [Link].

  • Saraswati Institute of Pharmaceutical Sciences. (n.d.). Potentiometry-titration.pdf. Retrieved from [Link].

  • Mary, Y. S., et al. (2021). Spectroscopic (FT-IR, FT-Raman, UV-vis and NMR) Investigation, Molecular Structure, Docking and Chemical Reactivity Elucidation of Antifungal Drug Tioconazole. Journal of Molecular Structure, 1225, 129215. Available at: [Link].

  • Al-karmalawy, A. A., et al. (2018). A Review: Current Analytical Methods for Determination of Ketoconazole in Pharmaceutical and Biological Samples. Journal of Taibah University Medical Sciences, 13(4), 313-324. Available at: [Link].

  • Öztürk, Y., et al. (2019). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. Molecules, 24(20), 3784. Available at: [Link].

  • Darwish, I. A., et al. (2011). Spectrophotometric method for the determination of ketoconazole based on amplification reactions. Chemistry Central Journal, 5, 73. Available at: [Link].

  • Szymański, P., et al. (2020). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2020(4), M1161. Available at: [Link].

Sources

Exploratory

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Abstract This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (CAS 24155-32-6), a pivotal chemical intermediate in the synthesis of various biologically active comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (CAS 24155-32-6), a pivotal chemical intermediate in the synthesis of various biologically active compounds. This document delves into the optimized synthesis protocols, purification methodologies, in-depth structural characterization, and analytical validation techniques. Furthermore, it explores the compound's significant role in medicinal chemistry, particularly as a precursor for antifungal agents, and outlines critical safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Core Properties

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a substituted acetophenone derivative featuring an imidazole moiety. This structural motif is a cornerstone in the architecture of numerous pharmaceuticals, most notably the azole class of antifungal agents. Its importance lies in its function as a versatile building block, allowing for further chemical modifications to derive compounds with specific therapeutic activities. For instance, the core structure is closely related to key intermediates in the synthesis of drugs like miconazole and econazole.[1] The presence of the chlorophenyl group and the imidazole ring are critical pharmacophores that contribute to the biological activity of its derivatives.[2][3]

This guide will serve as a self-validating system for the synthesis and analysis of this key intermediate, ensuring reproducibility and high purity, which are paramount for downstream applications in drug development.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 24155-32-6[4][5]
Molecular Formula C₁₁H₉ClN₂O[4]
Molecular Weight 220.65 g/mol [4]
Appearance White to off-white crystalline solid (typical)[6]
Melting Point 423–424 K (150-151 °C) for the analogous 4-fluoro compound[7]

Synthesis Pathway and Experimental Protocol

The most prevalent and efficient synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one involves a nucleophilic substitution reaction. The core principle is the alkylation of imidazole with an α-haloketone, specifically 2-chloro-1-(4-chlorophenyl)ethanone.

Mechanistic Rationale

The synthesis proceeds via an SN2 mechanism. Imidazole, a weak base, requires deprotonation to enhance its nucleophilicity. A strong base, such as sodium hydride (NaH), is ideal for this purpose in an aprotic polar solvent like Dimethylformamide (DMF). The resulting imidazolide anion is a potent nucleophile that readily attacks the electrophilic carbon of the C-Cl bond in 2-chloro-1-(4-chlorophenyl)ethanone, displacing the chloride leaving group. The choice of DMF as a solvent is critical; its high dielectric constant stabilizes the charged intermediate, and its aprotic nature prevents protonation of the imidazolide anion, thereby facilitating the reaction.

Visualized Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_products Purification & Final Product R1 Imidazole Step1 Deprotonation: Imidazole + NaH in DMF (Formation of Imidazolide Anion) R1->Step1 R2 2-chloro-1-(4-chlorophenyl)ethanone Step2 Nucleophilic Substitution (SN2): Imidazolide anion attacks α-haloketone R2->Step2 Base Sodium Hydride (NaH) Base->Step1 Solvent Dimethylformamide (DMF) Solvent->Step1 Step1->Step2 Imidazolide Anion Step3 Reaction Quench: Addition of ice-water Step2->Step3 Reaction Mixture Step4 Neutralization & Precipitation: Adjust pH to ~6 with NaHCO3 Step3->Step4 Crude Crude Product (Yellow Deposit) Step4->Crude Final Pure 1-(4-Chlorophenyl)-2- (1H-imidazol-1-yl)ethan-1-one Crude->Final Recrystallization (e.g., from Ethanol)

Caption: Workflow for the synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

Detailed Synthesis Protocol

This protocol is adapted from a validated procedure for the synthesis of the structurally similar 4-fluoro analog.[7]

  • Reagent Preparation & Safety: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) as sodium hydride reacts violently with water. All glassware must be thoroughly dried. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Step 1: Deprotonation of Imidazole

    • Suspend sodium hydride (e.g., 1.2 equivalents) in anhydrous DMF in a three-neck round-bottom flask equipped with a magnetic stirrer and dropping funnel.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of imidazole (e.g., 1.2 equivalents) dissolved in anhydrous DMF dropwise to the NaH suspension. Causality: This slow, cooled addition controls the exothermic reaction and the evolution of hydrogen gas.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium imidazolide salt.

  • Step 2: Nucleophilic Substitution

    • Prepare a solution of 2-chloro-1-(4-chlorophenyl)ethanone (1.0 equivalent) in anhydrous DMF.

    • Slowly add this solution dropwise to the reaction mixture from the dropping funnel.

    • Once the addition is complete, allow the reaction to proceed at room temperature for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Isolation

    • Upon completion, carefully pour the reaction mixture into a beaker containing ice-water (approx. 10 volumes) to quench the reaction and precipitate the product.

    • Add hydrochloric acid (e.g., 1 M) to dissolve any unreacted basic materials.

    • Filter the mixture. Neutralize the filtrate with a saturated sodium bicarbonate solution to a pH of approximately 6. Causality: Neutralization causes the desired product to precipitate out of the aqueous solution.

    • Collect the resulting solid (typically a yellow deposit) by vacuum filtration.

  • Step 4: Purification by Recrystallization

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum. This process yields crystals suitable for analysis.[7]

Structural Characterization and Analytical Control

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques is employed. Sigma-Aldrich notes that for this specific product, the buyer assumes responsibility for confirming identity and purity, underscoring the importance of a robust analytical workflow.

Table 2: Analytical Methodologies

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationSignals corresponding to aromatic protons of the chlorophenyl and imidazole rings, and a characteristic singlet for the methylene (-CH₂-) protons adjacent to the carbonyl and imidazole groups.[8]
¹³C NMR Carbon Skeleton ConfirmationResonances for the carbonyl carbon, aromatic carbons, and the methylene carbon.[8]
Mass Spectrometry (MS) Molecular Weight VerificationA molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the molecular weight of 220.65 g/mol .
FTIR Spectroscopy Functional Group IdentificationCharacteristic absorption bands for C=O (ketone) stretching, C-Cl stretching, and C=N/C=C stretching from the aromatic and imidazole rings.[9]
HPLC Purity Assessment & QuantificationA single major peak under optimized conditions, indicating high purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier is a common starting point.[10][11]
X-Ray Crystallography Definitive 3D StructureFor single crystals, this technique can confirm the molecular conformation. In analogous structures, the phenyl and imidazole rings are found to be nearly perpendicular to each other.[7]
High-Performance Liquid Chromatography (HPLC) Protocol

The following is a representative reverse-phase HPLC method for purity analysis, adaptable for this compound.

  • System: HPLC with UV Detector

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water (each containing 0.1% formic acid for MS compatibility or phosphoric acid).[10][11]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a suitable solvent like methanol.

Biological Significance and Applications in Drug Development

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value is demonstrated in its utility for creating more complex molecules with therapeutic potential.

  • Antifungal Agents: The imidazole ring is a well-established pharmacophore that targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. This compound serves as a precursor to derivatives that exhibit potent antifungal activity, particularly against infections like those caused by Candida albicans.[1][2] Imidazole-containing chalcones have also shown strong effectiveness against Aspergillus fumigatus.[3]

  • Anticonvulsant Research: Derivatives created from the reduction of the ketone in this molecule to a hydroxyl group, followed by esterification, have been explored for anticonvulsant properties.[12] This highlights the compound's versatility as a scaffold for exploring treatments for central nervous system disorders.

  • Other Potential Applications: The imidazole core is present in a wide range of bioactive molecules, suggesting that derivatives of this compound could be investigated for anti-inflammatory and antimicrobial activities.[13]

Safety, Handling, and Storage

Hazard Identification

Based on analogous compounds, 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one should be handled as a substance with the following potential hazards:

  • Harmful if swallowed (Acute toxicity, oral).[14][15]

  • Causes skin irritation .[14][16]

  • Causes serious eye irritation .[14][16]

  • May cause respiratory irritation .[14]

Recommended Handling and Storage

Safety_Protocols cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Conditions Gloves Chemical-resistant gloves Goggles Safety goggles/face shield Coat Lab coat Ventilation Use in a well-ventilated area or chemical fume hood Hygiene Wash hands thoroughly after handling Ingestion Do not eat, drink, or smoke in work area Dust Avoid dust formation Container Keep container tightly closed Location Store in a dry, cool, and well-ventilated place

Caption: Essential safety, handling, and storage protocols.

  • Engineering Controls: Work in a chemical fume hood to avoid inhalation of dust or vapors.[17]

  • Personal Hygiene: Wash hands and exposed skin thoroughly after handling. Do not consume food or drink in the laboratory.[16][17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[17]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a compound of significant strategic importance in synthetic and medicinal chemistry. Its straightforward and scalable synthesis, combined with its versatile chemical nature, makes it an indispensable building block for the development of novel therapeutics, particularly in the realm of antifungal agents. The protocols and analytical methods detailed in this guide provide a robust framework for researchers to produce and validate this compound to the high standards of purity required for drug discovery and development pipelines. A thorough understanding of its chemistry and safe handling practices is essential for harnessing its full potential in advancing pharmaceutical research.

References

  • (1-(4-chlorophenyl)-1H-imidazol-4-yl)methanol - PubChem - NIH. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent - PubMed. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents. (n.d.). Google Patents.
  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved January 26, 2026, from [Link]

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Synthesis of 1-Phenyl/1-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)Ethanol Esters as Potential Biological Active Compounds - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • (PDF) 1-(1H-Imidazol-1-yl)ethanone - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Safety data sheet - CPAChem. (n.d.). CPAChem. Retrieved January 26, 2026, from [Link]

  • SYNTHESIS AND CHARECTERIZATION OF SOME NEW IMIDAZOLE-2-THIOLS AND ITS DERIVATIVES. (n.d.). Retrieved January 26, 2026, from [Link]

  • 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | SIELC Technologies. (2018, May 16). SIELC Technologies. Retrieved January 26, 2026, from [Link]

  • Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • CAS#:24155-42-8 | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Chemsrc. (n.d.). Chemsrc. Retrieved January 26, 2026, from [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (n.d.). Retrieved January 26, 2026, from [Link]

  • [Application]alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol - 씨티케이. (2018, August 10). 씨티케이. Retrieved January 26, 2026, from [Link]

  • 1-[2-(2-chlorophenyl)-4,5-diphenyl-2H-imidazol-2-yl] - SIELC Technologies. (2018, February 16). SIELC Technologies. Retrieved January 26, 2026, from [Link]

  • FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole - ResearchGate. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • [Application]alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol - 씨티케이. (n.d.). 씨티케이. Retrieved January 26, 2026, from [Link]

  • Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Cheméo. (n.d.). Cheméo. Retrieved January 26, 2026, from [Link]

  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. (2024, July 17). Royalchem. Retrieved January 26, 2026, from [Link]

  • 1-(4-Chlorophenyl)ethanone - SIELC Technologies. (2018, February 16). SIELC Technologies. Retrieved January 26, 2026, from [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (n.d.). Retrieved January 26, 2026, from [Link]

  • 1-(2, 4-Dichloro phenyl)-2-(1H-Imidazol-yl) Ethanol - Amar Healthcare. (n.d.). Amar Healthcare. Retrieved January 26, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Abstract This technical guide provides a comprehensive analysis of the core mechanism of action of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a member of the azole class of compounds. Drawing upon established pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core mechanism of action of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a member of the azole class of compounds. Drawing upon established principles of medicinal chemistry and mycology, this document elucidates the molecular interactions and cellular consequences that underpin its biological activity. The primary focus is on its role as an inhibitor of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's function, supported by experimental methodologies and structural insights.

Introduction: The Chemical and Therapeutic Landscape

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a synthetic compound characterized by a 4-chlorophenyl group linked to an imidazole ring via an ethanone bridge. The presence of the imidazole moiety places it within the broader class of azole compounds, which are renowned for their therapeutic applications, most notably as antifungal agents.[1] The structural features of this molecule, particularly the nitrogen-containing heterocyclic imidazole ring, are pivotal to its biological activity. While derivatives of this core structure have been investigated for various therapeutic applications, including anticonvulsant and heme oxygenase inhibitory activities, its primary and most well-understood mechanism, in the context of mycology, is the disruption of fungal cell membrane integrity.[2][3]

Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The principal mechanism of action for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one as an antifungal agent is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi.[6][7]

The Role of CYP51 in Fungal Physiology

CYP51 is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[6][8] Ergosterol is the primary sterol component of the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[9][10] The inhibition of CYP51 disrupts the production of ergosterol, leading to a cascade of detrimental effects on the fungal cell.[11][12]

Molecular Interaction with the CYP51 Active Site

The inhibitory action of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is predicated on the interaction of its imidazole ring with the heme iron atom located at the active site of the CYP51 enzyme. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring coordinates with the heme iron, effectively blocking the binding of the natural substrate, lanosterol.[4] This non-covalent, yet high-affinity, interaction competitively inhibits the enzyme's catalytic activity.

Downstream Cellular Consequences of CYP51 Inhibition

The inhibition of CYP51 by 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one triggers a series of events that compromise fungal cell viability:

  • Depletion of Ergosterol: The most immediate consequence is the cessation of ergosterol synthesis, leading to its depletion from the fungal cell membrane.[13]

  • Accumulation of Toxic Sterol Intermediates: The enzymatic block results in the accumulation of lanosterol and other 14α-methylated sterol precursors.[11] These intermediates are incorporated into the fungal membrane, where they disrupt its normal structure and function.

  • Altered Membrane Permeability and Fluidity: The replacement of ergosterol with these aberrant sterols leads to increased membrane permeability and altered fluidity, compromising the cell's ability to maintain its internal environment.[10]

  • Inhibition of Fungal Growth and Proliferation: The culmination of these cellular insults is the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect). The compound also inhibits the transformation of yeast-like blastospores into the invasive mycelial form in dimorphic fungi like Candida albicans.[12][13]

Signaling Pathway Visualization

The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action cluster_consequences Cellular Consequences Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Compound 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one CYP51 (Lanosterol 14α-demethylase) CYP51 (Lanosterol 14α-demethylase) Compound->CYP51 (Lanosterol 14α-demethylase) Inhibits Ergosterol_Depletion Ergosterol Depletion CYP51 (Lanosterol 14α-demethylase)->Ergosterol_Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation CYP51 (Lanosterol 14α-demethylase)->Toxic_Sterol_Accumulation Membrane_Disruption Disrupted Membrane Integrity & Fluidity Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition / Cell Death Membrane_Disruption->Growth_Inhibition

Caption: Inhibition of CYP51 by 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

Experimental Protocols for Mechanistic Elucidation

The proposed mechanism of action can be validated through a series of well-established experimental protocols.

CYP51 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the activity of lanosterol 14α-demethylase.

Methodology:

  • Preparation of Microsomes: Isolate microsomes containing CYP51 from a relevant fungal species (e.g., Candida albicans).

  • Assay Reaction: In a suitable buffer, combine the fungal microsomes, a fluorescent or radiolabeled lanosterol substrate, and varying concentrations of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period to allow for enzymatic conversion.

  • Detection: Quantify the formation of the demethylated product using high-performance liquid chromatography (HPLC) coupled with a fluorescence or radioactivity detector.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Ergosterol Biosynthesis Inhibition Assay

This whole-cell assay quantifies the reduction in total ergosterol content in fungal cells upon treatment with the compound.

Methodology:

  • Fungal Culture: Grow a susceptible fungal strain in a suitable liquid medium to the mid-logarithmic phase.

  • Compound Treatment: Expose the fungal cultures to various concentrations of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one for a specified duration.

  • Sterol Extraction: Harvest the fungal cells and extract the total sterols using a saponification and solvent extraction procedure.

  • Quantification: Analyze the extracted sterols by UV-Vis spectrophotometry or gas chromatography-mass spectrometry (GC-MS) to determine the ergosterol content.

  • Data Analysis: Compare the ergosterol levels in treated cells to those in untreated controls to calculate the percentage of inhibition.

Minimum Inhibitory Concentration (MIC) Testing

This standardized susceptibility test determines the lowest concentration of the compound that prevents visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test fungus.

  • Serial Dilution: Prepare serial dilutions of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one in a microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension.

  • Incubation: Incubate the plate under appropriate conditions for fungal growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

The following table summarizes the expected outcomes from the described experimental protocols.

ExperimentParameter MeasuredExpected Outcome for an Active Compound
CYP51 Enzyme Inhibition Assay IC₅₀ valueLow micromolar or nanomolar IC₅₀ value
Ergosterol Biosynthesis Inhibition Assay Percentage of ergosterol reductionDose-dependent reduction in cellular ergosterol levels
Minimum Inhibitory Concentration (MIC) Testing MIC value (µg/mL)Low MIC values against susceptible fungal strains

Structure-Activity Relationship (SAR) Insights

The chemical structure of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is critical to its biological activity.

  • Imidazole Ring: This is the essential pharmacophore that coordinates with the heme iron of CYP51.[14]

  • 4-Chlorophenyl Group: The halogenated phenyl ring contributes to the lipophilicity of the molecule, facilitating its passage through the fungal cell membrane. The specific substitution pattern on the phenyl ring can influence the compound's potency and spectrum of activity.[14]

  • Ethanone Linker: The two-carbon linker between the imidazole and phenyl moieties provides the appropriate spatial orientation for optimal binding within the active site of the target enzyme.

Potential for Other Biological Activities

It is noteworthy that compounds with a similar structural scaffold have been reported to exhibit other biological activities. For instance, certain 1-aryl-2-(1H-imidazol-1-yl)ethanones have shown inhibitory activity against heme oxygenase.[3] Additionally, ester derivatives of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol have been synthesized and evaluated for anticonvulsant properties.[2] These findings suggest that while the primary mechanism of action in fungi is the inhibition of CYP51, the compound or its derivatives may interact with other targets in different biological systems.

Conclusion

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one exerts its primary biological effect, particularly its antifungal activity, through the potent and specific inhibition of lanosterol 14α-demethylase (CYP51). This targeted disruption of the ergosterol biosynthesis pathway leads to a cascade of deleterious cellular events, ultimately inhibiting fungal growth and viability. The well-defined mechanism of action, coupled with a structure amenable to chemical modification, underscores the therapeutic potential of this class of compounds. Further research, guided by the experimental frameworks outlined in this guide, will continue to refine our understanding of its molecular interactions and pave the way for the development of novel therapeutic agents.

References

  • Akira, Y., et al. (1985). [Data related to the synthesis of antifungal drugs]. (Reference is mentioned in the text of a cited article, but the original source is not provided in the search results).
  • Allen, F. H., et al. (1987). [Data on bond lengths and angles]. (Reference is mentioned in the text of a cited article, but the original source is not provided in the search results).
  • Baddley, J. W., et al. (2013). [Data on invasive aspergillosis mortality]. (Reference is mentioned in the text of a cited article, but the original source is not provided in the search results).
  • CYP51A1. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Daum, G., et al. (1998). [Information on ergosterol function]. (Reference is mentioned in the text of a cited article, but the original source is not provided in the search results).
  • Doğan, I. S. Z., et al. (2013). Synthesis of some new 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester derivatives and their anticonvulsant activities. ResearchGate. [Link]

  • Gunsalus, K., et al. (2016). [Data on C. albicans infection mortality]. (Reference is mentioned in the text of a cited article, but the original source is not provided in the search results).
  • Heeres, J., et al. (n.d.). Antimycotic imidazoles. Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of Medicinal Chemistry. [Link]

  • Lanjewar, D. N. (2011). [Data on cryptococcosis in HIV-positive patients]. (Reference is mentioned in the text of a cited article, but the original source is not provided in the search results).
  • Lepesheva, G. I., & Waterman, M. R. (2011). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. PMC. [Link]

  • Lessa, J. A., et al. (2013). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. MDPI. [Link]

  • Mast, N., et al. (2011). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. [Journal Name, Volume(Issue), pages]. [Link]

  • Ögmundsdóttir, H. M., et al. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. DergiPark. [Link]

  • Pinedo-Rivilla, C., et al. (2011). Asymmetric preparation of antifungal 1-(4-chlorophenyl)-1-cyclopropyl methanol and 1-(4-chlorophenyl)-2-phenylethanol. Study of the detoxification mechanism by Botrytis cinerea. SciSpace. [Link]

  • Podust, L. M., et al. (2007). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy. [Link]

  • Rodriguez, R. J., & Parks, L. W. (1983). effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. PubMed. [Link]

  • Rohmer, M., et al. (1979). [Information on sterol synthesis]. (Reference is mentioned in the text of a cited article, but the original source is not provided in the search results).
  • Sari, S., et al. (2016). [Data on anticonvulsant activities of (arylalkyl)azole derivatives]. (Reference is mentioned in the text of a cited article, but the original source is not provided in the search results).
  • Sheehan, D. J., et al. (1999). Current and emerging azole antifungal agents. Clinical Microbiology Reviews. [Link]

  • Trzaskos, J. M., et al. (n.d.). Substrate-based inhibitors of lanosterol 14α-methyl demethylase: I. Assessment of inhibitor structure-activity relationship and cholesterol biosynthesis inhibition properties. Biochemistry. [Link]

  • Vanden Bossche, H. (n.d.). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. [Journal Name, Volume(Issue), pages]. [Link]

  • Verma, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. [Journal Name, Volume(Issue), pages]. [Link]

  • Wang, T., et al. (2010). Heme oxygenase inhibition by 1-aryl-2-(1h-imidazol-1-yl/1h-1,2,4-triazol-1-yl)ethanones and their derivatives. PubMed. [Link]

  • Yoshimi, A., et al. (2000). [Data related to the synthesis of antifungal drugs]. (Reference is mentioned in the text of a cited article, but the original source is not provided in the search results).
  • Zhang, J., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry. [Link]

  • Zhang, W., et al. (2018). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology. [Link]

  • Zorkun, I. S., et al. (2018). Synthesis of 1-Phenyl/1-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)Ethanol Esters as Potential Biological Active Compounds. ResearchGate. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (n.d.). MDPI. [Link]

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. (n.d.). PubChem. [Link]

  • 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. (n.d.). PubChem. [Link]

  • 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. (n.d.). PMC. [Link]

  • 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. (n.d.). PMC. [Link]

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases. (2014). Chemical Reviews. [Link]

Sources

Exploratory

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one literature review

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one: Synthesis, Biological Significance, and Applications Introduction: A Core Moiety in Medicinal Chemistry 1-(4-Chlorophenyl)-2-(1H-imidazol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one: Synthesis, Biological Significance, and Applications

Introduction: A Core Moiety in Medicinal Chemistry

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a heterocyclic ketone that belongs to the broad class of N-substituted imidazole derivatives. While not a therapeutic agent in itself, it represents a critical structural motif and a highly versatile synthetic intermediate in the development of pharmacologically active compounds. Its structure, featuring a chlorophenyl group linked to an imidazole ring via an ethanone bridge, is a cornerstone of many antifungal agents. The imidazole ring, in particular, is a well-established pharmacophore known for its ability to coordinate with metallic ions in enzyme active sites, a property that is fundamental to its primary mechanism of action.

This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, intended for researchers and professionals in drug discovery and medicinal chemistry. We will delve into its synthesis, the rationale behind the chosen methodologies, its key biological target, and its utility as a foundational scaffold for creating novel derivatives.

Synthesis and Characterization: Building the Core Scaffold

The most direct and widely adopted method for synthesizing 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is through the nucleophilic substitution of a 2-halo-acetophenone with imidazole. This reaction leverages the nucleophilicity of the imidazole nitrogen to displace a halide on the carbon adjacent to the carbonyl group.

The precursor, 2-bromo-1-(4-chlorophenyl)ethan-1-one, is a highly reactive electrophile due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, making it an excellent substrate for this transformation.[1]

Rationale for Experimental Design
  • Choice of Halide: 2-bromo-1-(4-chlorophenyl)ethan-1-one is often preferred over its chloro-analogue. Bromine is a better leaving group than chlorine, which facilitates the nucleophilic substitution reaction, often allowing for milder reaction conditions and higher yields.

  • Solvent System: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal.[2] These solvents effectively dissolve both the imidazole and the halo-ketone substrate while not interfering with the nucleophilic attack, as they do not possess acidic protons.

  • Base: A mild base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) can be used.[2] The role of the base is to deprotonate the N-H of the imidazole ring. While imidazole is nucleophilic on its own, its conjugate base (the imidazolide anion) is a significantly more potent nucleophile, leading to a faster and more efficient reaction. The choice between a mild and strong base depends on the desired reaction rate and the stability of the starting materials.

  • Purification: The final product is typically a solid, making recrystallization from a suitable solvent system, such as ethanol/water, an effective method for purification.[2][3] This process removes unreacted starting materials and inorganic salts.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one

  • Imidazole

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of imidazole (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension vigorously at room temperature for 20 minutes.

  • Add a solution of 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 equivalent) in anhydrous acetonitrile dropwise over 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization from an ethanol/water mixture to yield the title compound as a crystalline solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment and successful incorporation of the imidazole moiety.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the carbonyl (C=O) stretch.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Purification & Final Product A 2-Bromo-1-(4-chlorophenyl)ethanone D Mix & Stir at RT (4-6 hours) A->D B Imidazole B->D C K₂CO₃ in Acetonitrile C->D E Filter Salts D->E F Solvent Evaporation E->F G Aqueous Workup (EtOAc, NaHCO₃, Brine) F->G H Recrystallization (Ethanol/Water) G->H I 1-(4-Chlorophenyl)-2- (1H-imidazol-1-yl)ethan-1-one H->I

Fig 1. General workflow for the synthesis and purification.

Physicochemical Properties

PropertyValue (Estimated/Analogous Data)Source
Molecular Formula C₁₁H₉ClN₂OCalculated
Molecular Weight 220.66 g/mol Calculated
Physical State Off-white to pale yellow solid[2]
Boiling Point ~441 °C at 760 mmHg (for dichloro-analog)[5]
Density ~1.38 g/cm³ (for dichloro-analog)[5]
logP ~2.3 (for dichloro-analog alcohol)[6]

Biological Activity and Mechanism of Action

The primary pharmacological interest in compounds containing the 1-(aryl)-2-(1H-imidazol-1-yl)ethan-1-one scaffold lies in their potent antifungal activity.[7][8] These molecules are precursors to or structurally related to the "azole" class of antifungal drugs.

Target: Lanosterol 14α-Demethylase (CYP51)

Azole antifungals function as noncompetitive inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51.[9][10][11][12] This enzyme is a critical component of the ergosterol biosynthesis pathway.[8] Ergosterol is the principal sterol in the fungal cell membrane, where it serves the same structural and fluidity-regulating roles that cholesterol does in mammalian cells.[8][12]

The mechanism of inhibition involves the sp²-hybridized nitrogen atom (N-3) of the imidazole ring, which coordinates tightly to the heme iron atom in the active site of CYP51.[13] This binding event prevents the natural substrate, lanosterol, from accessing the active site, thereby halting its demethylation. The disruption of ergosterol production and the simultaneous accumulation of toxic methylated sterol precursors compromise the integrity of the fungal cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death (fungistatic or fungicidal action).[8][9]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_enzyme Enzyme Action cluster_inhibition Inhibition Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Further Intermediates Further Intermediates Lanosterol->Further Intermediates CYP51 CYP51 Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Fungal Membrane Integrity) Further Intermediates->Ergosterol CYP51->Further Intermediates Catalysis Blocked Pathway Blocked Inhibitor 1-(Aryl)-2-(imidazol-1-yl)ethanone (Azole Core) Inhibitor->CYP51 Binds to Heme Iron

Fig 2. Inhibition of fungal CYP51 by the azole pharmacophore.

Beyond its well-established antifungal role, derivatives of this core structure have also been explored for other therapeutic applications, including anticonvulsant activities, highlighting the versatility of this chemical scaffold.[14][15]

Applications in Drug Discovery and Development

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is best viewed as a molecular building block. The ketone functional group is a key handle for further chemical modification, most commonly through reduction to a secondary alcohol. This transformation is significant because many potent azole antifungal drugs, such as miconazole and ketoconazole, feature this alcohol moiety.[8]

Experimental Protocol: Reduction to 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other functional groups like the aromatic ring or the imidazole system.[3] Ethanol is a common and effective solvent for this reaction.

Materials:

  • 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dilute hydrochloric acid

  • Sodium bicarbonate solution

  • Water

Procedure:

  • Suspend 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (1.0 equivalent) in ethanol (or methanol) in a round-bottom flask.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add sodium borohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours.[3]

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Carefully quench the reaction by slowly adding water, followed by acidification with dilute HCl to neutralize excess NaBH₄.

  • Evaporate the solvent under reduced pressure.

  • Neutralize the aqueous residue with sodium bicarbonate solution until a precipitate forms.

  • Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol.

This resulting alcohol can then serve as a precursor for synthesizing ester derivatives, which have been investigated for their own unique pharmacological profiles, such as anticonvulsant activity.[14][15]

G cluster_derivatives Synthetic Derivatization Pathways Core 1-(4-Chlorophenyl)-2- (1H-imidazol-1-yl)ethan-1-one (Ketone) Alcohol 1-(4-Chlorophenyl)-2- (1H-imidazol-1-yl)ethanol (Alcohol) Core->Alcohol Reduction (e.g., NaBH₄) Other Other Heterocycles (e.g., via condensation) Core->Other Condensation (e.g., with Hydrazines) Ester Ester Derivatives Alcohol->Ester Esterification (e.g., Acyl Chloride)

Fig 3. Synthetic utility of the core compound as a precursor.

Conclusion

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a compound of significant interest in medicinal chemistry and drug development. While its direct application is limited, its role as a key synthetic intermediate for accessing a wide range of biologically active molecules, particularly antifungal agents that target CYP51, is firmly established. The straightforward synthesis, coupled with the reactivity of its ketone group, provides a robust platform for the generation of diverse chemical libraries. A thorough understanding of its synthesis, properties, and the biological rationale for its use is essential for researchers aiming to develop the next generation of imidazole-based therapeutics.

References

  • Di Santo, R., Costi, R., Artico, M., Miele, G., & La Torre, F. (2001). Synthesis and biological evaluation of 2-amino-1,5-diaryl-1H-imidazoles as novel antifungal agents. Bioorganic & Medicinal Chemistry Letters, 11(16), 2163-2166.
  • Zhang, L., & Liu, X. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2573. [Link]

  • Asif, M. (2014). A review on antifungal activities of imidazole derivatives. Journal of Chemistry and Chemical Sciences, 4(2), 79-90.
  • Zhang, W., Liu, W., Li, D., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(10), 5275-5293. [Link]

  • Kumar, R., & Sharma, S. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(5), 2095-2101.
  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Sari, S., Zorkun-Dogan, I. S., & Büyükgüzel, K. (2017). Synthesis of 1-Phenyl/1-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)Ethanol Esters as Potential Biological Active Compounds. Letters in Drug Design & Discovery, 14(9), 1083-1093. [Link]

  • Zhang, L., & Liu, X. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2950. [Link]

  • Zorkun Doğan, I. S., Sari, S., & Büyükgüzel, K. (2013). Synthesis of some new 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester derivatives and their anticonvulsant activities. Medicinal Chemistry Research, 22, 2145-2155. [Link]

  • Warrilow, A. G. S., Parker, J. E., Kelly, D. E., & Kelly, S. L. (2013). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(9), 1885-1892.
  • Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Kardiologiya i serdechno-sosudistaya khirurgiya, 15(1), 60-65.
  • Wikipedia. (2023). Sterol 14-demethylase. Retrieved from [Link]

  • Keniya, M. V., et al. (2015). Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. Journal of Biological Chemistry, 290(36), 22215-22229. [Link]

  • Gholampour, N., & Gholami, S. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.
  • Al-Abdullah, N. H., et al. (2023). Repurposing Itraconazole in Combination with Chemotherapy and Immune Checkpoint Inhibitor for Cancer. Cancers, 15(13), 3379. [Link]

Sources

Foundational

The Genesis of a Scaffold: A Technical History and Guide to 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Abstract: The 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one core structure represents a foundational scaffold in the development of modern azole antifungal agents. While not a therapeutic agent itself, its discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one core structure represents a foundational scaffold in the development of modern azole antifungal agents. While not a therapeutic agent itself, its discovery was a pivotal moment, paving the way for blockbuster drugs like ketoconazole and clotrimazole. This technical guide provides an in-depth exploration of the discovery, historical context, synthesis, mechanism of action, and structure-activity relationships that emanate from this core molecule. Authored for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices and provides detailed protocols, offering a comprehensive view of the scientific journey that established the azole class as a cornerstone of antifungal therapy.

Introduction: The Pre-Azole Era and the Quest for Novel Antifungals

Until the mid-20th century, the therapeutic arsenal against systemic fungal infections was dangerously sparse.[1][2] The development of polyene antifungals like Amphotericin B was a significant step forward, but their use was often hampered by severe, dose-limiting nephrotoxicity.[1][3] The clinical need for safer, more effective, and synthetically accessible antifungal agents was acute. This need drove pharmaceutical research into new chemical spaces, moving beyond natural products towards rationally designed synthetic molecules. It was in this environment of urgent medical need that chemists at companies like Bayer in Germany and Janssen Pharmaceutica in Belgium began to explore the therapeutic potential of N-substituted imidazole derivatives, setting the stage for a revolution in mycology.[3]

The Discovery of the Imidazole Scaffold: A Serendipitous Breakthrough

The journey towards azole antifungals began in the 1940s with the observation of antifungal properties in benzimidazole.[3][4] However, it was the intensive research efforts in the late 1960s that led to the first generation of potent imidazole-based drugs.[3][4] Researchers at Bayer and Janssen, while exploring various heterocyclic compounds, synthesized and screened a range of molecules containing the phenacyl-imidazole core.

The 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one structure emerged as a key intermediate and a fundamental building block.[5][6] This deceptively simple molecule contained the essential pharmacophoric elements that would define the entire class: an azole ring (in this case, imidazole) and a halogenated aromatic group, linked by a two-carbon spacer. While this specific ketone was a precursor, its discovery was integral to the subsequent development of highly successful topical agents like clotrimazole (Bayer, 1969) and miconazole (Janssen, 1969), and later, the first orally active azole for systemic infections, ketoconazole (Janssen, 1981).[1][4][7]

Core Synthesis and Chemical Evolution

The synthesis of the phenacyl-imidazole scaffold is a classic example of nucleophilic substitution, a robust and versatile reaction that allows for extensive derivatization and optimization. The general pathway involves two primary stages: halogenation of an acetophenone and subsequent reaction with imidazole.

The Fundamental Synthetic Pathway

The most common and efficient route involves the preparation of an α-haloketone intermediate, followed by N-alkylation of imidazole. This method provides high yields and is amenable to scaling.

This protocol describes the α-bromination of 4'-chloroacetophenone, a critical first step.

Objective: To introduce a bromine atom at the α-carbon position, creating a reactive electrophile for the subsequent substitution reaction.

Materials:

  • 4'-Chloroacetophenone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve 4'-chloroacetophenone in glacial acetic acid within the round-bottom flask.

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a solution of bromine in acetic acid dropwise via the dropping funnel. The rate of addition is critical to control the exothermic reaction and prevent dibromination.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker of ice-cold water. The product will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 2-bromo-1-(4-chlorophenyl)ethan-1-one.

This protocol details the N-alkylation of imidazole with the α-bromoketone intermediate.[5]

Objective: To form the C-N bond between the imidazole ring and the phenacyl moiety through nucleophilic substitution.

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one

  • Imidazole

  • A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • A mild base such as Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • In the round-bottom flask, suspend imidazole and the mild base in the chosen solvent (e.g., DMF).

  • Add a solution of 2-bromo-1-(4-chlorophenyl)ethan-1-one in the same solvent to the suspension.

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC. The base neutralizes the HBr formed during the reaction, driving the equilibrium towards the product.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a solvent system like ethanol/water to obtain pure 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

G cluster_step1 Step 1: α-Halogenation cluster_step2 Step 2: N-Alkylation start_acetophenone 4'-Chloroacetophenone reagent_br2 Bromine (Br₂) in Acetic Acid intermediate_haloketone 2-Bromo-1-(4-chlorophenyl)ethan-1-one final_product 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one intermediate_haloketone->final_product start_imidazole Imidazole reagent_base Base (e.g., K₂CO₃) in DMF

Structure-Activity Relationship (SAR) Analysis

The exploration of derivatives based on the 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one scaffold was crucial for developing potent antifungal drugs.[8][9][10] SAR studies revealed key insights:

  • The Azole Ring: The imidazole ring is essential for activity. One of its nitrogen atoms (N-3) coordinates to the heme iron atom in the target enzyme, which is a critical interaction for inhibition.[11] Replacing imidazole with a triazole ring would later lead to the development of second-generation agents like fluconazole and itraconazole with an improved safety profile.[1][3]

  • The Halogenated Phenyl Group: The 4-chlorophenyl group provides a crucial hydrophobic interaction within the active site of the target enzyme.[12] Modifications here, such as adding a second chlorine atom (as in the 2,4-dichlorophenyl moiety of ketoconazole), significantly enhance potency by improving the fit within the hydrophobic binding pocket.[7]

  • The Ethanone Linker: The two-carbon linker provides the correct spatial orientation between the azole and phenyl rings. A pivotal discovery was that reducing the ketone of this linker to a secondary alcohol could maintain or even enhance activity while potentially improving the compound's pharmacological properties.[6][13] Further elaboration of this linker with larger, more complex side chains, such as the dioxolane and piperazine groups in ketoconazole, dramatically increased potency and allowed for oral administration.[7][14]

Compound Core Structure Modification Key Improvement Primary Use
Clotrimazole Addition of a trityl group (triphenylmethyl)Broad-spectrum activityTopical
Miconazole Introduction of a dichlorobenzyl ether moietyEnhanced potencyTopical
Ketoconazole Reduction of ketone, addition of dioxolane and piperazine ringsOral bioavailability, systemic activitySystemic (historical)

Mechanism of Action: Unraveling the Molecular Target

All azole antifungal agents, stemming from this core scaffold, share a common mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[15][16][17][18]

Inhibition of Lanosterol 14α-Demethylase (CYP51)

CYP51 is a vital enzyme in the fungal cell membrane biosynthesis pathway.[16] It catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol.[11][18] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and proper function of membrane-bound enzymes.

The inhibitory action is twofold:

  • Depletion of Ergosterol: By blocking CYP51, azoles prevent the synthesis of ergosterol, compromising the structural integrity of the fungal cell membrane.[17][18]

  • Accumulation of Toxic Sterols: The inhibition leads to a buildup of lanosterol and other 14α-methylated sterols within the cell.[17] These abnormal sterols integrate into the membrane, disrupting its structure and leading to increased permeability and, ultimately, cell death.[17]

The specificity of azoles for the fungal CYP51 over mammalian P450 enzymes is a key factor in their therapeutic utility, although off-target interactions can still occur, leading to drug-drug interactions.[1]

G Azole Azole Antifungal (e.g., Ketoconazole) inhibit_step inhibit_step Azole->inhibit_step Inhibits Result Ergosterol Depletion & Toxic Sterol Accumulation Membrane Disruption Fungal Cell Death Ergosterol Ergosterol

Analytical Characterization

Confirming the identity and purity of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is achieved through standard spectroscopic and chromatographic techniques.

Technique Expected Observations Purpose
¹H NMR Signals corresponding to aromatic protons on the chlorophenyl and imidazole rings, and a characteristic singlet for the methylene (-CH₂-) protons adjacent to the carbonyl and imidazole groups.Confirms the proton framework and structural integrity.
¹³C NMR Resonances for the carbonyl carbon (~190 ppm), carbons of the two aromatic rings, and the methylene carbon.Verifies the carbon skeleton of the molecule.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch (~1700 cm⁻¹), and characteristic peaks for C-H and C=C bonds of the aromatic rings.Identifies key functional groups.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₉ClN₂O).Determines the molecular weight and elemental composition.
HPLC A single major peak under appropriate conditions.Assesses the purity of the synthesized compound.

Historical Impact and Legacy

The discovery and synthesis of the 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one scaffold was not an end in itself, but rather the beginning of a new era in medicinal chemistry. This core structure provided the chemical blueprint for the first generation of synthetic antifungal agents. The subsequent evolution of this scaffold—from simple topical agents to orally available systemic drugs—demonstrates a classic narrative of rational drug design. The insights gained from modifying this initial structure directly led to the development of the triazoles, which remain front-line therapies for life-threatening fungal infections today. The legacy of this simple phenacyl-imidazole is therefore immense, serving as a testament to how fundamental synthetic chemistry can lay the groundwork for decades of therapeutic innovation.

References

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. (n.d.). Google Patents.
  • Sarı, S., et al. (2019). Discovery of new azoles with potent activity against Candida spp. and Candida albicans biofilms through virtual screening. European Journal of Medicinal Chemistry, 180, 344-357. [Link]

  • Zhang, Y. L., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871. [Link]

  • Doğan, I. S. Z., et al. (2013). Synthesis of some new 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester derivatives and their anticonvulsant activities. Medicinal Chemistry Research, 22, 4299-4308. [Link]

  • Jia, H., et al. (2022). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Medicinal Chemistry, 13(9), 1105-1110. [Link]

  • Liu, G. Q., et al. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. [Link]

  • National Center for Biotechnology Information. (n.d.). Ketoconazole. PubChem. Retrieved January 25, 2026, from [Link]

  • Maertens, J. A. (2004). History of the development of azole derivatives. Clinical Microbiology and Infection, 10(Suppl 1), 1-10. [Link]

  • Shafiei, M., et al. (2020). History of the development of Antifungal azoles: A review on structures, SAR, and mechanism of action. Journal of Fungi, 6(4), 235. [Link]

  • Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. Retrieved January 25, 2026, from [Link]

  • EBSCO. (n.d.). Imidazole antifungals. Research Starters. Retrieved January 25, 2026, from [Link]

  • Zhang, J., et al. (2020). Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis. Journal of Medicinal Chemistry, 63(11), 6047-6064. [Link]

  • Kucyba-Łyczko, E., et al. (2022). N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. Molecules, 27(19), 6273. [Link]

  • Taylor & Francis Online. (n.d.). Lanosterol 14 alpha-demethylase – Knowledge and References. Retrieved January 25, 2026, from [Link]

  • Smith, E. B. (1990). History of antifungals. Journal of the American Academy of Dermatology, 23(4 Pt 2), 776-778. [Link]

  • Wikipedia. (n.d.). Azole. Retrieved January 25, 2026, from [Link]

  • Monk, B. C., & Tomasiak, T. M. (2019). Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1867(6), 647-663. [Link]

  • Rodrigues, M. L. (2018). New Antifungal Agents with Azole Moieties. Journal of Fungi, 4(4), 129. [Link]

  • Heeres, J., et al. (1979). Antimycotic imidazoles. Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of Medicinal Chemistry, 22(8), 1003-1005. [Link]

  • Maertens, J. A. (2004). History of the development of azole derivatives. CORE. Retrieved January 25, 2026, from [Link]

Sources

Exploratory

Investigating the Potential Biological Targets of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

An In-depth Technical Guide: Executive Summary This guide provides a comprehensive framework for identifying and validating the biological targets of the novel chemical entity 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Executive Summary

This guide provides a comprehensive framework for identifying and validating the biological targets of the novel chemical entity 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Based on a structural analysis of its core pharmacophore, the primary hypothesis is that this compound functions as an inhibitor of cytochrome P450 (CYP) enzymes. The presence of an unhindered imidazole ring connected to a chlorophenyl ketone moiety strongly suggests a mechanism involving coordination to the heme iron atom within the active site of CYP enzymes. This mode of action is the hallmark of the widely successful azole class of antifungal drugs.

Our investigation begins with the most probable target, the fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. We then explore potential off-target interactions with key human CYP isoforms, such as Aromatase (CYP19A1), which are crucial for assessing selectivity and potential toxicities. Finally, we outline an unbiased chemoproteomics approach for target deconvolution should the primary hypotheses prove incomplete. This document provides detailed, field-tested protocols and the scientific rationale behind each experimental step, empowering research teams to systematically characterize the compound's mechanism of action.

Structural Rationale for Target Exploration

The predictive power of medicinal chemistry lies in recognizing key structural motifs that confer biological activity. The structure of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one contains two powerful indicators of its likely biological role.

  • The Azole Pharmacophore: The 1-substituted imidazole ring is the cornerstone of the azole class of enzyme inhibitors. The nitrogen atom at position 3 (N3) of the imidazole ring is unhindered and possesses a lone pair of electrons, making it an excellent ligand for the ferric (Fe³⁺) or ferrous (Fe²⁺) iron atom at the center of the heme prosthetic group found in all cytochrome P450 enzymes. This coordination bond is the primary interaction that inhibits the enzyme's catalytic activity.

  • The Lipophilic Moiety: The 4-chlorophenyl group provides the necessary lipophilicity to anchor the molecule within the often hydrophobic active site of CYP enzymes. The specific substitutions and overall shape of this part of the molecule are critical determinants of binding affinity and selectivity for different CYP isoforms.

This combination of a heme-coordinating group and a complementary lipophilic body is the defining characteristic of azole antifungal agents like ketoconazole and clotrimazole, as well as aromatase inhibitors used in cancer therapy.

Primary Target Hypothesis: Fungal Lanosterol 14α-Demethylase (CYP51)

The most well-established target for azole-containing compounds is CYP51, an essential enzyme in fungi. It catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the biosynthesis of ergosterol. Ergosterol is the primary sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells, regulating membrane fluidity and integrity.

Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disrupts the structure and function of the fungal membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Mechanism of Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Intermediate Intermediate Lanosterol->Intermediate CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps Fungal_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Azole_Compound 1-(4-Chlorophenyl)-2- (1H-imidazol-1-yl)ethan-1-one Azole_Compound->Lanosterol Inhibits

Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibitory action of azole compounds on CYP51.

Experimental Protocol: In Vitro Fungal CYP51 Inhibition Assay

This protocol describes a cell-free assay to directly measure the inhibitory potential (IC₅₀) of the test compound against recombinant fungal CYP51.

Objective: To determine the concentration of the test compound that inhibits 50% of the CYP51 enzyme activity.

Materials:

  • Recombinant, purified CYP51 from a relevant fungal species (e.g., Candida albicans or Saccharomyces cerevisiae).

  • NADPH-cytochrome P450 reductase.

  • Lanosterol (substrate).

  • NADPH (cofactor).

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, 1 mM EDTA.

  • Test Compound Stock: 10 mM in DMSO.

  • Positive Control: Ketoconazole (10 mM in DMSO).

  • Detection System: A method to quantify the product or substrate, typically HPLC-UV or LC-MS/MS.

Step-by-Step Methodology:

  • Prepare Reagent Mix: In a microcentrifuge tube on ice, prepare a master mix containing the assay buffer, NADPH-cytochrome P450 reductase, and liposomes (if required for enzyme stability).

  • Prepare Compound Dilutions: Perform a serial dilution of the 10 mM test compound stock in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Prepare identical dilutions for the ketoconazole positive control.

  • Assay Plate Setup: In a 96-well plate, add 2 µL of each compound dilution (or DMSO for the 'no inhibitor' control).

  • Add Enzyme: Add the reagent mix containing the CYP51 enzyme to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding lanosterol (substrate) and NADPH (cofactor) to all wells.

  • Reaction Incubation: Incubate the plate for 30-60 minutes at 37°C. The exact time should be within the determined linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 100 µL of cold acetonitrile).

  • Analysis: Centrifuge the plate to pellet precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the amount of product formed or remaining substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Antifungal Susceptibility Testing (Whole-Cell Assay)

While an in vitro assay confirms target engagement, a whole-cell assay determines if the compound can penetrate the fungal cell wall and inhibit growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of the test compound against one or more fungal strains.

Protocol: This protocol follows the standards of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

  • Prepare Fungal Inoculum: Culture the fungal strain (e.g., Candida albicans) overnight. Adjust the cell density to a 0.5 McFarland standard, then dilute it further in RPMI-1640 medium to the final required inoculum density.

  • Prepare Compound Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in RPMI-1640 medium. Leave wells for a positive control (e.g., fluconazole), a negative control (no drug), and a sterility control (no cells).

  • Inoculation: Add the prepared fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible growth. This can be confirmed by reading the optical density at 600 nm.

CompoundCYP51 IC₅₀ (nM) [Hypothetical]C. albicans MIC (µg/mL) [Hypothetical]
Test Compound 851.5
Ketoconazole (Control)500.8
Fluconazole (Control)1301.0

Secondary & Off-Target Hypothesis: Human Cytochrome P450 Isoforms

A critical aspect of drug development is assessing selectivity. The same structural features that make 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one a potential antifungal can also lead to the inhibition of human CYP enzymes, resulting in undesirable side effects or drug-drug interactions.

Key Human Targets:

  • Aromatase (CYP19A1): This enzyme is responsible for the final step in estrogen biosynthesis. Inhibition can lead to hormonal disturbances. Some azole compounds have been explored as breast cancer therapeutics due to this activity.

  • Steroidogenic CYPs (CYP17A1, CYP11A1): Inhibition of these enzymes can disrupt the production of cortisol, androgens, and other essential steroids. High-dose ketoconazole's side effects are partly due to its inhibition of these pathways.

  • Drug-Metabolizing CYPs (CYP3A4, CYP2C9, CYP2D6): These enzymes are responsible for metabolizing a vast majority of clinical drugs. Inhibition can lead to dangerous drug-drug interactions by increasing the plasma concentration of co-administered medications.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 DHEA DHEA 17-OH Pregnenolone->DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone CYP19A1 (Aromatase) Estradiol Estradiol Testosterone->Estradiol CYP19A1 (Aromatase) Azole_Compound Azole Compound Azole_Compound->Androstenedione Inhibits

Caption: Simplified human steroidogenesis pathway highlighting the role of Aromatase (CYP19A1).

Experimental Protocol: Human Aromatase (CYP19A1) Inhibition Assay

This is a fluorescent, high-throughput screening assay to quantify inhibition of human CYP19A1.

Objective: To determine the IC₅₀ of the test compound against human aromatase.

Materials:

  • Recombinant Human Aromatase (CYP19A1) supersomes.

  • Fluorescent Substrate: Dibenzylfluorescein (DBF).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Test Compound and Positive Control (e.g., Letrozole).

  • 96-well black microplate.

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).

Step-by-Step Methodology:

  • Compound Plating: Add 1 µL of serially diluted test compound or control to the wells of the black microplate.

  • Prepare Master Mix: Create a master mix containing assay buffer, the NADPH regenerating system, and the CYP19A1 supersomes.

  • Enzyme Addition: Add 100 µL of the master mix to each well.

  • Pre-incubation: Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add 10 µL of the DBF substrate to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Read the fluorescence every minute for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration. Determine the percent inhibition relative to the DMSO control and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Unbiased Target Deconvolution Strategies

If the compound shows potent whole-cell activity but weak inhibition of the primary hypothesized targets, an unbiased approach is required to discover its true mechanism of action. Chemoproteomics is a powerful technique for identifying the direct protein binding partners of a small molecule within a complex biological sample.

Methodology: Affinity-Based Chemoproteomics The core principle is to use a modified version of the small molecule as "bait" to "fish" for its binding partners from a cell lysate.

  • Probe Synthesis: A chemical linker is attached to the test compound at a position that is not critical for its biological activity. The other end of the linker has a reactive group (e.g., an alkyne or azide for click chemistry) or a reporter tag (e.g., biotin).

  • Cell Lysate Incubation: The probe is incubated with a lysate from the target cells (e.g., fungal or human cells). For competition experiments, a parallel incubation is performed with the probe and a large excess of the original, unmodified compound.

  • Affinity Capture: The probe-protein complexes are captured. If a biotinylated probe is used, it is captured on streptavidin-coated beads. If a click-chemistry handle was used, the lysate is reacted with a complementary tagged reagent (e.g., biotin-azide) which is then captured.

  • Washing & Elution: The beads are washed extensively to remove non-specific protein binders. The specifically bound proteins are then eluted.

  • Proteomic Analysis: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Hit Identification: True binding partners will be present in high abundance in the probe-treated sample but will be significantly reduced or absent in the competition control sample.

Chemoproteomics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Test Compound Linker Linker Synthesis Compound->Linker Probe Affinity Probe Linker->Probe Incubation Probe Incubation Probe->Incubation Lysate Cell Lysate Lysate->Incubation Capture Affinity Capture (e.g., Streptavidin Beads) Incubation->Capture Wash Wash Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Data Analysis & Hit Identification MS->Data

Caption: A generalized workflow for target identification using affinity-based chemoproteomics.

Conclusion and Tiered Investigational Strategy

The compound 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one possesses clear structural alerts indicating it is a potent modulator of cytochrome P450 enzymes. The logical and most resource-efficient path to characterizing its biological activity is a tiered approach:

  • Tier 1: Primary Target & Efficacy Screening: Perform in vitro inhibition assays against the primary hypothesized target, fungal CYP51, from a panel of relevant species. Concurrently, determine the whole-cell antifungal MIC to establish biological efficacy.

  • Tier 2: Selectivity & Off-Target Profiling: Screen the compound against a panel of key human CYP isoforms (e.g., CYP19A1, CYP17A1, CYP3A4, CYP2C9) to determine its selectivity profile. A highly selective compound is a more promising therapeutic lead.

  • Tier 3: Unbiased Deconvolution: If the results from Tier 1 and 2 cannot explain the observed cellular phenotype (e.g., high antifungal potency but weak CYP51 inhibition), proceed with an unbiased target identification method like chemoproteomics to uncover novel mechanisms of action.

This systematic progression from hypothesis-driven testing to unbiased discovery provides the most thorough and effective framework for elucidating the complete biological target profile of this promising compound.

References

  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews, 12(1), 40–79. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Hargrove, T. Y., Wawrzak, Z., Lamb, D. C., Guengerich, F. P., & Lepesheva, G. I. (2017). Structure and function of fungal CYP51s. Journal of Biological Chemistry, 292(16), 6737–6747. [Link]

  • Gao, L., Li, X., Zhang, G., & Wang, W. (2021). The role of ergosterol in the cytotoxicity of azole antifungals against Candida albicans. Medical Mycology, 59(1), 1-8. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. CLSI. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]

  • van de Velde, H., O'Hagan, S., & Ottevanger, P. B. (2013). The role of the aromatase inhibitor letrozole in the treatment of postmenopausal women with advanced breast cancer. Therapeutic Advances in Medical Oncology, 5(4), 231–244. [Link]

Foundational

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one solubility profile

An In-Depth Technical Guide to the Solubility Profile of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Executive Summary This technical guide provides a comprehensive framework for characterizing the aqueous solubil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Executive Summary

This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a heterocyclic ketone of interest in medicinal chemistry. As a structural analog to known imidazole-based antifungal agents, understanding its solubility is a critical first step in evaluating its potential for drug development.[1][2] Poor aqueous solubility is a primary driver of compound attrition, negatively impacting bioavailability, formulation feasibility, and the reliability of in-vitro screening data.[3][4] This document, designed for researchers and drug development scientists, outlines the fundamental principles of solubility, details rigorous experimental protocols for both thermodynamic and kinetic solubility assessment, and provides a template for the systematic presentation and interpretation of results. By explaining the causality behind methodological choices and grounding all protocols in established scientific principles, this guide serves as a self-validating system for generating the high-quality, decision-enabling data required in modern drug discovery.

Introduction: The Compound and the Criticality of Solubility

Chemical Identity and Structural Context

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one belongs to the family of imidazole-containing aromatic ketones. Its structure is characterized by three key moieties:

  • A 4-chlorophenyl group , which imparts significant lipophilicity, suggesting inherently low aqueous solubility.

  • An ethanone linker , providing a polar ketone functional group.

  • A 1H-imidazol-1-yl group , a basic heterocycle that is crucial to its physicochemical behavior. The imidazole ring can act as a hydrogen bond acceptor and, critically, can be protonated in acidic environments, which is expected to significantly influence its solubility as a function of pH.[5]

This compound is a known synthetic intermediate and shares structural motifs with potent antifungal agents like ketoconazole and imazalil, making its physicochemical properties, particularly solubility, a subject of significant interest.[6][7][8]

The Imperative of Solubility in Drug Development

Solubility is a non-negotiable physical property that dictates the ultimate success of a potential drug candidate. It is a cornerstone of the Biopharmaceutics Classification System (BCS), a regulatory framework used to predict a drug's in vivo performance.[9] Insufficient solubility can lead to:

  • Poor Oral Bioavailability: A drug must first dissolve in gastrointestinal fluids to be absorbed into the systemic circulation.[4]

  • Erroneous In-Vitro Assay Results: Compound precipitation in biological assay media can lead to underestimated potency and unreliable structure-activity relationship (SAR) data.

  • Formulation and Development Challenges: Low solubility necessitates complex and costly formulation strategies, such as salt formation, co-solvents, or amorphous solid dispersions.[4][10]

Therefore, a thorough and early characterization of a compound's solubility profile is not merely a data-gathering exercise; it is a fundamental risk-mitigation strategy in the drug discovery pipeline.

Physicochemical Properties Influencing Solubility

The solubility of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is governed by a balance of its lipophilic and hydrophilic features. The following table summarizes key computed properties that provide a theoretical basis for its expected behavior.

PropertyValue (Predicted/Known)Implication for SolubilitySource
Molecular Formula C₁₁H₉ClN₂O--
Molecular Weight 220.66 g/mol Moderate molecular size.-
logP (Octanol/Water) ~2.5 - 3.0 (Estimated)Indicates a preference for lipid environments; suggests low intrinsic aqueous solubility.[11]
pKa (Imidazole Ring) ~6.5 - 7.0 (Estimated)The imidazole is a weak base. At pH values below its pKa, it will be protonated, forming a more soluble cationic species.[5]
Hydrogen Bond Donors 0No donor sites.-
Hydrogen Bond Acceptors 3 (2x Imidazole N, 1x Carbonyl O)Can interact with water molecules, but this is likely overshadowed by the large lipophilic moiety.-

The dominant features are the high lipophilicity (logP) and the pH-dependent ionization of the imidazole ring (pKa). This predicts that the compound will be poorly soluble at neutral and basic pH but will exhibit significantly enhanced solubility in acidic environments, such as the stomach (pH 1.2-2.5).[12]

Theoretical Framework for Solubility Assessment

Thermodynamic vs. Kinetic Solubility: Two Sides of the Same Coin

In drug discovery, two distinct types of solubility are measured, each providing unique and complementary information.

  • Thermodynamic Solubility is the "gold standard." It represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material.[3] This value is critical for late-stage development and formulation but is low-throughput and time-consuming to measure, often requiring 24 hours or more to reach equilibrium.[13][14]

  • Kinetic Solubility is a high-throughput measurement used for early-stage screening. It measures the concentration at which a compound, rapidly precipitated from a high-concentration organic stock (typically DMSO), remains in solution in an aqueous buffer.[13][15] This value is often higher than the thermodynamic solubility because it reflects the supersaturated state before crystallization occurs. It is invaluable for flagging potential issues early and ensuring the quality of primary screening data.[14]

The causality for using both is clear: kinetic solubility provides a rapid, cost-effective early warning, while thermodynamic solubility provides the definitive, regulatory-required value for lead candidates.

The Henderson-Hasselbalch Relationship and pH-Dependence

The solubility of an ionizable compound like 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is directly governed by the pH of the medium and the pKa of its ionizable group. The relationship is described by the Henderson-Hasselbalch equation. For a weak base, as the pH of the solution drops below the pKa of the imidazole ring, the equilibrium shifts towards the protonated (conjugate acid) form, which is significantly more water-soluble. A comprehensive solubility profile must, therefore, be determined across a physiologically relevant pH range (typically 1.2 to 6.8) to predict its behavior in the gastrointestinal tract.[12][16]

Experimental Protocols for Solubility Determination

The following protocols represent robust, self-validating systems for accurately determining the solubility profile of the target compound.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility and is considered the definitive standard.[17]

Objective: To determine the maximum concentration of the compound that can be dissolved in various aqueous buffers at equilibrium at a controlled temperature.

Experimental Workflow: Thermodynamic Solubility

G A Start: Solid Compound (≥2 mg) B Add Aqueous Buffer (e.g., 1 mL at pH 1.2, 4.5, 6.8) A->B C Equilibrate on Shaker (24-48h at 25°C or 37°C) B->C D Verify pH of Slurry C->D E Sample Supernatant D->E F Filter (0.22 µm PTFE) or Centrifuge (15,000g, 15 min) E->F G Quantify Concentration (HPLC-UV or LC-MS/MS) F->G H Calculate Solubility (µg/mL and µM) G->H I End H->I

Caption: Workflow for Thermodynamic Solubility using the Shake-Flask Method.

Step-by-Step Methodology:

  • Preparation: Add an excess of solid 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (e.g., 2 mg) to a series of glass vials. The excess solid is critical to ensure saturation is reached.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of a distinct aqueous buffer. At a minimum, buffers representing gastric (pH 1.2), and intestinal conditions (pH 4.5 and 6.8) should be used.[16]

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 hours. A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that equilibrium has been reached.[18]

  • Phase Separation: After equilibration, separate the solid phase from the liquid phase. This is a critical step to avoid artifactually high readings. Either centrifuge the vials at high speed (e.g., >14,000 g for 15 minutes) or filter the supernatant through a low-binding chemical-resistant filter (e.g., 0.22 µm PVDF or PTFE).[14]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known stock solution.[3]

  • Data Analysis: Calculate the final concentration in µg/mL and convert it to µM. The experiment should be performed in triplicate for statistical validity.

Protocol: Kinetic Solubility Determination

This high-throughput method is ideal for early discovery to quickly assess solubility liabilities.[15]

Objective: To determine the concentration at which the compound precipitates when added from a DMSO stock solution to an aqueous buffer.

Experimental Workflow: Kinetic Solubility

G A Start: High-Conc. DMSO Stock (e.g., 10 mM) B Dispense Buffer to Microplate (e.g., 198 µL at pH 7.4) C Add Small Aliquot of DMSO Stock (e.g., 2 µL for 1% final DMSO) D Mix and Incubate (1-2h at Room Temp) E Measure Precipitation (Nephelometry or UV Plate Reader) F Determine Solubility Threshold G End

Caption: High-throughput workflow for Kinetic Solubility determination.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Assay Plate Preparation: In a 96-well microplate, dispense the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock to the buffer (e.g., 2 µL of stock into 198 µL of buffer) to achieve the target concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.[15]

  • Incubation: Seal the plate and shake for a defined period (e.g., 1-2 hours) at room temperature.[14]

  • Detection: Quantify the amount of precipitation. Common methods include:

    • Nephelometry: Measures light scattering caused by insoluble particles.

    • Direct UV/Vis: Measures the drop in absorbance after centrifugation/filtration of the plate.

    • LC-MS/MS: The supernatant is analyzed after filtration to determine the concentration remaining in solution.[18]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed compared to controls.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison and decision-making.

Table 1: Hypothetical Solubility Profile of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

MethodSolvent / Buffer (pH)Temperature (°C)Solubility (µg/mL)Solubility (µM)BCS Solubility Class
Thermodynamic 0.1 N HCl (pH 1.2)37>500>2265High
Thermodynamic Acetate Buffer (pH 4.5)3785385High
Thermodynamic Phosphate Buffer (pH 6.8)37522.6Low
Kinetic PBS (pH 7.4)2530136N/A

Note: BCS solubility classification is based on whether the highest single therapeutic dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2-6.8.[4][9] Assuming a hypothetical dose of 20 mg, the compound would be classified as "High Solubility" at pH 1.2 and 4.5, but "Low Solubility" at pH 6.8.

Interpretation of Hypothetical Results:

  • The data clearly demonstrates the profound effect of pH on solubility, as predicted by the compound's structure. The solubility is orders of magnitude higher at pH 1.2 than at pH 6.8.

  • This pH-dependent profile suggests that in vivo, the compound would likely dissolve well in the stomach but may be at risk of precipitating upon entry into the higher pH environment of the small intestine.

  • The kinetic solubility at pH 7.4 is higher than the thermodynamic solubility at pH 6.8, which is a typical and expected result, reflecting the formation of a supersaturated solution.[15]

Conclusion

The systematic evaluation of solubility is an indispensable component of preclinical drug development. For 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, its chemical structure strongly suggests a pH-dependent solubility profile characterized by low intrinsic solubility but enhanced solubility in acidic conditions. By employing the rigorous thermodynamic and kinetic protocols detailed in this guide, researchers can generate the high-quality data necessary to understand this compound's behavior, anticipate potential biopharmaceutical challenges, and make informed decisions. This foundational data is the gateway to subsequent development activities, including salt screening, polymorph studies, and advanced formulation design, all aimed at optimizing the compound's journey from a chemical entity to a potential therapeutic agent.

References

  • Singh, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5553-5557. [Link]
  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]
  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
  • PubChem. (n.d.). Ketoconazole. National Center for Biotechnology Information. Retrieved from [Link]
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • U.S. Food and Drug Administration. (2022). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
  • ResearchGate. (n.d.). 1-(1H-Imidazol-1-yl)ethanone. Retrieved from [Link]
  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
  • International Council for Harmonisation. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
  • Kaur, H., Singh, J., & Narasimhan, B. (2019). Indole hybridized diazenyl derivatives: synthesis, antimicrobial activity, cytotoxicity evaluation and docking studies. BMC Chemistry, 13(1), 65. [Link]
  • Farmacia Journal. (2011). A PHYSICOCHEMICAL AND DISSOLUTION STUDY OF KETOCONAZOLE - PLURONIC F127 SOLID DISPERSIONS. Retrieved from [Link]
  • Iacovita, C., Gaina, L., Dejeu, V., Gligor, F., & Vlase, L. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Processes, 10(12), 2690. [Link]
  • ResearchGate. (2011). A physicochemical and dissolution study of ketoconazole-pluronic F127 solid dispersions. Retrieved from [Link]
  • Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
  • World Health Organization. (2019). Proposal for waiver of in vivo bioequivalence studies for WHO Essential Medicines List products: A guidance document on equilibrium solubility experiments. Retrieved from [Link]
  • Google Patents. (n.d.). Pharmaceutical composition containing ketoconazole.
  • CABI Digital Library. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Retrieved from [Link]
  • The International Pharmacopoeia. (n.d.). Ketoconazole (Ketoconazolum). Retrieved from [Link]
  • ResearchGate. (2019). Synthesis of 1-Phenyl/1-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)Ethanol Esters as Potential Biological Active Compounds. Retrieved from [Link]
  • Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 101. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a key intermediate in the synthesis of potential therapeutic agents. T...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a key intermediate in the synthesis of potential therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Significance

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a heterocyclic ketone of significant interest in medicinal chemistry. Its structure, featuring a 4-chlorophenyl moiety linked to an imidazole ring via an ethanone bridge, makes it a valuable synthon for the elaboration of more complex molecules. Notably, this compound serves as a crucial precursor for the synthesis of ester derivatives of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol, which have been investigated for their potential anticonvulsant activities[1][2]. The imidazole nucleus is a well-established pharmacophore present in numerous antifungal and other therapeutic agents, highlighting the potential of its derivatives in drug discovery.

Physicochemical Properties

While specific experimental data for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is not extensively available in the public domain, a robust understanding of its properties can be derived from closely related analogs. The following table summarizes key physicochemical data for analogous compounds, providing a reliable estimation for the title compound.

Property1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone[3]1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one[4]1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (Predicted/Estimated)
Molecular Formula C₁₁H₉FN₂OC₁₁H₈Cl₂N₂OC₁₁H₉ClN₂O
Molecular Weight 204.20 g/mol 255.10 g/mol 220.65 g/mol
Appearance Yellow depositOff-white solidLikely a white to off-white or yellow solid
Melting Point 150-151 °C (423-424 K)Not availableEstimated to be in a similar range to the 4-fluoro analog, likely between 140-160 °C.
Solubility Soluble in ethanol for crystallizationNot availableExpected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. Poorly soluble in water.
CAS Number Not available46503-52-024155-32-6

Synthesis Protocol

The synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one can be reliably achieved through the nucleophilic substitution of a suitable α-haloketone with imidazole. The following protocol is adapted from a validated procedure for the synthesis of the analogous 4-fluoro compound[3].

Reaction Scheme

G cluster_0 Synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one 2-Chloro-1-(4-chlorophenyl)ethanone 2-Chloro-1-(4-chlorophenyl)ethanone Product 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one 2-Chloro-1-(4-chlorophenyl)ethanone->Product Imidazole Imidazole Imidazole->Product Base_Solvent Base (e.g., NaH) Solvent (e.g., DMF) Base_Solvent->Product

Caption: Synthetic route to the target compound.

Step-by-Step Methodology

Materials:

  • Imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-Chloro-1-(4-chlorophenyl)ethanone

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Imidazole Anion: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous DMF. To this suspension, add a solution of imidazole (1.1 equivalents) in anhydrous DMF dropwise at 0 °C (ice bath).

  • Reaction Initiation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of imidazole.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add a solution of 2-chloro-1-(4-chlorophenyl)ethanone (1.0 equivalent) in anhydrous DMF dropwise to the stirred suspension.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing ice-water. Acidify the aqueous mixture with 1 M hydrochloric acid to a pH of approximately 2-3.

  • Purification: Extract the aqueous layer with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material. Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached. The product will precipitate as a solid.

  • Final Product: Collect the solid precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the final product.

Chemical Reactivity and Stability

Reactivity of the Carbonyl Group: The ketone functionality is a key reactive site. It can be readily reduced to the corresponding alcohol, 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol, using reducing agents such as sodium borohydride. This alcohol is a precursor for ester derivatives with potential anticonvulsant activity[1][2].

Stability: The compound is expected to be a stable solid under standard laboratory conditions. However, as with many organic compounds, prolonged exposure to strong oxidizing agents, strong acids, or high temperatures should be avoided.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons (Chlorophenyl Ring): Two doublets are expected in the aromatic region (typically δ 7.5-8.0 ppm), integrating to 2 protons each, corresponding to the ortho and meta protons of the 4-chlorophenyl group.

  • Imidazole Protons: Three distinct signals are expected for the imidazole ring protons. The proton at the 2-position will likely appear as a singlet at a downfield chemical shift (around δ 7.5-7.8 ppm). The protons at the 4- and 5-positions will appear as two separate signals, likely singlets or narrow multiplets, at slightly more upfield positions (around δ 7.0-7.2 ppm).

  • Methylene Protons: A singlet integrating to 2 protons is expected for the methylene group (CH₂) adjacent to the carbonyl and the imidazole ring. This signal is anticipated to be in the range of δ 5.0-5.5 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the downfield region of the spectrum, typically around δ 190-195 ppm.

  • Aromatic Carbons: Signals for the carbons of the 4-chlorophenyl ring are expected in the aromatic region (δ 125-140 ppm). The carbon bearing the chloro substituent will have a characteristic chemical shift.

  • Imidazole Carbons: Three signals corresponding to the imidazole ring carbons are expected between δ 115-140 ppm.

  • Methylene Carbon: The methylene carbon signal should appear in the range of δ 50-60 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band characteristic of the ketone carbonyl stretch is expected around 1680-1700 cm⁻¹.

  • C-Cl Stretch: A moderate absorption band for the carbon-chlorine stretch will be present in the fingerprint region, typically around 1090-1100 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Multiple bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹) are expected.

  • C-N Stretches: Bands associated with the C-N stretching of the imidazole ring will also be present.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.65 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature. Fragmentation patterns would likely involve cleavage at the C-C bond between the carbonyl and methylene groups.

Applications in Drug Development

The primary documented application of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is as a key intermediate in the synthesis of novel anticonvulsant agents[1][2]. The general workflow for this application is outlined below.

G cluster_0 Application in Anticonvulsant Synthesis A 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one B Reduction (e.g., NaBH4) A->B C 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol B->C D Esterification (with various carboxylic acids) C->D E Ester Derivatives with Potential Anticonvulsant Activity D->E

Caption: Workflow for the synthesis of potential anticonvulsants.

This pathway highlights the importance of the title compound as a foundational building block for creating a library of potential drug candidates. The structural modifications at the alcohol, derived from the ketone, allow for the exploration of structure-activity relationships.

Conclusion

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a valuable and versatile intermediate in medicinal chemistry, particularly in the development of potential anticonvulsant therapies. While a complete set of experimental data for this specific molecule is not widely published, a strong predictive understanding of its physical and chemical properties can be established through the analysis of its close structural analogs. The synthetic protocols and characterization guidelines provided in this document offer a solid foundation for researchers working with this compound.

References

  • Doğan, İ. S. Z., et al. (2013). Synthesis of some new 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester derivatives and their anticonvulsant activities. 7th Drug Design and Medicinal Chemistry Congress-Drug Discovery Submit.
  • Doğan, İ. S. Z., et al. (2012). Synthesis of 1-Phenyl/1-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)Ethanol Esters as Potential Biological Active Compounds. ResearchGate. Available from: [Link]

  • Li, Y., & Wang, L. (2011). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(7), o2036. Available from: [Link]

  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2023(3), M1648. Available from: [Link]

  • Der Pharma Chemica. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 3(6), 450-458.
  • Google Patents. (2012). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. CN102491800A.
  • ResearchGate. (2013). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. ResearchGate. Available from: [Link]

  • PubMed. (2013). Imidazole Incorporated Semicarbazone Derivatives as a New Class of Anticonvulsants: Design, Synthesis and In-Vivo Screening. Medicinal Chemistry, 9(4), 571-580.
  • PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Characterization of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Abstract This comprehensive technical guide provides a suite of detailed analytical methodologies for the robust characterization of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a suite of detailed analytical methodologies for the robust characterization of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a key intermediate in the synthesis of various pharmaceutical agents. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a foundational framework for identity, purity, and stability assessments. This document eschews a rigid template, instead presenting a logically structured narrative that delves into the causality behind experimental choices, ensuring both scientific integrity and practical applicability. The methods detailed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each protocol is designed as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a crucial building block in the synthesis of numerous antifungal agents and other pharmacologically active compounds. Its chemical structure, featuring a chlorophenyl ketone moiety linked to an imidazole ring, presents a unique analytical challenge. The accurate and precise characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities arising from the synthesis or degradation of this compound can have a significant impact on the final drug product. Therefore, robust analytical methods are essential for its comprehensive evaluation.

This guide provides a multi-faceted analytical approach, leveraging orthogonal techniques to provide a complete picture of the compound's identity and purity profile. The methodologies are presented not merely as a set of instructions, but as a series of well-reasoned experimental designs, empowering the analyst to understand the "why" behind the "how."

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is critical for the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₁₁H₉ClN₂O
Molecular Weight220.66 g/mol
Melting Point161–163 °C[1]
AppearanceWhite solid[1]

Chromatographic Analysis: A Two-Pronged Approach to Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis in pharmaceutical development. Here, we present both HPLC and GC-MS methodologies, which offer complementary selectivity and sensitivity for the analysis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Quantification and Impurity Profiling

Reverse-phase HPLC is the method of choice for the quantitative analysis of moderately polar, non-volatile compounds like our target analyte. The method described below is a robust starting point for routine quality control and stability testing. The selection of a C18 column is based on its broad applicability and proven performance for separating aromatic compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides excellent peak shape and resolution for imidazole-containing compounds[2][3].

3.1.1. HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Materials:

  • 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one reference standard (available from suppliers like Sigma-Aldrich[4]).

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterConditionRationale
ColumnC18, 4.6 x 150 mm, 5 µmProvides good retention and separation of the analyte from potential impurities.
Mobile Phase A0.025 M KH₂PO₄, pH 3.0 (adjusted with H₃PO₄)The acidic pH suppresses the ionization of the imidazole ring, leading to better peak shape.
Mobile Phase BAcetonitrileThe organic modifier elutes the analyte from the reverse-phase column.
Gradient0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength254 nmA common wavelength for the detection of aromatic compounds, providing good sensitivity for the chlorophenyl moiety.
Injection Volume10 µLA typical injection volume for analytical HPLC.

Solution Preparation:

  • Mobile Phase A: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A:Acetonitrile (70:30 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1 mg/mL): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability:

  • Tailing Factor: The tailing factor for the 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one peak should be ≤ 2.0.

  • Theoretical Plates: The number of theoretical plates for the analyte peak should be ≥ 2000.

  • Relative Standard Deviation (RSD): The RSD for six replicate injections of the standard solution should be ≤ 2.0%.

Data Analysis:

  • Calculate the percentage of impurities by area normalization.

  • For quantitative analysis, use a calibration curve prepared from a series of standard solutions of known concentrations.

3.1.2. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Prepare Mobile Phase & Diluent std_prep Prepare Standard Solution s_prep->std_prep sample_prep Prepare Sample Solution s_prep->sample_prep hplc_setup Equilibrate HPLC System std_prep->hplc_setup sample_prep->hplc_setup sys_suit Perform System Suitability hplc_setup->sys_suit injection Inject Standard & Sample Solutions sys_suit->injection chrom_acq Acquire Chromatograms injection->chrom_acq integration Integrate Peaks chrom_acq->integration quantification Quantify Analyte & Impurities integration->quantification report Generate Report quantification->report

Caption: A streamlined workflow for the HPLC analysis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one itself has a relatively high boiling point, GC-MS is invaluable for identifying potential volatile impurities from the synthesis, such as residual solvents or starting materials. Electron ionization (EI) mass spectrometry provides characteristic fragmentation patterns that act as a "molecular fingerprint," enabling confident identification of unknown peaks by comparison to spectral libraries.

3.2.1. GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.

Materials:

  • 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one sample

  • Dichloromethane (GC grade)

Chromatographic and Spectrometric Conditions:

ParameterConditionRationale
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for a wide range of compounds.
Carrier GasHeliumAn inert carrier gas compatible with mass spectrometry.
Inlet Temperature280 °CEnsures complete volatilization of the sample.
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 minA temperature program to separate compounds with a range of boiling points.
Ion Source Temp.230 °CA standard ion source temperature for EI.
Ionization Energy70 eVThe standard electron energy for generating reproducible mass spectra.
Mass Range40-450 m/zA wide mass range to capture the molecular ion and key fragments.
Solvent Delay3 minTo prevent the solvent peak from damaging the detector.

Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

  • Vortex to ensure complete dissolution.

Data Analysis:

  • Identify peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of each peak.

  • The expected molecular ion for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is at m/z 220.

  • Key fragmentation patterns for ketones include alpha-cleavage. For the target molecule, this would likely result in the loss of the imidazole-CH₂ radical to give a fragment at m/z 139 (the 4-chlorobenzoyl cation)[5].

  • Compare the obtained mass spectra with a reference library (e.g., NIST) for confident identification of impurities.

3.2.2. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation sample_prep Dissolve Sample in Dichloromethane gcms_setup Set GC-MS Parameters sample_prep->gcms_setup injection Inject Sample gcms_setup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection tic Analyze Total Ion Chromatogram detection->tic ms_spectra Examine Mass Spectra of Peaks tic->ms_spectra library_search Perform Library Search ms_spectra->library_search identification Identify Impurities library_search->identification

Caption: A systematic workflow for the identification of volatile impurities by GC-MS.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure of the analyte, serving as a powerful tool for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be employed for a comprehensive characterization.

4.1.1. NMR Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

Expected Chemical Shifts (¹H NMR):

  • Aromatic protons (chlorophenyl ring): ~7.4-8.0 ppm (multiplets). The protons ortho to the carbonyl group will be deshielded and appear further downfield.

  • Imidazole protons: ~6.9-7.5 ppm (singlets or doublets). The proton at the C2 position of the imidazole ring is typically the most deshielded.

  • Methylene protons (-CH₂-): A singlet at approximately 5.3 ppm.

Expected Chemical Shifts (¹³C NMR):

  • Carbonyl carbon (C=O): ~190 ppm.

  • Aromatic carbons (chlorophenyl ring): ~128-140 ppm.

  • Imidazole carbons: ~117-137 ppm.

  • Methylene carbon (-CH₂-): ~55 ppm.

Data Interpretation:

  • Confirm the presence of all expected signals and their multiplicities.

  • Integrate the proton signals to confirm the relative number of protons in each environment.

  • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals, especially in complex spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. It is a rapid and non-destructive technique that is well-suited for identity confirmation.

4.2.1. FT-IR Protocol

Instrumentation:

  • FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)AssignmentRationale
~3131Aromatic C-H stretchCharacteristic of C-H bonds in the chlorophenyl and imidazole rings.[1]
~2933Aliphatic C-H stretchCorresponds to the methylene (-CH₂-) group.[1]
~1689Carbonyl (C=O) stretchA strong absorption characteristic of the ketone functional group.[1]
~1589C=N stretchIndicative of the carbon-nitrogen double bond within the imidazole ring.[1]

Data Interpretation:

  • Compare the obtained spectrum with a reference spectrum of a known standard.

  • Confirm the presence of the key functional group absorptions.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. By employing a combination of chromatographic and spectroscopic techniques, researchers and quality control professionals can confidently assess the identity, purity, and quality of this critical pharmaceutical intermediate. The provided protocols are intended as a starting point for method development and validation, and should be adapted and optimized as necessary for specific applications and regulatory requirements. Adherence to these scientifically sound principles will ensure the production of high-quality materials, ultimately contributing to the safety and efficacy of the final drug products.

References

  • PubChem Compound Summary for CID 32251, 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone. National Center for Biotechnology Information. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. [Link]

  • Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. Impact Factor. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. National Institutes of Health. [Link]

  • Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]

Sources

Application

Application Notes and Protocols for the Use of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one in Antifungal Drug Design

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for utilizing 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one as a foundational scaffold in the des...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one as a foundational scaffold in the design and development of novel antifungal agents. The imidazole core of this compound is a well-established pharmacophore in numerous antifungal drugs, primarily targeting the fungal enzyme lanosterol 14α-demethylase. These application notes will detail the rationale behind its selection as a lead compound, outline detailed protocols for the synthesis of derivatives, and provide step-by-step methodologies for in vitro antifungal susceptibility and cytotoxicity evaluation. Furthermore, we will explore the application of in silico techniques, such as molecular docking, to guide the rational design of more potent and selective antifungal candidates.

Introduction: The Strategic Value of the Imidazole Scaffold

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The imidazole scaffold, a five-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone in the development of antifungal therapeutics.[1][2] Marketed antifungal drugs such as clotrimazole, miconazole, and ketoconazole all feature this critical pharmacophore. Their efficacy stems from the ability of the imidazole nitrogen to coordinate with the heme iron atom within the active site of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one serves as an excellent starting point for a drug discovery campaign due to several key features:

  • Validated Pharmacophore: The presence of the 1H-imidazol-1-yl group provides a proven anchor for binding to the target enzyme.

  • Synthetically Tractable: The ethanone linker and the substituted phenyl ring offer multiple points for chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • Established Precedent: Numerous studies have demonstrated that derivatives of the 2-(1H-imidazol-1-yl)-1-phenylethanone core exhibit significant antifungal activity.[3]

This guide will provide the necessary protocols and scientific rationale to empower researchers to effectively leverage this promising scaffold in their antifungal drug discovery programs.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for imidazole-based antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal sterol biosynthesis pathway.[4] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol. Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The nitrogen atom at position 3 (N3) of the imidazole ring coordinates to the heme iron atom in the active site of lanosterol 14α-demethylase. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby halting the ergosterol biosynthesis pathway. The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth or cell death.

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Drug Action cluster_2 Fungal Cell Consequences Lanosterol Lanosterol Intermediate 14α-methylated sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Further enzymatic steps MembraneDisruption Disrupted Membrane Integrity Intermediate->MembraneDisruption Accumulation leads to Ergosterol->MembraneDisruption Depletion leads to Imidazole 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Derivative Imidazole->Lanosterol Inhibits GrowthInhibition Fungal Growth Inhibition / Cell Death MembraneDisruption->GrowthInhibition

Caption: Mechanism of action of imidazole antifungals.

Experimental Protocols

Synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Derivatives

The following protocol describes a general method for the synthesis of derivatives of the title compound. This procedure can be adapted to introduce a variety of substituents on the phenyl ring and to modify the ketone moiety, allowing for the generation of a chemical library for structure-activity relationship (SAR) studies.

Materials:

  • Substituted 2-chloro-1-phenylethanone

  • Imidazole

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Imidazole Anion: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.2 equivalents) in anhydrous DMF dropwise.

  • Reaction Mixture: Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Addition of Ketone: Cool the reaction mixture back to 0 °C and add a solution of the substituted 2-chloro-1-phenylethanone (1.0 equivalent) in anhydrous DMF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1-(substituted-phenyl)-2-(1H-imidazol-1-yl)ethan-1-one derivative.

  • Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic fungi using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3]

Materials:

  • Synthesized compounds

  • Positive control antifungal drug (e.g., fluconazole, ketoconazole)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds and the control drug in DMSO (e.g., 10 mg/mL).

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal inoculum suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for filamentous fungi. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds and the control drug in RPMI-1640 medium to obtain a range of concentrations (e.g., 64 to 0.125 µg/mL).

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a growth control (inoculum in medium without any compound) and a sterility control (medium only) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Data Presentation:

CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
Parent Scaffold 1632>64
Derivative 1 4816
Derivative 2 248
Fluconazole 14>64
In Vitro Cytotoxicity Assay: MTT Assay

This protocol describes the evaluation of the cytotoxicity of the synthesized compounds against a mammalian cell line (e.g., HeLa or HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized compounds

  • Mammalian cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

  • Controls: Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Data Presentation:

CompoundIC₅₀ on HeLa cells (µM)
Parent Scaffold >100
Derivative 1 75.2
Derivative 2 55.8
Doxorubicin (Control) 1.2

In Silico Guided Drug Design

Molecular modeling techniques can provide valuable insights into the binding interactions between the synthesized compounds and the target enzyme, lanosterol 14α-demethylase, thereby guiding the rational design of more potent inhibitors.

Molecular Docking Workflow

G PDB 1. Obtain Crystal Structure of Lanosterol 14α-demethylase (e.g., from PDB) PrepareProtein 2. Prepare Protein: - Remove water and ligands - Add hydrogens - Assign charges PDB->PrepareProtein GridGen 4. Define Binding Site & Generate Docking Grid PrepareProtein->GridGen LigandPrep 3. Prepare Ligands: - Draw 2D structures - Convert to 3D - Energy minimization Docking 5. Perform Molecular Docking LigandPrep->Docking GridGen->Docking Analysis 6. Analyze Docking Poses: - Binding energy - Interactions (H-bonds, hydrophobic) - Compare with known inhibitors Docking->Analysis SAR 7. Correlate with In Vitro Data (SAR) Analysis->SAR Design 8. Design New Derivatives SAR->Design Design->LigandPrep Iterative Cycle

Caption: Molecular docking workflow for inhibitor design.

Protocol:

  • Protein Preparation: Obtain the crystal structure of fungal lanosterol 14α-demethylase from a protein database (e.g., PDB ID: 5V5Z for Candida albicans). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges using molecular modeling software (e.g., AutoDock Tools, Maestro).

  • Ligand Preparation: Draw the 2D structures of the synthesized compounds and convert them to 3D structures. Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation: Define the binding site based on the location of the co-crystallized ligand or the heme cofactor. Perform molecular docking simulations using software like AutoDock Vina or Glide to predict the binding poses and affinities of the compounds within the active site.

  • Analysis of Results: Analyze the docking results to identify key binding interactions, such as the coordination of the imidazole nitrogen with the heme iron and hydrogen bonds or hydrophobic interactions with active site residues.

  • Structure-Activity Relationship (SAR) Analysis: Correlate the predicted binding affinities and interactions with the experimentally determined MIC values to build a robust SAR model. This model can then be used to predict the activity of new, rationally designed derivatives. For example, substitutions on the phenyl ring that enhance hydrophobic interactions with specific residues in the active site may lead to increased antifungal potency.[5]

Conclusion and Future Directions

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one represents a valuable and versatile scaffold for the development of novel antifungal agents. The protocols outlined in this guide provide a systematic approach to synthesize and evaluate a library of derivatives, enabling the elucidation of structure-activity relationships. The integration of in silico methods with traditional medicinal chemistry and microbiological testing will facilitate a more efficient and rational drug design process. Future efforts should focus on optimizing the lead compounds for improved antifungal potency against a broader range of clinically relevant fungi, including resistant strains, while maintaining a favorable safety profile. Further studies to elucidate the pharmacokinetic and pharmacodynamic properties of the most promising candidates will be crucial for their advancement into preclinical and clinical development.

References

  • Peng, X., et al. (2013). Recent developments in azole compounds as antibacterial and antifungal agents. Current topics in medicinal chemistry, 13(16), 1965-2013.
  • Wikipedia. (2023). Imidazole. In Wikipedia. Retrieved from [Link]

  • Lamberth, C., et al. (2018). Synthesis and fungicidal activity of novel imidazole-based ketene dithioacetals. Bioorganic & medicinal chemistry, 26(10), 2829-2837.
  • Li, Y., et al. (2022). 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry, 13(12), 1545-1558.
  • Kusunoki, T., & Harada, S. (1984). Comparison of the in vitro antifungal activities of clotrimazole, miconazole, econazole and exalamide against clinical isolates of dermatophytes.
  • Rani, N., et al. (2019). Molecular Modeling Studies of Halogenated Imidazoles against 14α-Demethylase from Candida Albicans for Treating Fungal Infections. Infectious disorders drug targets, 19(4), 405-418.
  • Rani, N., & Singh, P. (2019). Molecular Modeling Studies of Halogenated Imidazoles against 14α-Demethylase from Candida Albicans for Treating Fungal Infections. ResearchGate. Retrieved from [Link]

  • de Oliveira, C. B., et al. (2023). Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. Molecules (Basel, Switzerland), 28(3), 1362.
  • Sindkhedkar, M., & Joseph, A. (2023). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC medicinal chemistry, 14(11), 2235-2253.
  • Heeres, J., et al. (1984). Antimycotic imidazoles. Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of medicinal chemistry, 27(7), 894-900.
  • Drugs.com. (n.d.). Clotrimazole Topical vs Econazole Topical Comparison. Retrieved from [Link]

  • Mccaw, S. G., et al. (2023).
  • Al-Hussain, S. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 16(7), 963.
  • Wang, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules, 28(20), 7078.
  • Chen, J., et al. (2004). Homology modeling of lanosterol 14alpha-demethylase of Candida albicans and Aspergillus fumigatus and insights into the enzyme-substrate Interactions. Journal of biomolecular structure & dynamics, 22(1), 59-71.
  • Heel, R. C., et al. (1978). Econazole: a review of its antifungal activity and therapeutic efficacy. Drugs, 16(3), 177-201.
  • Liu, Z., et al. (2021). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European journal of medicinal chemistry, 226, 113845.
  • Wang, B., et al. (2016). Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Organic & biomolecular chemistry, 14(27), 6443-6452.
  • Foroozandeh, M., & Shahraki, M. (2018). Homology modeling of lanosterol 14α-demethylase of Candida albicans and insights into azole binding. Journal of the Iranian Chemical Society, 15(11), 2465-2475.
  • Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. International journal of molecular sciences, 24(3), 2379.
  • Wang, D., et al. (2006). Three-dimensional model of lanosterol 14alpha-demethylase from Cryptococcus neoformans: active-site characterization and insights into azole binding. Antimicrobial agents and chemotherapy, 50(9), 3046-3054.
  • Wang, Y., et al. (2021). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 213, 113175.
  • Pontikis, R., et al. (1997). Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives. Journal of medicinal chemistry, 40(12), 1845-1854.

Sources

Method

Application Note: A Comprehensive Protocol for the N-Alkylation (Quaternization) of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one to Synthesize Novel Imidazolium Salts

Abstract This application note provides a detailed, robust, and validated experimental protocol for the N-alkylation of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. This procedure, which results in the quaternizat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and validated experimental protocol for the N-alkylation of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. This procedure, which results in the quaternization of the imidazole ring, yields novel 1,3-disubstituted imidazolium salts. These salts are valuable intermediates in medicinal chemistry and serve as precursors to N-heterocyclic carbenes (NHCs), which are pivotal catalysts in modern organic synthesis. The following guide offers a step-by-step methodology, explains the chemical principles behind the protocol, and includes essential data for reaction setup, monitoring, product purification, and characterization, tailored for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Imidazolium Salts

Imidazolium salts represent a cornerstone class of compounds with remarkable utility across various scientific disciplines. Their application as stable, room-temperature ionic liquids (RTILs) is well-documented.[1] Furthermore, they are the immediate precursors to N-heterocyclic carbenes (NHCs), a class of organocatalysts that has revolutionized fields from polymerization to metathesis reactions. In medicinal chemistry, the imidazolium core is a privileged scaffold found in numerous biologically active molecules.[2]

The synthesis of asymmetrically substituted imidazolium salts is a key challenge that allows for the fine-tuning of their steric and electronic properties.[3] A versatile method to achieve this is through the quaternization of an existing N-substituted imidazole. The starting material for this protocol, 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, is an ideal substrate for this transformation.[4] It features a readily available imidazole nitrogen (N-3) for further functionalization. This guide provides an authoritative protocol for the efficient synthesis of a library of novel imidazolium salts via N-alkylation of this precursor.

Reaction Principle and Mechanism

The core of this protocol is the quaternization of the N-3 nitrogen of the imidazole ring in 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. This transformation is a classic example of a nucleophilic substitution reaction (SN2).

Causality of the Reaction: The imidazole ring contains two nitrogen atoms. In the starting material, N-1 is already substituted. The remaining nitrogen, N-3, possesses a lone pair of electrons in an sp²-hybridized orbital within the plane of the ring, making it a potent nucleophile.[5] This nucleophilic nitrogen readily attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group (e.g., a halide ion) and forming a new carbon-nitrogen bond. This process results in a positively charged imidazolium cation, with the displaced leaving group serving as the counter-anion.

The general reaction scheme is depicted below:

G cluster_reactants Reactants cluster_product Product start_material 1-(4-Chlorophenyl)-2- (1H-imidazol-1-yl)ethan-1-one product 1,3-Disubstituted Imidazolium Salt start_material->product Solvent ΔT alkylating_agent Alkylating Agent (R-X) alkylating_agent->product

Caption: General scheme for the N-alkylation (quaternization) of the imidazole substrate.

Materials and Equipment

Reagents and Chemicals

All reagents should be of high purity (≥98%) and solvents should be anhydrous unless otherwise specified.

ReagentCAS NumberPuritySupplier (Example)Notes
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one67369-44-6≥98%Sigma-Aldrich, TCIStarting material.
Acetonitrile (anhydrous)75-05-8≥99.8%Acros OrganicsReaction solvent.[6]
N,N-Dimethylformamide (DMF) (anhydrous)68-12-2≥99.8%Fisher ScientificAlternative reaction solvent.[7]
Methyl Iodide (Iodomethane)74-88-4≥99.5%Sigma-AldrichAlkylating agent. Highly toxic.
Ethyl Bromide (Bromoethane)74-96-4≥99%Alfa AesarAlkylating agent.
Benzyl Bromide100-39-0≥99%TCIAlkylating agent. Lachrymator.
Diethyl Ether (anhydrous)60-29-7≥99.7%Fisher ScientificFor precipitation and washing.
Ethyl Acetate141-78-6ACS GradeVWRFor Thin Layer Chromatography (TLC).
Hexanes110-54-3ACS GradeVWRFor Thin Layer Chromatography (TLC).
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller or oil bath

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Glass syringes and needles

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • NMR spectrometer, IR spectrometer, Mass spectrometer, Melting point apparatus

Detailed Experimental Protocol

This protocol describes a general procedure. Specific quantities for a 5 mmol scale reaction are provided as an example.

Workflow Overview

G prep 1. Preparation - Dry glassware - Add substrate & solvent - Establish inert atmosphere addition 2. Reagent Addition - Dissolve substrate - Add alkylating agent dropwise prep->addition reaction 3. Reaction - Heat to reflux (e.g., 80°C) - Monitor by TLC addition->reaction workup 4. Isolation - Cool to room temp. - Precipitate with ether - Filter solid product reaction->workup Upon completion purify 5. Purification - Wash with cold ether - Dry under vacuum workup->purify characterize 6. Characterization - NMR, MS, IR, MP purify->characterize

Caption: Step-by-step experimental workflow for imidazolium salt synthesis.

Step 1: Reaction Setup
  • Ensure all glassware (100 mL round-bottom flask, reflux condenser, magnetic stir bar) is thoroughly dried in an oven (e.g., at 120°C for 2 hours) and allowed to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • To the reaction flask, add 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (5.0 mmol, 1.11 g).

  • Add anhydrous acetonitrile (25 mL) to the flask.

  • Assemble the reflux condenser and ensure a continuous flow of inert gas. An inert atmosphere is crucial to prevent moisture, which can react with some alkylating agents.

Step 2: Addition of Alkylating Agent
  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Using a syringe, slowly add the alkylating agent (e.g., methyl iodide, 5.5 mmol, 1.1 eq, 0.34 mL) to the stirring solution over 5 minutes.

    • Justification: A slight excess (1.1 equivalents) of the alkylating agent ensures the complete consumption of the starting material. Slow, dropwise addition helps to control any potential exotherm.

Step 3: Reaction and Monitoring
  • Heat the reaction mixture to reflux (for acetonitrile, ~82°C) using a heating mantle or oil bath.

  • Maintain the reflux for a specified duration. The reaction time will vary depending on the reactivity of the alkylating agent.[8]

  • Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC).

    • Prepare a TLC chamber with a suitable eluent system (e.g., 10:1 Dichloromethane:Methanol).

    • Spot the starting material (co-spot) and the reaction mixture on a TLC plate.

    • The product, being an ionic salt, will typically remain at the baseline (Rf ≈ 0), while the starting material will move up the plate. The reaction is complete when the starting material spot is no longer visible by UV light.

Alkylating AgentReaction Time (Est.)Temperature
Methyl Iodide2 - 4 hoursReflux (~82°C)
Ethyl Bromide6 - 12 hoursReflux (~82°C)
Benzyl Bromide4 - 8 hoursReflux (~82°C)
Step 4: Product Isolation
  • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Transfer the reaction mixture to a beaker or Erlenmeyer flask.

  • While stirring vigorously, slowly add anhydrous diethyl ether (~50-75 mL) to the mixture.

    • Justification: The imidazolium salt product is generally insoluble in non-polar solvents like diethyl ether, causing it to precipitate out of the acetonitrile solution. This is an effective method for initial purification.

  • A white or off-white solid should precipitate. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

Step 5: Purification and Drying
  • Wash the collected solid on the filter paper with several portions of cold, anhydrous diethyl ether (3 x 20 mL). This removes any residual unreacted starting materials or alkylating agent.

  • Transfer the purified solid to a clean, pre-weighed vial.

  • Dry the product under high vacuum for several hours to remove all traces of solvent.

  • Record the final mass and calculate the percentage yield. Expected yields are typically high, often in the 85-95% range.

Step 6: Product Characterization

Confirm the identity and purity of the final imidazolium salt using standard analytical techniques:

  • ¹H NMR: Look for the disappearance of the N-H proton of the imidazole (if visible) and the appearance of new signals corresponding to the added alkyl group. A downfield shift of the imidazole ring protons is also characteristic of quaternization.

  • ¹³C NMR: Confirm the presence of carbons from the newly introduced alkyl group.

  • Mass Spectrometry (ESI+): The spectrum should show a prominent peak corresponding to the mass of the imidazolium cation.

  • Infrared (IR) Spectroscopy: Monitor changes in the aromatic C-H and C=N stretching regions.

  • Melting Point: Imidazolium salts are typically crystalline solids with sharp melting points.

Safety Precautions and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Chemical Hazards:

    • Alkylating Agents: Many alkylating agents (e.g., methyl iodide, benzyl bromide) are toxic, carcinogenic, and/or lachrymatory. Handle them exclusively in a well-ventilated chemical fume hood.[9]

    • Solvents: Acetonitrile and DMF are toxic. Avoid inhalation and skin contact.[10]

    • Product: The toxicological properties of the newly synthesized imidazolium salts are unknown. Handle with care.

  • Waste Disposal:

    • Dispose of all liquid organic waste, including filtrate and washings, in a designated halogenated or non-halogenated waste container as appropriate.

    • Solid chemical waste should be disposed of in a designated solid waste container. Follow all local and institutional regulations for chemical waste disposal.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive alkylating agent.- Insufficient reaction time or temperature.- Presence of moisture.- Use a fresh bottle of the alkylating agent.- Increase reaction time and monitor by TLC until completion.- Ensure all glassware and solvents are scrupulously dry.
Incomplete Reaction - Insufficient amount of alkylating agent.- Low reaction temperature.- Increase the stoichiometry of the alkylating agent to 1.2-1.5 equivalents.- Ensure the reaction is maintained at the proper reflux temperature.
Product is an Oil, not a Solid - Product may have a low melting point or be hygroscopic.- Presence of impurities.- Try precipitation at a lower temperature (-20°C or -78°C).- Attempt trituration with multiple fresh portions of diethyl ether.- If it remains an oil, remove solvent in vacuo and dry thoroughly.
Impure Product after Filtration - Incomplete removal of starting materials.- Co-precipitation of byproducts.- Wash the solid product thoroughly with more cold diethyl ether.- Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary.

References

  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen. Retrieved from [Link]

  • ACS Publications. (2021). Decarboxylative N-Alkylation of Azoles through Visible-Light-Mediated Organophotoredox Catalysis. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) 1-(1H-Imidazol-1-yl)ethanone. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). A Modular Synthesis of Highly Substituted Imidazolium Salts. Retrieved from [Link]

  • ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Microwave Assisted Reactions of Some Azaheterocylic Compounds. PMC. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • PCCA. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). N-alkylation of azoles disubstituted acetamides under microwave and Mannich reaction conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • ACS Publications. (2009). A Modular Synthesis of Highly Substituted Imidazolium Salts. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 1-Phenyl/1-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)Ethanol Esters as Potential Biological Active Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. Retrieved from [Link]

  • MDPI. (2019). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
  • ResearchGate. (2021). A General One-Pot Protocol for Hindered N-Alkyl Azaheterocycles from Tertiary Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2009). A modular synthesis of highly substituted imidazolium salts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazole from α-halo ketone. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • MDPI. (n.d.). Quaternized Polyethersulfone (QPES) Membrane with Imidazole Functionalized Graphene Oxide (ImGO) for Alkaline Anion Exchange Fuel Cell Application. Retrieved from [Link]

Sources

Application

The Versatile Scaffold: Application Notes and Protocols for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of medicinal chemistry, the quest for novel molecular frameworks that can serve as springboards...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that can serve as springboards for the development of potent and selective therapeutic agents is perpetual. Among these, the heterocycle-containing phenacylimidazoles represent a privileged scaffold, with 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one standing out as a key intermediate. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, designed to empower researchers in their drug discovery endeavors.

Introduction: A Gateway to Bioactive Molecules

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a ketone derivative bearing a chlorophenyl and an imidazolyl moiety, is a versatile building block primarily recognized for its role in the synthesis of antifungal agents.[1] The presence of the imidazole ring is a common feature in many clinically used azole antifungals. Beyond its antifungal potential, this scaffold has been explored for the development of compounds with anticonvulsant and anti-inflammatory properties, highlighting its broad utility in medicinal chemistry.[2][3] This guide will delve into the synthesis of the parent compound and its derivatization into various bioactive molecules, providing practical, field-proven methodologies.

Synthesis of the Core Scaffold: 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

The synthesis of the title compound is typically achieved through the nucleophilic substitution of a reactive α-haloketone with imidazole. The following protocol is adapted from established procedures for analogous compounds and provides a reliable method for laboratory-scale synthesis.[4][5]

Protocol 2.1: Synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Materials:

  • 2-Chloro-1-(4-chlorophenyl)ethanone

  • Imidazole

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Imidazole Anion: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of imidazole (1.1 equivalents) in anhydrous DMF to the NaH suspension.

  • Allow the reaction mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of imidazole.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add a solution of 2-chloro-1-(4-chlorophenyl)ethanone (1.0 equivalent) in anhydrous DMF dropwise to the imidazole salt solution.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by carefully adding ice-cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

Characterization Data for Analogous Compounds:

  • ¹H NMR: Expect signals for the imidazole protons, the methylene protons, and the protons of the 4-chlorophenyl ring. The chemical shifts will be influenced by the neighboring carbonyl and imidazole groups.

  • ¹³C NMR: Expect distinct signals for the carbonyl carbon, the methylene carbon, the carbons of the imidazole ring, and the carbons of the 4-chlorophenyl ring.

  • FTIR (cm⁻¹): Look for characteristic absorption bands for the C=O stretch of the ketone, C-N stretching of the imidazole, and C-Cl stretching of the chlorophenyl group.[8][9]

Application in the Synthesis of Antifungal Agents

The primary application of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is as a precursor for azole antifungal agents. The mechanism of action of these drugs involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Mechanistic Insight: Inhibition of Ergosterol Biosynthesis

The ergosterol biosynthesis pathway is a multi-step process. Azole antifungals, derived from intermediates like 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, bind to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 demethylation ergosterol Ergosterol fungal_membrane Fungal Cell Membrane ergosterol->fungal_membrane incorporation toxic_sterols Toxic Sterol Precursors toxic_sterols->fungal_membrane disrupts cyp51->ergosterol cyp51->toxic_sterols leads to accumulation of azole Azole Antifungal (derived from precursor) azole->cyp51 inhibits

Caption: Inhibition of Fungal Ergosterol Biosynthesis by Azole Antifungals.

Synthesis of Antifungal Derivatives

The ketone functionality in 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a key handle for further chemical modifications. A common strategy is the reduction of the ketone to a secondary alcohol, which can then be further derivatized.

Protocol 3.2.1: Reduction to 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol

Materials:

  • 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of dilute HCl at 0 °C until the effervescence ceases.

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting alcohol can be purified by column chromatography or recrystallization.[10]

This alcohol derivative can then be used to synthesize a variety of ester or ether analogs with potentially enhanced antifungal activity.

In Vitro Antifungal Activity Assessment

The antifungal efficacy of newly synthesized derivatives is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC).

Protocol 3.3.1: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum standardized to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL).

  • Add the fungal inoculum to each well containing the diluted compound.

  • Include positive (fungus in medium) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control, which can be determined visually or by measuring the optical density at a specific wavelength.[11][12][13]

Table 1: Representative Antifungal Activity of Imidazole-Ethanone Derivatives

Compound DerivativeFungal StrainMIC (µg/mL)Reference
Imidazole-dienone derivative 31Candida albicans (Fluconazole-susceptible)0.5-8[11]
Imidazole-dienone derivative 42Candida albicans (Fluconazole-resistant)2-32[11]
Trisubstituted-imidazole 3hCandida albicans12.5[3]
Trisubstituted-imidazole 3lCandida albicans12.5[3]

Exploration of Anticonvulsant Activity

Derivatives of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, particularly ester derivatives of the corresponding alcohol, have shown promise as anticonvulsant agents.[2] The evaluation of anticonvulsant activity is typically performed in rodent models of epilepsy.

Protocol 4.1: Maximal Electroshock (MES) Seizure Test in Mice

Materials:

  • Synthesized compounds

  • Male Swiss albino mice (20-25 g)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Electroshock apparatus with corneal electrodes

Procedure:

  • Administer the test compound or vehicle to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a specific period (e.g., 30-60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The absence of the tonic hind limb extension is considered as a protective effect.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure, can be calculated using probit analysis.[14][15]

Table 2: Representative Anticonvulsant Activity of Imidazole Derivatives

Compound DerivativeAnimal ModelRoute of Admin.ED₅₀ (mg/kg)Reference
1-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1H-imidazoleMouse (MES)p.o.15.5[14]
N-phenylphthalimide derivativeMouse (MES)i.p.47.61 µmol/kg[16]

Investigation of Anti-inflammatory Potential

The imidazole scaffold is also present in molecules with anti-inflammatory properties.[17][18][19] The anti-inflammatory activity of derivatives of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one can be assessed using in vivo models of inflammation.

Protocol 5.1: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Synthesized compounds

  • Male Wistar rats (150-200 g)

  • 1% w/v Carrageenan solution in saline

  • Vehicle

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac)

  • Plethysmometer

Procedure:

  • Administer the test compound, vehicle, or standard drug to groups of rats.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[3][20]

Table 3: Representative Anti-inflammatory Activity of Imidazole Derivatives

Compound DerivativeAnimal ModelDose (mg/kg)% Inhibition of EdemaReference
2,4-disubstituted-1H-imidazole 2hRat (Carrageenan-induced paw edema)Not specified49.58 - 58.02[3]
1,2,4-trisubstituted-1H-imidazole 3gRat (Carrageenan-induced paw edema)Not specified49.58 - 58.02[3]
IndazoleRat (Carrageenan-induced paw edema)10061.03[20]

Conclusion and Future Directions

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a valuable and versatile starting material in medicinal chemistry. Its synthetic accessibility and the reactivity of its ketone group allow for the generation of diverse libraries of compounds. The established protocols for its synthesis and derivatization, coupled with the bioassay methodologies outlined in this guide, provide a solid foundation for researchers aiming to develop novel antifungal, anticonvulsant, and anti-inflammatory agents. Future research could focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, further expanding the therapeutic potential of this remarkable scaffold.

References

  • 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC - NIH. Available from: [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. Available from: [Link]

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one - PubChem. Available from: [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. Available from: [Link]

  • structure-activity relationships of [(biphenylyloxy)alkyl]imidazoles - PubMed. Available from: [Link]

  • Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents.
  • FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole - ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC - NIH. Available from: [Link]

  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC - PubMed Central. Available from: [Link]

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - MDPI. Available from: [Link]

  • Synthesis of some new 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester derivatives and their anticonvulsant activities - ResearchGate. Available from: [Link]

  • Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Available from: [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. Available from: [Link]

  • synthesis of 3-chloro-4-(1h-imidazol-1-yl)-4-(morpholino methyl)-1-phenyl azetidin-2-one. Available from: [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Publishing. Available from: [Link]

  • Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives - PubMed. Available from: [Link]

  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PubMed. Available from: [Link]

  • Table of Characteristic IR Absorptions. Available from: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available from: [Link]

  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC - NIH. Available from: [Link]

  • A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone - Technical Disclosure Commons. Available from: [Link]

  • The minimum inhibitory concentration (MIC) of imidazole derivatives.... - ResearchGate. Available from: [Link]

  • Synthesis and Anticonvulsant Activity of Some N-phenylphthalimides - PubMed. Available from: [Link]

  • 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. Available from: [Link]

  • New Antifungal Agents with Azole Moieties - Semantic Scholar. Available from: [Link]

  • 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol - PMC - NIH. Available from: [Link]

  • Effect of the acyl group in the reaction of imidazole with acyl-substituted 4-nitrophenyl acetates in acetonitrile and in aqueous acetonitrile with a low water content - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC - NIH. Available from: [Link]

  • Synthesis and anticonvulsant activity of N-(benzoylalkyl)imidazoles and N-(omega-phenyl-omega-hydroxyalkyl)imidazoles - PubMed. Available from: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. Available from: [Link]

Sources

Method

Application Note: A Multi-Faceted Approach to Cytotoxicity Profiling of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Derivatives

Introduction The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Derivatives of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one are structura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Derivatives of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one are structurally related to potent antifungal agents like ketoconazole, which have also demonstrated notable cytotoxicity against various malignant cell lines.[2][3] This dual activity makes these compounds compelling candidates for novel anticancer drug development. A critical step in their preclinical evaluation is the precise and comprehensive characterization of their cytotoxic effects.

This guide provides an in-depth framework for assessing the cytotoxicity of this specific class of imidazole derivatives. We move beyond single-endpoint assays to advocate for a multi-assay strategy that interrogates different facets of cell death, including metabolic viability, membrane integrity, and the induction of apoptosis. This approach yields a more nuanced and mechanistically informative toxicity profile, crucial for making go/no-go decisions in a drug development pipeline.

Chapter 1: Foundational Concepts in Cytotoxicity Assessment

The Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading. For example, a compound might inhibit mitochondrial respiration without immediately lysing the cell. An MTT assay would show a potent effect, while a membrane integrity assay would not. Conversely, a compound causing rapid necrosis would be detected by a membrane integrity assay but might be mischaracterized by assays dependent on longer-term metabolic activity. By combining assays that measure distinct cellular processes, researchers can differentiate between cytostatic effects (inhibition of proliferation), cytotoxic effects (cell death), and gain insights into the primary mechanism of action (e.g., apoptosis vs. necrosis).

Strategic Selection of Cell Lines

The choice of cell lines is paramount for generating clinically relevant data.[4] Each cell line possesses a unique genetic and phenotypic profile that dictates its response to therapeutic agents.[4][5]

Recommended Strategy:

  • Panel of Cancer Cell Lines: Screen the derivatives against a panel of well-characterized cancer cell lines from different tissue origins (e.g., breast: MCF-7, lung: A549, colon: HCT-116). This helps identify broad-spectrum activity or lineage-specific sensitivity. The NCI-60 panel is a historical example of this approach's power.[6]

  • Inclusion of a Non-Malignant Control: It is crucial to assess the selectivity of the compounds. Including a non-malignant cell line (e.g., human foreskin fibroblasts, HFF; or an immortalized but non-cancerous line like HEK293) allows for the calculation of a selectivity index (SI). The SI is typically the ratio of the IC50 in the non-malignant line to the IC50 in the cancer line, with a higher SI indicating greater cancer-cell specificity.

  • Cell Line Authentication: Ensure all cell lines are authenticated (e.g., by Short Tandem Repeat profiling) and routinely tested for mycoplasma contamination to guarantee data integrity and reproducibility.

All cell culture and maintenance should be performed under sterile conditions in a suitable incubator, typically at 37°C with 5% CO2, using media recommended by the supplier (e.g., ATCC).[7][8]

Chapter 2: Core Methodologies and Protocols

This section details the protocols for three complementary assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction.

Protocol 1: MTT Assay (Assessment of Metabolic Viability)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[9] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10]

Materials:

  • MTT reagent (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for incubation step)

  • Test compounds and vehicle (e.g., DMSO)

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl, or DMSO)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate spectrophotometer

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly with a pipette or on an orbital shaker.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Scientist's Note: It is critical to ensure complete solubilization of the formazan crystals before reading the plate, as incomplete dissolution is a common source of variability.

Protocol 2: LDH Assay (Assessment of Membrane Integrity)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.[13] The LDH assay quantitatively measures this released enzyme through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The NADH then reacts with a probe (like a tetrazolium salt) to generate a colored product, the absorbance of which is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solution)

  • Lysis Buffer (often 10X, provided in the kit)

  • Sterile, 96-well flat-bottom plates

  • Microplate spectrophotometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the imidazole derivatives in a 96-well plate as described in the MTT protocol (Steps 1-3).

  • Establish Controls: It is essential to prepare the following controls on the same plate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed by adding 10 µL of 10X Lysis Buffer 45 minutes before the next step.

    • Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the test compounds.

    • Medium Background: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at ~600 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Read: Add the Stop Solution (if provided in the kit) and measure the absorbance at 490 nm (or as specified by the manufacturer).

Scientist's Note: Phenol red in the culture medium can interfere with absorbance readings. If high background is observed, consider using phenol red-free medium for the experiment.

Protocol 3: Caspase-Glo® 3/7 Assay (Assessment of Apoptosis)

Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. The Caspase-Glo® 3/7 Assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by both caspases-3 and -7.[14] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, generating a "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7 in the sample.[14][15]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • White-walled, opaque 96-well plates suitable for luminescence

  • Luminometer or a microplate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described previously. Include appropriate controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[16]

  • Reagent Addition: After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]

  • Mixing and Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds to 2 minutes to induce cell lysis and initiate the reaction.[15] Incubate at room temperature for 1 to 3 hours.[17]

  • Data Acquisition: Measure the luminescence using a plate luminometer.

Scientist's Note: The "add-mix-measure" format of this assay is simple and robust, but it is a lytic endpoint assay. For kinetic studies of apoptosis, alternative methods may be required.

Chapter 3: Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

For MTT Assay: The percentage of cell viability is calculated relative to the vehicle control.

  • % Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

For LDH Assay: The percentage of cytotoxicity is calculated based on the maximum LDH release control.

  • % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces a measured biological response by 50%. It is the most common metric for quantifying a compound's potency.

  • Data Transformation: The compound concentrations should be log-transformed.

  • Non-linear Regression: Plot the percentage response (% Viability or % Inhibition) against the log-transformed compound concentrations.

  • Curve Fitting: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).[18] The equation is typically a four-parameter logistic model.[19]

  • IC50 Derivation: The software will calculate the IC50 value from the fitted curve.[20] It is best practice to report IC50 values with their 95% confidence intervals.[20]

Data Presentation and Interpretation

Summarize the calculated IC50 values in a clear, structured table to facilitate comparison across different compounds, cell lines, and assays.

Table 1: Sample Data Summary for Cytotoxicity Profiling

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM) [95% CI]Selectivity Index (SI)*
Derivative 1A549 (Lung Cancer)MTT4812.5 [10.2 - 15.3]4.8
Derivative 1A549 (Lung Cancer)LDH4825.1 [21.5 - 29.4]2.4
Derivative 1HEK293 (Non-Malignant)MTT4860.2 [55.8 - 64.9]-
Derivative 2A549 (Lung Cancer)MTT483.2 [2.8 - 3.7]18.1
Derivative 2A549 (Lung Cancer)LDH485.9 [5.1 - 6.8]9.8
Derivative 2HEK293 (Non-Malignant)MTT4858.0 [52.1 - 64.6]-

*Selectivity Index (SI) = IC50 in Non-Malignant Cells / IC50 in Cancer Cells

Interpreting the Results: By comparing the results, a comprehensive picture emerges. For example, if a compound shows a low IC50 in the MTT assay but a much higher IC50 in the LDH assay, it suggests a primarily cytostatic or metabolism-inhibiting effect rather than immediate cell lysis. A potent response in the Caspase-Glo® 3/7 assay would strongly indicate that the compound induces apoptosis.

Chapter 4: Visualizing Workflows and Mechanisms

Diagrams are essential for clarifying complex experimental processes and biological principles.

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Readout cluster_analysis Analysis a Maintain & Culture Selected Cell Lines b Seed Cells in 96-Well Plates a->b d Treat Cells with Compounds & Controls b->d c Prepare Serial Dilutions of Imidazole Derivatives c->d e Incubate for 24-72 hours d->e f MTT Assay (Metabolism) e->f g LDH Assay (Lysis) e->g h Caspase 3/7 Assay (Apoptosis) e->h i Measure Absorbance or Luminescence f->i g->i h->i j Calculate % Viability or % Cytotoxicity i->j k Generate Dose-Response Curves & Calculate IC50 j->k

Caption: High-level workflow for cytotoxicity screening.

Diagram 2: Principles of Key Cytotoxicity Assays

G cluster_mtt MTT Assay (Viability) cluster_ldh LDH Assay (Cytotoxicity) m1 Living Cell m2 Mitochondria m1->m2 contains m4 Formazan (Purple, Insoluble) m2->m4 Dehydrogenase Activity m3 MTT (Yellow, Soluble) m3->m2 enters m5 Measure Absorbance m4->m5 Solubilize & Read l1 Damaged/Lysed Cell l2 LDH (Released Enzyme) l1->l2 releases l3 Culture Medium l2->l3 accumulates in l4 Colored Product l3->l4 Add Assay Reagents l5 Measure Absorbance l4->l5 Read

Caption: Contrasting mechanisms of MTT and LDH assays.

References

  • MDPI. (2026). Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis.
  • RSC Publishing. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein.
  • PubMed. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds.
  • PMC - NIH. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone.
  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • PubMed. (n.d.). Cytotoxicity of ketoconazole in malignant cell lines.
  • Abcam. (n.d.). MTT assay protocol.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
  • ATCC. (n.d.). ATCC Culture Guides.
  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery.
  • MDPI. (n.d.). Synergistic Activity of Ketoconazole and Miconazole with Prochloraz in Inducing Oxidative Stress, GSH Depletion, Mitochondrial Dysfunction, and Apoptosis in Mouse Sertoli TM4 Cells.
  • YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
  • Thermo Fisher Scientific. (2019). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet.
  • PMC - PubMed Central. (n.d.). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE.
  • ResearchGate. (2013). Synthesis of some new 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester derivatives and their anticonvulsant activities.
  • Protocols.io. (2023). MTT (Assay protocol).
  • Promega Corporation. (n.d.). Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.
  • Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • ACS Publications. (2022). Ketoconazole-Loaded Cationic Nanoemulsion: In Vitro–Ex Vivo–In Vivo Evaluations to Control Cutaneous Fungal Infections. ACS Omega.
  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ATCC. (n.d.). ATCC Primary Cell Culture Guide.
  • Taylor & Francis. (2019). The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate.
  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.
  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.
  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
  • Protocols.io. (2024). LDH cytotoxicity assay.
  • AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development.
  • ResearchGate. (2016). How to calculate IC50 for my dose response?.
  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
  • Protocols.io. (2025). Caspase 3/7 Activity.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ATCC. (2021). Culturing Cells.
  • PubMed. (n.d.). Cytotoxic doses of ketoconazole affect expression of a subset of hepatic genes.
  • Sigma-Aldrich. (n.d.). LDH Cytotoxicity Assay Kit II.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • AAT Bioquest. (n.d.). IC50 Calculator.
  • ResearchGate. (n.d.). In vitro anticancer activity of imidazole derivatives.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol.
  • ResearchGate. (2023). Free Animal Cell Culture Guide.
  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Abstract This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The developed method is precise, accurate, and specific for the quantification of the main component and the separation of its potential impurities and degradation products. The protocol herein is structured to provide a comprehensive guide for researchers, quality control analysts, and drug development professionals, grounded in established scientific principles and regulatory expectations as outlined by the International Council for Harmonisation (ICH).

Introduction: The Rationale for a Validated Purity Method

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a crucial building block in medicinal chemistry, particularly in the synthesis of antifungal agents.[1] The purity of this intermediate is paramount as any impurities, whether process-related or arising from degradation, can carry through to the final API, potentially affecting its safety and efficacy. Therefore, a well-validated, stability-indicating analytical method is not merely a quality control requirement but a foundational element of a robust drug development program.

The imidazole moiety, while essential for the biological activity of many compounds, is susceptible to specific degradation pathways, including oxidation and hydrolysis under certain conditions.[2] A stability-indicating method is one that can unequivocally assess the drug substance in the presence of its potential decomposition products, ensuring that the measured analyte signal is free from interference.[3] This application note details the development and validation of such a method, adhering to the principles of scientific integrity and regulatory compliance.[4][5]

Causality Behind Experimental Choices: Method Development Strategy

The design of this HPLC method was guided by the physicochemical properties of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and established chromatographic principles.

  • Chromatographic Mode (RP-HPLC): The analyte possesses both a non-polar chlorophenyl ring and a moderately polar imidazole-ethanone structure. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, which separates molecules based on their hydrophobicity.[6] A C18 stationary phase was selected for its versatility and proven performance in retaining a wide range of pharmaceutical compounds.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which allows for higher efficiency and lower backpressure, and its favorable UV transparency at lower wavelengths.

    • Aqueous Phase & pH Control: The basicity of the imidazole ring (pKa of related compounds is around 6.5-7.0) necessitates pH control of the mobile phase to ensure consistent retention and sharp, symmetrical peak shapes.[4] Operating at a pH well below the pKa of the imidazole nitrogen (e.g., pH 3.0) ensures that the analyte is consistently in its protonated, cationic form. This minimizes peak tailing that can occur from mixed-mode interactions with residual silanols on the silica-based column. An ammonium acetate buffer was selected for its volatility, making the method compatible with mass spectrometry (MS) if further investigation of impurities is required.

  • Detection Wavelength (λ): The analyte contains a chlorophenyl ketone chromophore, which is expected to exhibit strong UV absorbance. Based on data for structurally similar compounds, a detection wavelength of 230 nm was chosen to provide high sensitivity for both the main component and potential impurities which are likely to share similar chromophoric features.[7] A photodiode array (PDA) detector is recommended during method development to confirm the optimal wavelength and to assess peak purity.

Experimental Protocols

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and optimized chromatographic parameters.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, column thermostat, and PDA/UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 10 mM Ammonium Acetate in water, adjusted to pH 3.0 with formic acid.
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm
Run Time 15 minutes
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio is used as the diluent to ensure compatibility with the mobile phase and prevent peak distortion.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh an amount of the test sample equivalent to about 25 mg of the active substance into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Validation: A Self-Validating System

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5]

G cluster_validation Method Validation Workflow Specificity Specificity / Stress Studies Linearity Linearity Specificity->Linearity Establishes baseline Accuracy Accuracy Linearity->Accuracy Defines range Precision Precision Accuracy->Precision Confirms trueness Robustness Robustness Precision->Robustness Tests reliability SystemSuitability System Suitability SystemSuitability->Specificity Pre-run check SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->Robustness

Caption: Workflow for HPLC Method Validation.

System Suitability

Rationale: To ensure the chromatographic system is performing adequately before conducting any analysis. Procedure: Inject the Working Standard Solution (50 µg/mL) six times. Acceptance Criteria:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity (Forced Degradation Studies)

Rationale: To demonstrate that the method is stability-indicating by showing that the analyte peak is well-resolved from any degradation products. Procedure: Expose the sample solution (approx. 500 µg/mL) to the following stress conditions. Dilute the stressed samples to a theoretical concentration of 50 µg/mL before injection. Analyze against an unstressed standard.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

Acceptance Criteria: The method is considered stability-indicating if the analyte peak is spectrally pure (as determined by PDA analysis) and resolved from all degradation product peaks with a resolution (Rs) of ≥ 1.5.

G cluster_stress Forced Degradation Logic cluster_conditions Stress Conditions Analyte Analyte Solution (Drug Substance) Acid Acid (HCl) Analyte->Acid Base Base (NaOH) Analyte->Base Oxidation Oxidation (H2O2) Analyte->Oxidation Thermal Heat Analyte->Thermal Photo Light (ICH) Analyte->Photo StressedSample Stressed Sample (Mixture of Analyte & Degradants) Acid->StressedSample Base->StressedSample Oxidation->StressedSample Thermal->StressedSample Photo->StressedSample HPLC HPLC Analysis StressedSample->HPLC Result Separated Peaks: Analyte + Degradants HPLC->Result

Caption: Logical flow of forced degradation studies.

Linearity

Rationale: To verify that the detector response is directly proportional to the analyte concentration over a specified range. Procedure: Prepare a series of at least five solutions from the Standard Stock Solution ranging from 50% to 150% of the nominal working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Accuracy (Recovery)

Rationale: To determine the closeness of the measured value to the true value. Procedure: Perform recovery studies by spiking a placebo (if available) or a low-concentration sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Analyze three preparations at each level. Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0% at each concentration level.

Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution (at 100% of the target concentration) on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • RSD for Repeatability and Intermediate Precision: ≤ 2.0%

Robustness

Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure: Vary the following parameters one at a time:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2) Acceptance Criteria: System suitability parameters must be met, and the change in analyte retention time should not be significant.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for its intended purpose: the quantitative determination of purity for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. The comprehensive validation, including forced degradation studies, confirms that the method is specific, linear, accurate, precise, and robust. This protocol provides a reliable, self-validating system for quality control and stability assessment in a regulated drug development environment.

References

  • PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Yuan, X., Tao, L., & Chen, J. (2008). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(1), o2036. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

  • Gupta, S., & Gajbhiye, V. T. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 49(5), 336–342. [Link]

  • Thieme, D., & Anielski, P. (1993). Stability Indicating HPLC-method for the Determination of Econazole Nitrate in Cream and Lotion Formulations. Pharmazie, 48(10), 763-765. [Link]

  • Pharmacophore. (2013). Development and Validation of Reverse-Phase HPLC Method for Estimation of Ketoconazole in Bulk Drug. Pharmacophore, 4(4), 115-120. [Link]

  • Suryani, L., et al. (2023). Validation Of Rp-Hplc Uv Method for Determination Ketoconazole in Rabbit Plasma: an Application to The Pharmacokinetic Study. FABAD Journal of Pharmaceutical Sciences, 48(2), 165-175. [Link]

  • Iacob, A. A., et al. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Pharmaceutics, 14(12), 2795. [Link]

  • African Journal of Biomedical Research. (2024). Stability-Indicating HPLC Method Development And Validation For Quantitative Analysis Of Oteseconazole - A Novel Antifungal Agent. African Journal of Biomedical Research, 27(3). [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Abdel-Moety, E. M., et al. (2018). Validated Stability-Indicating HPLC-DAD Method for Simultaneous Determination of Econazole Nitrate, Triamcinolone Acetonide, Benzoic Acid and Butylated Hydroxyanisole in Cream Dosage Form. Journal of Chromatographic Science, 56(8), 736–745. [Link]

  • Semantic Scholar. Development and validation of ketoconazole by rp-hplc. [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal, 2(66), 4-11. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3129-3137. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Ketoconazole on Primesep B Column. [Link]

  • Ask this paper. A-validated-stability-indicating-hplc-dad-method-for-simultaneous-determination-of-econazole-nitrate-triamcinolone-acetonide-benzoic-acid-and-butylated-hydroxyanisole-in-cream-dosage-form. [Link]

  • Research Journal of Pharmacy and Technology. (2011). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 4(4), 501-509. [Link]

  • Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • Muralidharan, S., et al. (2014). Simple and sensitive method development and validation of Econazole in human plasma by RP-HPLC. International Journal of Drug Delivery, 6(1), 94-98. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one for Bioactivity Studies

Introduction: The Versatile Imidazole Scaffold in Drug Discovery The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metal ions, such as the heme iron in cytochrome P450 enzymes, make it a crucial component in many marketed drugs, particularly in the realm of antifungal agents like ketoconazole and miconazole.[3][4] The compound 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one serves as a valuable starting material for the synthesis of novel derivatives with a wide spectrum of potential therapeutic applications, including antifungal, anticancer, antibacterial, and anticonvulsant activities.[1][5][6][7]

This guide provides a comprehensive overview of the derivatization strategies for 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, complete with detailed experimental protocols and a discussion of the rationale behind these synthetic modifications for the exploration of their biological activities.

Strategic Approaches to Derivatization

The chemical structure of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one offers several key sites for modification to generate a library of diverse compounds for bioactivity screening. The primary points for derivatization are the ketone functional group and the active methylene bridge, which can be exploited to introduce a variety of new functionalities and modulate the physicochemical properties of the parent molecule.

Three principal derivatization strategies will be explored in detail:

  • Reduction and Esterification: The ketone can be reduced to a secondary alcohol, which then serves as a handle for the introduction of various ester groups. This strategy allows for the exploration of how different acyl chains impact lipophilicity and interaction with biological targets.

  • Oxime Formation: The carbonyl group can be readily converted into an oxime, introducing a new hydrogen-bonding motif and altering the electronic and steric profile of the molecule.

  • Chalcone Synthesis via Claisen-Schmidt Condensation: The α-protons of the ketone are acidic enough to participate in base-catalyzed condensation reactions with aromatic aldehydes to form chalcones. This significantly extends the conjugation of the system and introduces a second aromatic ring, providing ample opportunity for further modification.

G cluster_0 Derivatization Strategies parent 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one reduction Reduction (e.g., NaBH4) parent->reduction oxime_formation Oxime Formation (e.g., NH2OH.HCl) parent->oxime_formation chalcone_synthesis Claisen-Schmidt Condensation parent->chalcone_synthesis alcohol 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol reduction->alcohol esterification Esterification esters Ester Derivatives esterification->esters oxime Oxime Derivative oxime_formation->oxime chalcone Chalcone Derivative chalcone_synthesis->chalcone alcohol->esterification G cluster_0 Modifications SAR Structure-Activity Relationship Parent Ketone (Low Activity) ester Esterification Increased Lipophilicity SAR:f1->ester:f0 chalcone Chalcone Formation Extended Conjugation SAR:f1->chalcone:f0 activity Increased Bioactivity ester:f1->activity:f0 chalcone:f1->activity:f0

Sources

Application

The Versatile Precursor: Application Notes for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one in Heterocyclic Synthesis

This technical guide provides an in-depth exploration of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a pivotal precursor in the synthesis of diverse imidazole-based heterocycles. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a pivotal precursor in the synthesis of diverse imidazole-based heterocycles. Designed for researchers, scientists, and professionals in drug development, this document details not only the synthesis of this key intermediate but also its subsequent application in constructing more complex molecular architectures with significant therapeutic potential. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic pathways.

Introduction: The Significance of Imidazole-Based Heterocycles

Imidazole is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation in a wide array of therapeutic agents, including antifungal, anti-inflammatory, and anticancer drugs.[2][3] The compound 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one serves as a highly versatile building block, possessing multiple reactive sites that can be selectively targeted to construct a variety of heterocyclic systems. The presence of the imidazole ring, the reactive carbonyl group, and the activated methylene group makes it an ideal starting material for cyclocondensation and functionalization reactions.

PART 1: Synthesis and Characterization of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

The synthesis of the title compound is typically achieved through the nucleophilic substitution of an α-haloketone with imidazole. This reaction is a cornerstone of imidazole chemistry, providing a straightforward route to α-imidazolyl ketones.

Mechanistic Insight

The synthesis proceeds via a standard SN2 mechanism. Imidazole, acting as a nucleophile, attacks the electrophilic carbon atom bearing the halogen. The choice of a suitable base is crucial to deprotonate the resulting imidazolium salt, yielding the neutral product. In some protocols, a strong base like sodium hydride is used to first deprotonate imidazole, forming the more nucleophilic imidazolide anion, which then displaces the halide.

Detailed Synthetic Protocol

A reliable method for the synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is adapted from a procedure for a structurally similar compound.[4]

Materials and Reagents:

  • 2-Chloro-1-(4-chlorophenyl)ethanone

  • Imidazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Instrumentation:

  • Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

  • Dropping funnel

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR spectrometer

  • ¹H and ¹³C NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure:

  • Preparation: To a flame-dried 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents). Carefully wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Imidazole Addition: Add anhydrous DMF to the flask, followed by the portion-wise addition of imidazole (1.2 equivalents) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Ketone Addition: Dissolve 2-chloro-1-(4-chlorophenyl)ethanone (1.0 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one as a crystalline solid.

Characterization Data
Technique Expected Data
Melting Point Report the experimental range.
FT-IR (KBr, cm⁻¹) ~1700 (C=O stretch), ~1590 (C=C aromatic stretch), ~1500 (imidazole ring stretch), ~830 (p-substituted benzene C-H bend).
¹H NMR (CDCl₃, δ ppm) ~7.9 (d, 2H, Ar-H ortho to C=O), ~7.5 (d, 2H, Ar-H meta to C=O), ~7.2 (s, 1H, imidazole H-2), ~7.0 (s, 1H, imidazole H-4/5), ~6.9 (s, 1H, imidazole H-4/5), ~5.3 (s, 2H, -CH₂-).
¹³C NMR (CDCl₃, δ ppm) ~190 (C=O), ~140 (Ar-C-Cl), ~137 (imidazole C-2), ~135 (Ar-C-C=O), ~130 (Ar-CH), ~129 (Ar-CH), ~129 (imidazole C-4/5), ~120 (imidazole C-4/5), ~53 (-CH₂-).
Mass Spec (ESI-MS) Calculate and report the m/z for [M+H]⁺.

PART 2: Application in the Synthesis of Imidazole-Based Heterocycles

The strategic placement of functional groups in 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one allows for its transformation into a variety of other heterocyclic systems. The following sections provide detailed protocols and mechanistic discussions for these conversions.

Application 1: Synthesis of Imidazole-Substituted Pyrimidines

The reaction of α,β-unsaturated ketones with amidines is a well-established method for pyrimidine synthesis.[5][6] By first converting the α-imidazolyl ketone to an α,β-unsaturated system, a similar cyclocondensation can be achieved.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclocondensation A 1-(4-Chlorophenyl)-2- (1H-imidazol-1-yl)ethan-1-one C Chalcone Intermediate A->C Base (e.g., piperidine) B Aromatic Aldehyde B->C D Chalcone Intermediate F Imidazole-Substituted Pyrimidine D->F Base (e.g., NaOEt) E Amidine Hydrochloride E->F

Caption: Workflow for the synthesis of imidazole-substituted pyrimidines.

Step 1: Synthesis of the Chalcone Intermediate

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (1.0 equivalent) and an appropriate aromatic aldehyde (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Reaction: Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The chalcone product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry.

Step 2: Synthesis of the Pyrimidine

  • Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add the chalcone intermediate (1.0 equivalent) and guanidine hydrochloride (or another amidine hydrochloride, 1.2 equivalents).

  • Reaction: Reflux the mixture for 12-24 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure imidazole-substituted pyrimidine.

Application 2: Synthesis of Imidazole-Substituted 1,3,4-Thiadiazoles

The Hantzsch thiazole synthesis can be adapted to produce thiadiazoles by using a thiosemicarbazide instead of a thioamide. The carbonyl group of the α-imidazolyl ketone reacts with thiosemicarbazide, followed by cyclization.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidative Cyclization A 1-(4-Chlorophenyl)-2- (1H-imidazol-1-yl)ethan-1-one C Thiosemicarbazone Intermediate A->C Acid catalyst (e.g., AcOH) B Thiosemicarbazide B->C D Thiosemicarbazone Intermediate F Imidazole-Substituted 1,3,4-Thiadiazole D->F E Oxidizing Agent (e.g., FeCl₃) E->F

Caption: Workflow for the synthesis of imidazole-substituted 1,3,4-thiadiazoles.

  • Thiosemicarbazone Formation: In a round-bottom flask, dissolve 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (1.0 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol. Add a few drops of glacial acetic acid. Reflux for 4-6 hours. Cool the mixture, and collect the precipitated thiosemicarbazone by filtration.

  • Oxidative Cyclization: Suspend the thiosemicarbazone (1.0 equivalent) in ethanol. Add a solution of ferric chloride (FeCl₃) (2.2 equivalents) in ethanol dropwise. Reflux the mixture for 2-4 hours.

  • Work-up: After cooling, pour the reaction mixture into cold water.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent.

Application 3: Synthesis of Imidazole-Substituted Pyridazines

Pyridazines can be synthesized by the condensation of 1,4-dicarbonyl compounds with hydrazine.[7] The α-imidazolyl ketone can be converted into a 1,4-dicarbonyl equivalent, which can then undergo cyclization.

  • Formation of 1,4-Dicarbonyl Equivalent: React 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one with a suitable reagent to introduce a second carbonyl group at the 4-position of the ethanone backbone. For instance, a reaction with diethyl oxalate in the presence of a strong base like sodium ethoxide would yield a 1,4-dicarbonyl intermediate.

  • Cyclocondensation: Dissolve the 1,4-dicarbonyl intermediate (1.0 equivalent) in ethanol or acetic acid. Add hydrazine hydrate (1.1 equivalents) and reflux for 6-10 hours.

  • Isolation and Purification: Cool the reaction mixture and pour it into ice-water. Collect the precipitate, wash with water, and recrystallize to obtain the imidazole-substituted pyridazine.

Conclusion

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a valuable and versatile precursor for the synthesis of a wide range of imidazole-containing heterocycles. Its straightforward synthesis and the presence of multiple reactive sites allow for the construction of complex molecular architectures with potential applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this important building block.

References

  • El-Sayed, M. A. A., & Al-Majid, A. M. (2021). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani. Molecules, 26(17), 5304. [Link]

  • Wikipedia. (2023). Imidazole. [Link]

  • Zhang, Y., et al. (2020). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 18(2), 267-272. [Link]

  • Doğan, İ. S. Z., et al. (2012). Synthesis of 1-Phenyl/1-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)Ethanol Esters as Potential Biological Active Compounds. Letters in Drug Design & Discovery, 9(6), 578-587. [Link]

  • Li, Y., et al. (2010). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1713. [Link]

  • Zhang, J., et al. (2022). Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones. Nature Communications, 13(1), 3326. [Link]

  • Faiz, S., et al. (2015). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 20(8), 14699-14732. [Link]

  • Padmavathi, V., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. The Journal of Organic Chemistry, 78(10), 4849-4860. [Link]

  • Wang, Y., et al. (2015). Synthesis of 1-substituted phenazines as novel antichlamydial agents. Bioorganic & Medicinal Chemistry Letters, 25(16), 3169-3172. [Link]

  • Huang, X. G., et al. (2011). A Facile and Practical One-Pot Synthesis of Multisubstituted 2-Aminothiophenes via Imidazole-Catalyzed Gewald Reaction. Synlett, 2011(15), 2211-2214. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3821-3837. [Link]

  • Kulyk, M. O., et al. (2022). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. RSC Advances, 12(48), 31081-31093. [Link]

  • CN103012297A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)
  • Elnagdi, M. H., et al. (2011). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • Trofimov, B. A., et al. (2017). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. Russian Journal of Organic Chemistry, 53(10), 1503-1514. [Link]

  • Kumar, A., et al. (2021). Synthesis of imidazole-fused nitrogen-bridgehead heterocycles catalysed by lipase and their antifungal and antimicrobial bioactivity. RSC Advances, 11(10), 5529-5536. [Link]

  • Sharma, D., et al. (2018). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics, 8(6), 337-345. [Link]

  • Maryan Lelyukh, et al. (2023). Synthesis of imidazo[5][8][9]thiadiazoles from α-haloketones. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Matsuno, T., et al. (1997). Synthesis and aromatase-inhibitory activity of imidazolyl-1,3,5-triazine derivatives. Chemical & Pharmaceutical Bulletin, 45(2), 291-296. [Link]

  • Patonay, T., et al. (2011). Syntheses and transformations of α-azido ketones and related derivatives. Chemical Society Reviews, 40(5), 2797-2847. [Link]

  • Wang, M., et al. (2021). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega, 6(15), 10226-10236. [Link]

  • Doğan, İ. S. Z., et al. (2013). Synthesis of some new 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester derivatives and their anticonvulsant activities. Medicinal Chemistry Research, 22(5), 2135-2146. [Link]

  • Kumar, D., et al. (2009). SYNTHESIS OF 1,2,3-TRIAZOLES BASED ON PHENACYL AZIDE DERIVATIVES VIA CLICK CHEMISTRY. ARKIVOC, 2009(11), 127-137. [Link]

  • Sakhno, Y. I., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 53. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Elnagdi, M. H., et al. (2009). Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. Advances in Heterocyclic Chemistry, 97, 1-43. [Link]

  • Kumar, G., et al. (2013). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 5(2), 11-17. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a key intermediate in the development of various pharmaceutical agents, notably antifungal compounds like k...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a key intermediate in the development of various pharmaceutical agents, notably antifungal compounds like ketoconazole.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this crucial synthesis. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-quality results.

I. Foundational Principles: The Reaction Mechanism

The synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is fundamentally a nucleophilic substitution reaction (SN2). In this process, the nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the 2-halo-1-(4-chlorophenyl)ethanone (typically 2-bromo- or 2-chloro-4'-chloroacetophenone), displacing the halide ion.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

A. Low Reaction Yield

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the most common culprits:

  • Suboptimal Base Selection and Concentration:

    • Causality: A base is required to deprotonate the imidazole, forming the more nucleophilic imidazolate anion. However, a base that is too strong or too concentrated can lead to side reactions, such as the hydrolysis of the starting 2-halo-acetophenone.

    • Troubleshooting:

      • Choice of Base: Triethylamine (Et3N) is a common choice, acting as a non-nucleophilic base to scavenge the acid generated during the reaction. For a more reactive approach, a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent can be effective in generating the imidazolide anion.[3]

      • Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete reaction without promoting side reactions.

  • Inappropriate Solvent Choice:

    • Causality: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without forming strong hydrogen bonds with the nucleophile, which would hinder its reactivity.[4]

    • Troubleshooting:

      • Recommended Solvents: Dimethylformamide (DMF) and acetonitrile (MeCN) are excellent choices that facilitate the dissolution of reactants and promote the SN2 pathway.[5]

      • Avoid Protic Solvents: Protic solvents like ethanol or water can solvate the imidazolate anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[6]

  • Reaction Temperature and Duration:

    • Causality: The reaction rate is temperature-dependent. However, excessive heat can lead to the formation of side products and decomposition.

    • Troubleshooting:

      • Temperature Optimization: A moderately elevated temperature, typically in the range of 60-80 °C, is often sufficient to drive the reaction to completion within a reasonable timeframe. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

      • Avoid Overheating: High temperatures can promote elimination reactions or the formation of colored impurities.

B. Impure Product and Side Reactions

Q2: My final product is impure, showing multiple spots on the TLC plate. What are the common side products and how can I minimize their formation?

A2: The formation of impurities is a common challenge. Here are the most likely side products and strategies to mitigate them:

  • Di-alkylation of Imidazole:

    • Causality: Imidazole has two nitrogen atoms that can potentially be alkylated. While the desired product is the 1-substituted imidazole, it is possible for the second nitrogen to be alkylated, leading to a positively charged imidazolium salt. This is more likely to occur if an excess of the 2-halo-acetophenone is used.

    • Mitigation:

      • Stoichiometry Control: Use a slight excess of imidazole (1.1-1.2 equivalents) relative to the 2-halo-acetophenone to favor mono-alkylation.

      • Reaction Monitoring: Carefully monitor the reaction by TLC. The di-alkylated product, being a salt, will have a much lower Rf value and may streak from the baseline.

  • Hydrolysis of 2-halo-1-(4-chlorophenyl)ethanone:

    • Causality: The starting halo-ketone is susceptible to hydrolysis, especially in the presence of a strong base and water, to form 1-(4-chlorophenyl)-2-hydroxyethan-1-one.

    • Mitigation:

      • Anhydrous Conditions: Ensure all reagents and solvents are dry. Use freshly distilled solvents and dry glassware.

      • Controlled Base Addition: Add the base slowly to the reaction mixture to avoid localized high concentrations.

  • Self-condensation of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one:

    • Causality: Under strongly basic conditions, the product can undergo self-condensation reactions.

    • Mitigation:

      • Moderate Basicity: Use a milder base like triethylamine or potassium carbonate.

      • Temperature Control: Avoid excessive heating, as this can promote condensation reactions.

Q3: My reaction mixture has turned dark brown. Is this normal, and what does it indicate?

A3: A significant color change to dark brown or black often indicates decomposition or the formation of polymeric side products. This can be caused by:

  • Excessive Heat: Overheating the reaction mixture can lead to the degradation of reactants and products.

  • Strongly Basic Conditions: The combination of a strong base and elevated temperatures can promote side reactions that lead to colored impurities.

  • Impurities in Starting Materials: The presence of impurities in the 2-halo-acetophenone or imidazole can sometimes lead to color formation.

Troubleshooting:

  • Reduce Reaction Temperature: Try running the reaction at a lower temperature for a longer period.

  • Use a Milder Base: Switch to a weaker base like potassium carbonate.

  • Purify Starting Materials: If you suspect your starting materials are impure, consider purifying them before use. 2-Bromo-4'-chloroacetophenone can be recrystallized from a suitable solvent like carbon tetrachloride.[7]

C. Purification Challenges

Q4: I'm having difficulty purifying the final product. What are the best methods for obtaining a high-purity sample?

A4: The purification strategy depends on the nature and quantity of the impurities. Here are some effective methods:

  • Recrystallization:

    • Principle: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical.

    • Recommended Solvents:

      • Ethanol: A good single-solvent choice for recrystallization.[8]

      • Toluene: Another effective solvent for recrystallization.[5]

      • Isopropanol: Has also been reported to be effective for similar structures.[9]

      • Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be very effective. For example, a mixture of acetone and hexane could be explored.[10]

  • Column Chromatography:

    • Principle: For separating mixtures with multiple components or when recrystallization is ineffective, column chromatography is the method of choice.

    • Stationary Phase: Silica gel is the standard stationary phase.

    • Mobile Phase: A gradient of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is typically used. Start with a low polarity mixture and gradually increase the polarity to elute the components. The desired product is moderately polar and should elute after the less polar impurities.

  • Acid-Base Extraction:

    • Principle: This can be a useful work-up step to remove unreacted imidazole and the hydrohalide salt of the base.

    • Procedure: After the reaction is complete, dilute the mixture with an organic solvent (like ethyl acetate) and wash with water to remove water-soluble impurities. A wash with a dilute aqueous acid solution (e.g., 1M HCl) will remove unreacted imidazole and the amine base. A final wash with brine will help to remove residual water before drying the organic layer.

III. Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 eq)

  • Imidazole (1.2 eq)

  • Triethylamine (1.2 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethanone in anhydrous acetonitrile.

  • Addition of Reagents: Add imidazole to the solution, followed by the slow, dropwise addition of triethylamine.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from hot ethanol or toluene to obtain pure 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one as a crystalline solid.

IV. Data Presentation & Visualization

Table 1: Influence of Reaction Parameters on Yield
ParameterCondition ACondition BCondition C
Base TriethylaminePotassium CarbonateSodium Hydride
Solvent AcetonitrileDMFTHF
Temperature 70 °C80 °CRoom Temp.
Typical Yield 85-95%80-90%75-85%
Remarks Good yield, clean reaction.Higher temperature may lead to some discoloration.Slower reaction, may require longer reaction times.

Note: These are representative yields and can vary based on specific experimental conditions and scale.

Diagrams

Reaction_Mechanism imidazole Imidazole (Nucleophile) transition_state SN2 Transition State imidazole->transition_state haloacetophenone 2-Bromo-1-(4-chlorophenyl)ethanone (Electrophile) haloacetophenone->transition_state product 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one transition_state->product byproduct HBr transition_state->byproduct

Caption: SN2 mechanism for the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Analyze Reaction Conditions (Solvent, Base, Temp.) start->check_conditions check_workup Review Work-up & Purification start->check_workup optimize_base Optimize Base (Type & Amount) check_conditions->optimize_base optimize_solvent Select Optimal Solvent (e.g., DMF, MeCN) check_conditions->optimize_solvent optimize_temp Adjust Temperature & Time check_conditions->optimize_temp purification_strategy Refine Purification (Recrystallization, Chromatography) check_workup->purification_strategy

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a crucial step in the preparation of various biologically active compounds, including antifungal agents like ketoconazole.[1][2] The primary reaction is a nucleophilic substitution (SN2) where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic α-carbon of 2-chloro-1-(4-chlorophenyl)ethanone. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the desired product. This guide will help you identify, understand, and mitigate these issues.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Low or No Yield of the Desired Product

Q1: My reaction has resulted in a very low yield or no product at all. What are the most likely causes?

A1: A low or non-existent yield can stem from several factors. Let's break down the possibilities:

  • Poor Quality of Starting Materials: The purity of your starting materials, particularly 2-chloro-1-(4-chlorophenyl)ethanone, is critical. This α-haloketone can degrade over time or contain impurities that interfere with the reaction.

    • Recommendation: Always use freshly purified 2-chloro-1-(4-chlorophenyl)ethanone. You can check its purity by melting point determination or NMR spectroscopy.

  • Inadequate Reaction Conditions: Temperature and reaction time are crucial.

    • Recommendation: Ensure your reaction is heated to the appropriate temperature as specified in your protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Incorrect Stoichiometry: The molar ratio of imidazole to the α-haloketone is a key parameter.

    • Recommendation: An excess of imidazole can sometimes be used to drive the reaction to completion, but it can also lead to side reactions if not carefully controlled. Start with a 1:1 or a slight excess of imidazole (e.g., 1.1 equivalents).

  • Choice of Base and Solvent: The base is necessary to deprotonate the imidazole, making it a better nucleophile. The solvent plays a significant role in the solubility of reactants and the reaction rate.

    • Recommendation: Weak inorganic bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) are often preferred over strong bases to minimize side reactions of the α-haloketone.[3] Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used.

Formation of Impurities and Side Products

Q2: I've obtained my product, but it's contaminated with significant impurities. What are the common side reactions, and how can I avoid them?

A2: The formation of impurities is a common challenge. Here are the most prevalent side reactions and strategies to minimize them:

  • Over-alkylation (Quaternization): The product, 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, still has a nucleophilic nitrogen atom and can react with another molecule of 2-chloro-1-(4-chlorophenyl)ethanone to form a positively charged imidazolium salt.[4][5] This is a very common side reaction.

    • Causality: This occurs when there is a localized excess of the alkylating agent or when the reaction is run for too long.

    • Prevention:

      • Slowly add the 2-chloro-1-(4-chlorophenyl)ethanone to the reaction mixture containing imidazole and the base. This maintains a low concentration of the alkylating agent.

      • Use a slight excess of imidazole to ensure the α-haloketone is consumed before it can react with the product.

      • Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

  • Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement to form a carboxylic acid derivative (in this case, a derivative of 4-chlorophenylacetic acid).[6]

    • Causality: This is more likely to occur with strong bases like alkoxides or hydroxides, which can deprotonate the α'-carbon of the ketone.

    • Prevention:

      • Use a weaker base such as K2CO3 or Na2CO3.

      • Avoid using strong bases like sodium hydroxide or sodium methoxide.

  • Hydrolysis of 2-chloro-1-(4-chlorophenyl)ethanone: If water is present in the reaction mixture, the α-haloketone can be hydrolyzed to 1-(4-chlorophenyl)-2-hydroxyethan-1-one, especially under basic conditions.

    • Causality: Presence of water in the solvent or reagents.

    • Prevention:

      • Use anhydrous solvents and ensure your glassware is thoroughly dried.

      • Store hygroscopic reagents like imidazole and bases properly.

  • Self-condensation of 2-chloro-1-(4-chlorophenyl)ethanone: Under basic conditions, the α-haloketone can form an enolate which can then react with another molecule of the ketone, leading to self-condensation products.

    • Causality: This is promoted by stronger bases and higher concentrations of the ketone.

    • Prevention:

      • Use a mild base.

      • Maintain a low concentration of the α-haloketone by adding it slowly to the reaction.

Visualizing the Reaction and Side Reactions

To better understand the chemical transformations, the following diagrams illustrate the main synthetic pathway and the most common side reactions.

Main_Reaction cluster_reactants Reactants cluster_conditions Conditions imidazole Imidazole product 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one imidazole->product SN2 Attack haloketone 2-chloro-1-(4-chlorophenyl)ethanone haloketone->product base Base (e.g., K2CO3) base->imidazole solvent Solvent (e.g., DMF) solvent->product

Caption: The main synthetic pathway for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

Side_Reactions product Desired Product over_alkylation Imidazolium Salt (Over-alkylation) product->over_alkylation + Haloketone haloketone 2-chloro-1-(4-chlorophenyl)ethanone favorskii Carboxylic Acid Derivative (Favorskii Rearrangement) haloketone->favorskii Strong Base hydrolysis Hydroxy-ketone (Hydrolysis) haloketone->hydrolysis H2O, Base

Caption: Common side reactions in the synthesis.

Quantitative Data: Impact of Reaction Conditions

The choice of base and solvent can significantly influence the yield of the desired product. The following table summarizes typical outcomes based on literature precedents.

BaseSolventTemperature (°C)Typical Yield (%)Key Considerations
K2CO3DMF80 - 10070 - 85Good yield, minimizes Favorskii rearrangement. DMF needs to be anhydrous.
NaHTHFReflux60 - 75Stronger base, requires careful handling (moisture sensitive). Can promote side reactions.
Et3NAcetonitrileReflux50 - 65Milder conditions, but may require longer reaction times.
NaOHEthanol/Water50 - 70< 30High risk of Favorskii rearrangement and hydrolysis of the α-haloketone.

Experimental Protocols

Synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

This protocol is a general guideline. You may need to optimize it based on your specific laboratory conditions and the scale of your reaction.

Materials:

  • Imidazole

  • 2-chloro-1-(4-chlorophenyl)ethanone

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: In a separate flask, dissolve 2-chloro-1-(4-chlorophenyl)ethanone (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirring imidazole mixture at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one as a solid.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_bad Impure check_sm->sm_bad No check_conditions Verify Reaction Conditions (Temp, Time) conditions_ok Conditions Correct check_conditions->conditions_ok Yes conditions_bad Incorrect check_conditions->conditions_bad No check_base_solvent Evaluate Base and Solvent Choice base_ok Base/Solvent Appropriate check_base_solvent->base_ok Yes base_bad Inappropriate check_base_solvent->base_bad No analyze_impurities Analyze Impurities by NMR/MS over_alkylation Over-alkylation Detected analyze_impurities->over_alkylation favorskii_hydrolysis Favorskii/Hydrolysis Products Detected analyze_impurities->favorskii_hydrolysis sm_ok->check_conditions purify_sm Purify Starting Materials sm_bad->purify_sm purify_sm->start conditions_ok->check_base_solvent optimize_conditions Optimize Temp/Time with TLC conditions_bad->optimize_conditions optimize_conditions->start base_ok->analyze_impurities change_base_solvent Use Weaker Base / Anhydrous Solvent base_bad->change_base_solvent change_base_solvent->start slow_addition Slow Addition of Haloketone over_alkylation->slow_addition favorskii_hydrolysis->change_base_solvent

Caption: A step-by-step workflow for troubleshooting common issues.

References

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(11), 4539-4637. [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 10, 93-99. [Link]

  • Wikipedia contributors. (2023). Imidazole. In Wikipedia, The Free Encyclopedia. [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • Wikipedia contributors. (2023). Imidazolium compounds. In Wikipedia, The Free Encyclopedia. [Link]

  • Jones, J. R. (2008). The N-Alkylation of Imidazoles. University of Otago. [Link]

  • Garrison, J. C., & Youngs, W. J. (2005). N-Heterocyclic carbenes and their applications. Chemical Reviews, 105(11), 3978-4028.
  • Heeres, J., Backx, L. J., Mostmans, J. H., & Van Cutsem, J. (1979). Antimycotic imidazoles. part 4. synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of Medicinal Chemistry, 22(8), 1003-1005.
  • National Center for Biotechnology Information. (n.d.). Ketoconazole. PubChem Compound Database. [Link]

  • Chen, J., & Spear, K. L. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 131(18), 6344–6345. [Link]

  • Wikipedia contributors. (2023). Favorskii rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Welcome to the dedicated technical support guide for the purification of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. This molecule is a pivotal intermediate in the synthesis of several active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. This molecule is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably azole antifungal agents like Ketoconazole.[1][2] The purity of this key intermediate is paramount, as any contaminants can lead to significant issues in downstream reactions, affecting the yield, safety, and efficacy of the final API.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind these purification challenges and provide validated, step-by-step protocols to achieve high-purity material.

Frequently Asked Questions (FAQs)
Q1: After the initial workup, my product is a viscous oil or a sticky solid that refuses to crystallize. What's going wrong?

This is one of the most common issues and typically points to one of two culprits: residual solvent or the presence of impurities that are depressing the melting point.

  • Expertise & Causality: The target compound, 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, is a crystalline solid. When impurities are present, they can form a eutectic mixture, which has a lower melting point than the pure compound, often resulting in an oil. High-boiling point solvents used during synthesis, such as Dimethylformamide (DMF), are notoriously difficult to remove and can also lead to an oily product.[3]

  • Troubleshooting Steps:

    • Ensure Complete Solvent Removal: Dry the crude product under a high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.

    • Trituration: This technique involves "washing" the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble.

      • Protocol: Add a small volume of a non-polar solvent like cold diethyl ether or a hexane/ethyl acetate mixture to your oily product.

      • Stir vigorously with a spatula, scraping the sides of the flask. The product should gradually solidify as the impurities are washed away.

      • Isolate the resulting solid by vacuum filtration and wash with a small amount of the cold trituration solvent.

    • Acid-Base Wash: During the aqueous workup, ensure the pH is carefully controlled. An acidic wash (e.g., dilute HCl) can remove unreacted imidazole, but your product, being basic due to the imidazole moiety, will also partition into the aqueous layer. It's often safer to proceed to chromatography or recrystallization if starting materials are the main issue.

Q2: My final yield after purification is significantly lower than expected. Where could I be losing my product?

Low yield is a multifaceted problem that can arise during the reaction, workup, or purification stages.

  • Expertise & Causality: Assuming the synthesis reaction went to completion (which should be verified by Thin Layer Chromatography or TLC), the most likely points of loss are during aqueous extraction or recrystallization. During recrystallization, using an excessive amount of solvent is a primary cause of low recovery, as a significant portion of the product will remain dissolved even after cooling.[4]

  • Troubleshooting Workflow:

    G start Problem: Low Yield check_reaction Verify Reaction Completion (TLC/LC-MS) start->check_reaction workup Analyze Workup Procedure check_reaction->workup Complete incomplete Incomplete Reaction check_reaction->incomplete Reactant still present purification Analyze Purification Step workup->purification OK loss_workup Loss During Workup workup->loss_workup Emulsion / Poor Extraction loss_pure Loss During Purification purification->loss_pure Recrystallization or Chromatography Issue

    Caption: Troubleshooting logic for low product yield.

  • Solutions:

    • Optimize Recrystallization: The goal is to dissolve the crude product in the minimum amount of hot solvent required. This creates a supersaturated solution upon cooling, maximizing crystal formation. Refer to Protocol A for a detailed methodology.

    • Check Extraction pH: If performing an acid-base extraction, after acidifying to remove basic impurities, you must re-basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to a pH > 8 to deprotonate your product's imidazole nitrogen and allow it to be extracted back into an organic solvent.[5]

    • Analyze Combined Organic Layers: Do not discard aqueous layers until the final product is isolated and weighed. If the yield is low, re-extract the combined aqueous layers with a fresh portion of organic solvent.

Q3: My NMR/HPLC analysis shows the presence of starting materials. How can I remove them effectively?

The presence of unreacted 2-chloro-1-(4-chlorophenyl)ethanone or imidazole is a common purity issue. Their removal requires different strategies based on their chemical properties.

  • Expertise & Causality: 2-chloro-1-(4-chlorophenyl)ethanone is a neutral, non-polar molecule, while imidazole is a basic, polar molecule. The target product is also basic but generally less polar than imidazole itself. These differences in polarity and basicity are the keys to their separation.

  • Purification Strategies:

    • Column Chromatography: This is the most robust method for separating compounds with different polarities.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50-70%) is typically effective. The less polar starting material (chloro-ketone) will elute first, followed by your desired product. Imidazole, being highly polar, will remain on the baseline or elute very slowly. See Protocol B for details.

    • Recrystallization: A carefully chosen solvent system can effectively exclude impurities. If the product is significantly less soluble than the impurities in the cold solvent, recrystallization can yield very pure material. See Protocol A .

Data Presentation
Table 1: Recrystallization Solvent System Comparison

The selection of a proper solvent is the most critical step in recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Solvent SystemRatio (v/v)Suitability & RationaleExpected Purity
Ethanol / Water~9:1Excellent Choice. The product dissolves in hot ethanol. Water is added as an anti-solvent to induce crystallization upon cooling. Very effective for removing non-polar impurities.[6]>99.5%
Diethyl Ether / Petroleum Ether~8:2Good for removing polar impurities. The product has moderate solubility in ether, and petroleum ether is added to decrease solubility and force precipitation.[7]>99.0%
Ethanol (95%)N/ASimple but can lead to lower yields. The product has some solubility in cold ethanol, so some loss in the mother liquor is inevitable. Best for crude material that is already relatively clean.[8]>98.5%
Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: High-Purity Recrystallization (Ethanol/Water System)

This protocol is designed to maximize both purity and yield.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of hot 95% ethanol (start with ~20 mL) while heating and stirring until the solid completely dissolves.

  • Induce Cloudiness: To the hot, clear solution, add deionized water dropwise until a persistent cloudiness appears. This indicates the solution is saturated.

  • Re-clarify: Add a few drops of hot ethanol to just redissolve the precipitate, resulting in a clear solution again. This ensures you are not trapping impurities within the crystals.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 50:50 ethanol/water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to a constant weight.

Protocol B: Purification by Silica Gel Column Chromatography

This is the definitive method for separating stubborn impurities.

Caption: Workflow for column chromatography purification.

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure. Equilibrate the column with the starting mobile phase (e.g., 10% ethyl acetate in hexane).

  • Sample Loading: Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting mobile phase. Monitor the eluent using a UV lamp (if applicable) or by collecting fractions and analyzing them via TLC.

  • Gradient Increase: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will move the compounds down the column at different rates.

    • Expected Elution Order: 2-chloro-1-(4-chlorophenyl)ethanone -> Product -> Imidazole (may not elute).

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Develop the plate in a suitable solvent system (e.g., 50% ethyl acetate/hexane) and visualize under a UV lamp.

  • Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

References
  • Di Mauro, G., et al. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link]

  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. ResearchGate. Available at: [Link]

  • Liu, G., et al. (2012). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. National Center for Biotechnology Information. Available at: [Link]

  • Liu, G., et al. (2012). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Fallacara, A. L., et al. (2018). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. National Center for Biotechnology Information. Available at: [Link]

  • Nayak, S. K., et al. (2013). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN107739373B - Preparation method of ketoconazole. Google Patents.
  • Fallacara, A. L., et al. (2018). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. ResearchGate. Available at: [Link]

  • European Chemicals Agency. (n.d.). α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol Substance Information. ECHA. Available at: [Link]

  • SIELC Technologies. (n.d.). 1-(4-Chlorophenyl)ethanone. SIELC. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents.
  • CTK. (2018). [Application]alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. CTK. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. Available at: [Link]

  • Posa, V., et al. (2024). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN101665490A - Method for preparing ketoconazole derivatives. Google Patents.
  • NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST WebBook. Available at: [Link]

  • Posa, V., et al. (2024). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). Experiment 1: Recrystallization of Acetanilide. UCSC Chemistry. Available at: [Link]

Sources

Optimization

Improving the stability of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one in solution

Welcome to the technical support center for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot issues and optimize your experimental design.

Introduction: The Stability Challenge

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a key intermediate and structural motif in many pharmacologically active agents, particularly in the development of antifungal and anticonvulsant drugs.[1] Its structure, featuring an α-aminoketone system and an imidazole ring, presents a unique set of stability challenges.[2] Understanding and controlling these instabilities is paramount for generating reliable experimental data, ensuring reproducible results, and developing robust formulations.

This guide addresses the most common stability issues encountered in the laboratory, providing both troubleshooting solutions and preventative strategies.

Section 1: Understanding Core Instability - FAQs

Q1: I've dissolved my compound, but I'm seeing rapid degradation in my analytical results. What are the most likely causes?

A: The degradation of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one in solution is typically driven by three primary pathways: hydrolysis, oxidation, and photodecomposition. The specific pathway that dominates depends heavily on your experimental conditions (pH, solvent, light exposure, and presence of oxidizing agents).

Scientific Rationale: The molecule's structure contains two key reactive sites:

  • The Imidazole Ring: This heterocyclic amine is amphoteric, meaning it can act as both a weak acid and a weak base (pKa of the conjugate acid is ~7.0).[3][4] The lone pair on the N-3 nitrogen makes the ring nucleophilic and susceptible to oxidation. In solution, the imidazole moiety can be liable to base-mediated autoxidation.[5]

  • The α-Amino Ketone Group: α-aminoketones can be unstable, particularly as free bases.[2] The ketone's carbonyl group is electrophilic and can be attacked by nucleophiles, including water (hydrolysis), especially under basic or acidic conditions.

Forced degradation studies on structurally related imidazole-containing drugs, such as Daclatasvir and Ketoconazole, confirm that hydrolysis and oxidation are the major degradation pathways in solution.[5][6]

cluster_Degradation Primary Degradation Pathways Compound 1-(4-Chlorophenyl)-2- (1H-imidazol-1-yl)ethan-1-one Hydrolysis Hydrolysis Compound->Hydrolysis H₂O, H⁺ or OH⁻ Oxidation Oxidation Compound->Oxidation O₂, Peroxides, Metal Ions Photolysis Photolysis Compound->Photolysis UV/Vis Light

Caption: Primary degradation routes for the target compound.

Section 2: Troubleshooting Environmental Factors

Q2: What is the optimal pH for my solution to ensure maximum stability?

A: For short-term experiments, maintaining a pH between 6.2 and 7.0 is the recommended starting point. The stability of imidazole-containing compounds is highly pH-dependent.

Scientific Rationale: The imidazole ring has a pKa of approximately 7.0 for its conjugate acid.[3]

  • Below pH 6.0 (Acidic): The imidazole ring becomes protonated to form an imidazolium cation. While this protonation can protect the nitrogen from some oxidative pathways, it can also accelerate acid-catalyzed hydrolysis of the ketone or other susceptible bonds.

  • Above pH 8.0 (Alkaline): The imidazole ring is in its neutral, more nucleophilic form. This state is highly susceptible to base-mediated oxidation.[5] Furthermore, alkaline conditions promote base-catalyzed hydrolysis. Studies on the imidazole fungicide Prochloraz showed that degradation was significantly slower at a neutral pH of 7.0 compared to acidic (pH 4.0) or alkaline (pH 9.2) conditions.[7]

cluster_pH Impact of pH on Imidazole Ring Low_pH Acidic (pH < 6) - Protonated (Imidazolium) - Risk of Acid Hydrolysis Mid_pH Neutral (pH 6.2-7.0) - Optimal Stability Zone - Balanced Protonation High_pH Alkaline (pH > 8) - Neutral (Nucleophilic) - Risk of Oxidation & Base Hydrolysis

Caption: pH-dependent stability profile summary.

Actionable Advice:

  • Use a suitable buffer system to maintain the pH. Imidazole itself can serve as a buffer in the 6.2-7.8 range, but be aware of its potential catalytic activity.[3] Phosphate or citrate buffers are common alternatives.

  • Always measure the pH of your final solution after the compound has been added.

Q3: Which solvents should I use or avoid?

A: The choice of solvent is critical. Aprotic polar solvents are generally preferred over protic solvents, especially for long-term storage.

Scientific Rationale: Protic solvents like water, methanol, and ethanol can participate directly in degradation reactions (solvolysis/hydrolysis). Aprotic solvents such as Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) do not have acidic protons and cannot act as hydrogen bond donors, thus reducing the risk of solvolysis. However, be aware that some grades of these solvents can contain impurities (e.g., water, peroxides) that can initiate degradation.

Data Summary: Recommended Solvents

SolventTypeRationale for Use / Caution
Acetonitrile (ACN) Polar AproticRecommended. Good solubilizing power and generally inert. Often used as the organic phase in HPLC analysis for related compounds.[8]
Dimethyl Sulfoxide (DMSO) Polar AproticUse with Caution. Excellent solvent, but must be high-purity, anhydrous grade. Can oxidize compounds under certain conditions.
Ethanol / Methanol Polar ProticShort-term use only. Can participate in solvolysis. Often used in synthesis for short reaction times or recrystallization.[9][10]
Water Polar ProticAvoid for stock solutions. Buffer to pH 6.2-7.0 for aqueous working solutions. The primary medium for hydrolysis.
Halogenated Solvents (DCM, Chloroform) Nonpolar AproticUse with Caution. Can contain acidic impurities. Often used in extractions of related compounds but not ideal for stable solutions.[11]

Actionable Advice:

  • For stock solutions, use high-purity, anhydrous ACN or DMSO.

  • Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and introduction of atmospheric moisture/oxygen.

  • When preparing aqueous working solutions, add the stock solution to the buffer last, just before use.

Q4: My solution is turning yellow upon exposure to lab lighting. What is happening?

A: The yellowing is likely a result of photodecomposition. Molecules with aromatic rings (like the chlorophenyl group) and heteroaromatic systems (the imidazole ring) can absorb UV and visible light, leading to the formation of colored degradants.

Scientific Rationale: The energy from light, particularly in the UV spectrum (below 400 nm), can promote electrons to higher energy states, making the molecule susceptible to reactions it would not normally undergo.[12] This can lead to radical formation, oxidation, or rearrangement. Forced degradation studies of imidazole-based drugs frequently show significant degradation under photolytic stress.[5] ICH Q1B guidelines mandate photostability testing for new drug substances and products, underscoring its importance.[13]

Actionable Advice:

  • Protect from Light: Always handle the compound and its solutions in amber vials or vessels wrapped in aluminum foil.

  • Minimize Exposure: Avoid leaving solutions on the benchtop under direct laboratory lighting for extended periods.

  • Filtered Light: If working in a lighted area is unavoidable, use yellow lighting or light filters that block wavelengths below 450-500 nm.

Section 3: Protocols for Stability Assessment

Q5: How can I systematically test the stability of my compound under different stress conditions?

A: A Forced Degradation Study is the standard approach. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light) to deliberately induce degradation. The goal is to identify potential degradants and establish a "stability-indicating" analytical method that can separate the parent compound from all its degradation products.[6]

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare a stock solution of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one at ~1 mg/mL in Acetonitrile.

  • Stress Conditions: For each condition, mix your stock solution with the stressor in a 1:1 ratio in a clear vial (for photolysis) or amber vial (for others). Include a control sample diluted 1:1 with the solvent used for the stressor (e.g., water for acid/base).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal: Dilute with a 50:50 ACN:Water mixture. Incubate at 80°C for 48 hours.

    • Photolytic: Dilute with a 50:50 ACN:Water mixture. Expose to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13] Run a dark control in parallel.

  • Neutralization & Analysis: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

  • Analysis: Analyze all samples by HPLC-UV/DAD (see protocol below). Aim for 5-20% degradation of the parent peak. If degradation is too rapid or too slow, adjust the incubation time or temperature accordingly.

Data Summary: Typical Forced Degradation Conditions

ConditionReagentTypical TemperatureTypical DurationPrimary Pathway Targeted
Acidic 0.1 M - 1 M HCl60 - 80 °C2 - 48 hoursAcid-catalyzed hydrolysis
Alkaline 0.1 M - 1 M NaOHRoom Temp - 60 °C1 - 24 hoursBase-catalyzed hydrolysis, oxidation
Oxidative 3% - 30% H₂O₂Room Temperature4 - 48 hoursOxidation
Thermal Heat (in solution)80 °C48 - 72 hoursThermolysis
Photolytic ICH Q1B Light BoxAmbientPer ICH guidelinesPhotodecomposition
Q6: Can you provide a starting point for a stability-indicating HPLC method?

A: Absolutely. A reverse-phase HPLC method with UV detection is the most common and effective technique for this type of molecule.[11] The key is to achieve baseline separation between the main peak and any new peaks that appear during the forced degradation study.

Experimental Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation: HPLC with a PDA or multi-wavelength UV detector.

  • Column: C18 column (e.g., Waters XBridge, Agilent Zorbax), 4.6 mm x 150 mm, 3.5 or 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 6.5 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 20% B

    • 19-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm and 254 nm. Use a PDA detector to scan from 200-400 nm to identify the optimal wavelength for all peaks.

Method Validation (Trustworthiness): This method is considered "stability-indicating" once you have demonstrated that all degradation peaks from the forced degradation study are resolved from the parent compound peak (resolution > 1.5). This ensures that any decrease in the parent peak area is a true measure of degradation and not due to co-elution.

cluster_Workflow Stability Troubleshooting Workflow Observe Observe Degradation (e.g., new HPLC peaks, color change) Identify Identify Stress Factor(s) Observe->Identify pH Is pH optimal (6.2-7.0)? Identify->pH Check Solvent Is solvent appropriate (Aprotic)? Identify->Solvent Check Light Is solution protected from light? Identify->Light Check Oxygen Is solution protected from air? Identify->Oxygen Check Implement Implement Solution (Buffer, Change Solvent, Amber Vials, Sparge with N₂/Ar) pH->Implement Solvent->Implement Light->Implement Oxygen->Implement Confirm Confirm Stability (Re-analyze over time) Implement->Confirm

Caption: A logical workflow for troubleshooting stability issues.

References

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Zhang, Z.-G., et al. (2009). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2783. Available at: [Link]

  • Pace, V., et al. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2020(2), M1127. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3129-3137. Available at: [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

  • BfArM. (2023). Guideline on Photostability Testing. Version 1.0. Available at: [Link]

  • Liu, H., et al. (2015). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Journal of Chromatographic Science, 54(3), 358-364. Available at: [Link]

  • Pawar, S. V., et al. (n.d.). Current Analytical Methods For Determination of Ketoconazole. Scribd. Retrieved from [Link]

  • Zhang, Z.-G., et al. (2009). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3103. Available at: [Link]

  • Sari, S., et al. (2018). Synthesis of 1-Phenyl/1-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)Ethanol Esters as Potential Biological Active Compounds. ResearchGate. Retrieved from [Link]

  • Kumar, R., et al. (2013). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. African Journal of Agricultural Research, 8(23), 2950-2954. Available at: [Link]

  • Chemistry Stack Exchange. (2014). In which direction does imidazole affect the pH?. Retrieved from [Link]

  • Sciencemadness.org. (2008). hydrolysis amine of a keto-alpha amine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one During Storage

Welcome to the technical support center for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice to prevent the degradation of this compound during storage. As Senior Application Scientists, we have compiled this information based on the chemical properties of the molecule and established best practices for similar pharmaceutical compounds.

Introduction to 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a chemical intermediate with a structure related to azole-based antifungal agents.[1] Its stability is crucial for the reliability and reproducibility of experimental results. The molecule possesses several functional groups that are susceptible to degradation if not stored under appropriate conditions: an α-halo ketone, an imidazole ring, and a chlorophenyl group. Understanding the potential degradation pathways is key to ensuring its integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one?

To ensure the long-term stability of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, it is crucial to store it under controlled conditions that minimize exposure to environmental factors that can accelerate its degradation. Based on guidelines for pharmaceutical reference standards and related chemical compounds, the following storage conditions are recommended[2][3][4]:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential chemical reactions, including hydrolysis and oxidation. For long-term storage, colder temperatures (-20°C) may be considered, but it is essential to prevent freeze-thaw cycles.
Light Protect from lightThe aromatic ketone moiety can absorb UV light, leading to photodegradation.[5][6] Store in an amber vial or a light-blocking container.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidative degradation. If storing in a desiccator, ensure it is flushed with an inert gas.
Humidity Store in a dry environmentThe presence of moisture can promote hydrolysis of the α-halo ketone and potentially affect the stability of the imidazole ring.[7] Use of a desiccator is recommended.
Container Tightly sealed, original containerPrevents exposure to moisture and atmospheric oxygen.[2]
Q2: I've noticed a change in the color of my compound. What could be the cause?

A change in the color of a chemical, which is often a white to off-white solid, is a common indicator of degradation.[8] For 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, discoloration could be due to several factors:

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in the aromatic ketone portion of the molecule, leading to the formation of colored byproducts.[9]

  • Oxidation: Reaction with atmospheric oxygen can lead to the formation of colored impurities. This process can be accelerated by exposure to light and elevated temperatures.

  • Contamination: Accidental introduction of impurities during handling could lead to a reaction and a subsequent color change.

If you observe a color change, it is highly recommended to re-analyze the compound for purity before use.

Q3: My recent experimental results using this compound are inconsistent. Could degradation during storage be the cause?

Yes, degradation of your starting material is a significant potential cause for inconsistent experimental results. Even a small percentage of degradation can introduce impurities that may interfere with your reaction or assay, leading to:

  • Lower yields of the desired product.

  • Formation of unexpected side products.

  • Inaccurate analytical readings.

  • Variability in biological assays.

It is crucial to ensure the purity of your compound before each experiment, especially if it has been in storage for an extended period or if there are any doubts about the storage conditions.

Troubleshooting Guide: Common Degradation Pathways

Understanding the potential chemical reactions that can lead to the degradation of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is essential for effective troubleshooting.

Issue 1: Suspected Hydrolytic Degradation

Symptoms:

  • Decrease in the purity of the compound over time when stored in a humid environment.

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC).

  • Changes in the pH of a solution containing the compound.

Causality: The α-halo ketone functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[7] The imidazole ring can also be affected by significant pH changes.[10][11]

Proposed Degradation Pathway (Hydrolysis):

G Compound 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Products Degradation Products (e.g., 1-(4-chlorophenyl)ethane-1,2-dione, 4-chlorobenzoic acid) Compound->Products Hydrolysis (Acid/Base Catalyzed) H2O H₂O H2O->Compound

Caption: Potential hydrolytic degradation pathway.

Prevention and Mitigation:

  • Strict Moisture Control: Always store the compound in a desiccator with a functioning desiccant.[12]

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to displace moist air.

  • Aprotic Solvents: When preparing solutions, use dry, aprotic solvents whenever the experimental protocol allows.

  • pH Control: If working in aqueous solutions, buffer the system to a neutral pH, as both acidic and basic conditions can accelerate degradation.[10]

Issue 2: Suspected Oxidative Degradation

Symptoms:

  • Appearance of new, often more polar, impurities in analytical separations.

  • Discoloration of the solid compound (e.g., yellowing).

  • Inconsistency in results, particularly in sensitive biological assays.

Causality: Many organic molecules are susceptible to oxidation by atmospheric oxygen. For azole-containing compounds, oxidative degradation is a known pathway.[13]

Proposed Degradation Pathway (Oxidation):

G Compound 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Products Oxidized Products (e.g., N-oxides, hydroxylated species) Compound->Products Oxidation O2 O₂ (Air) O2->Compound

Caption: Potential oxidative degradation pathway.

Prevention and Mitigation:

  • Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.

  • Tightly Sealed Containers: Ensure the storage container is sealed tightly to prevent air ingress.

  • Avoid Contaminants: Be cautious of any potential contaminants that could act as oxidation catalysts.

Issue 3: Suspected Photodegradation

Symptoms:

  • Degradation is observed after the compound has been exposed to light, even for short periods.

  • Discoloration of the compound.

  • Appearance of new peaks in analytical data after exposure to light.

Causality: The aromatic ketone structure in the molecule can absorb light, leading to an excited state that can then undergo various chemical reactions, including photoreduction or cleavage.[5][6] Azole fungicides are also known to be susceptible to photodegradation.[14][15]

Proposed Degradation Pathway (Photodegradation):

G Compound 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Products Photodegradation Products (e.g., radical species, rearranged products) Compound->Products Photochemical Reaction Light Light (hν) Light->Compound

Caption: Potential photodegradation pathway.

Prevention and Mitigation:

  • Light Protection: Always store the compound in an amber or opaque container to protect it from light.[2]

  • Minimize Exposure During Handling: When weighing or handling the compound, do so in a dimly lit area or for the shortest possible time.

  • Foil Wrapping: For extra protection, especially for long-term storage, wrap the container in aluminum foil.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Method optimization may be required based on the specific instrument and available columns.

Materials:

  • 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A common starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.

  • Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., 1 mL of acetonitrile) to create a stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the sample solution.

    • Run the gradient program.

    • Detect the eluting compounds using a UV detector, typically at a wavelength where the compound has maximum absorbance (e.g., around 220-260 nm).

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the compound can be estimated by the area percentage of the main peak relative to the total area of all peaks. The appearance of new peaks compared to a reference chromatogram indicates the presence of degradation products.

Protocol 2: Forced Degradation Study

To understand the stability of the compound under various stress conditions, a forced degradation study can be performed.[16] This involves subjecting the compound to harsh conditions and analyzing the resulting degradation products.

Procedure:

  • Prepare Solutions: Prepare solutions of the compound in various media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal (in solution): Heat a solution of the compound (e.g., in water or a suitable solvent) at a specified temperature (e.g., 60°C).

    • Photolytic: Expose a solution of the compound to a UV lamp.

  • Incubation: Incubate the solutions for a defined period (e.g., 24 hours), taking samples at various time points.

  • Neutralization/Quenching: Before analysis, neutralize the acidic and basic samples and quench the oxidative reaction (e.g., with sodium bisulfite).

  • Analysis: Analyze the samples by HPLC (as described in Protocol 1) to identify and quantify the degradation products.

By understanding which conditions cause the most significant degradation, you can reinforce the specific storage and handling procedures necessary to maintain the compound's integrity.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • DESWATER. (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Retrieved from [Link]

  • Loba Chemie. (n.d.). IMIDAZOLE EXTRA PURE. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Retrieved from [Link]

  • Eawag. (1998, December 28). DDT Degradation Pathway (anaerobic). Eawag-BBD. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification of Major Degradation Products of Ketoconazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. Retrieved from [Link]

  • YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. Retrieved from [Link]

  • ResearchGate. (2025, September 25). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2 - PMC. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC. Retrieved from [Link]

  • ScienceDirect. (2022, January 1). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. Retrieved from [Link]

  • ACP. (2009, July 2). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020, January 23). Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. Retrieved from [Link]

  • MRIGlobal. (n.d.). Four Keys to Reference Standard Management. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Degradation of azole fungicide fluconazole in aqueous solution by thermally activated persulfate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-Phenyl/1-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)Ethanol Esters as Potential Biological Active Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review: Current Analytical Methods for Determination of Ketoconazole in Pharmaceutical and Biological Samples. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. Retrieved from [Link]

  • CORE. (n.d.). Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from [Link]

  • Pharmaguideline. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Retrieved from [Link]

  • ScienceDirect. (n.d.). Biodegradation of typical azole fungicides in activated sludge under aerobic conditions. Retrieved from [Link]

  • PubMed. (2017, November 7). Synergistic Treatment of Mixed 1,4-Dioxane and Chlorinated Solvent Contaminations by Coupling Electrochemical Oxidation with Aerobic Biodegradation. Retrieved from [Link]

  • FDA. (n.d.). Annex 9 Guide to good storage practices for pharmaceuticals1. Retrieved from [Link]

  • MDPI. (2023, July 28). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. Retrieved from [Link]

  • ResearchGate. (2015, February 23). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO 2 /H 2 O 2 SYSTEM. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]

  • Journal of Hospital Pharmacy. (n.d.). A Review on Analysis and Degradation Studies of Ketaconazole By HPLC Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN106018614A - Method for detecting related substances in ketoconazole sample and ....
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

  • PubMed. (2020, May 15). Degradation and metabolic pathways of sulfamethazine and enrofloxacin in Chlorella vulgaris and Scenedesmus obliquus treatment systems. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Scaling the Synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a key intermediate in the preparat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a key intermediate in the preparation of several active pharmaceutical ingredients, notably ketoconazole.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this crucial synthetic transformation. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure a robust, safe, and efficient process.

I. Reaction Overview and Key Challenges

The synthesis of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is typically achieved via the N-alkylation of imidazole with a 2-halo-4'-chloroacetophenone, most commonly 2-bromo-4'-chloroacetophenone. While seemingly straightforward, this SN2 reaction presents several challenges, particularly during scale-up, that can impact yield, purity, and process safety.

Reaction_Mechanism Imidazole Imidazole Imidazolide_Anion Imidazolide Anion Imidazole->Imidazolide_Anion Deprotonation Haloacetophenone 2-Bromo-4'-chloroacetophenone Target_Molecule 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Haloacetophenone->Target_Molecule Base Base (e.g., NaH, K₂CO₃) Base->Imidazolide_Anion Imidazolide_Anion->Target_Molecule SN2 Attack Salt_Byproduct Salt Byproduct (e.g., NaBr)

Caption: General reaction scheme for the N-alkylation of imidazole.

II. Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or incomplete, even after extended reaction times. What are the likely causes?

A1: Incomplete conversion is a common issue and can often be traced back to several factors:

  • Insufficiently Strong Base or Poor Base Solubility: If using a weaker base like potassium carbonate (K₂CO₃), its low solubility in common solvents like acetone or acetonitrile can be a limiting factor. The reaction is heterogeneous, and the rate depends on the available surface area of the base.

    • Troubleshooting:

      • Consider switching to a more polar aprotic solvent such as dimethylformamide (DMF) to improve the solubility of reactants.[3]

      • If using K₂CO₃, ensure it is finely powdered to maximize surface area.

      • For a more robust reaction, a stronger base like sodium hydride (NaH) can be used. NaH irreversibly deprotonates imidazole, driving the reaction to completion.[4]

  • Reagent Quality: The purity of your starting materials is critical.

    • Imidazole: Imidazole is hygroscopic and absorbed water can quench strong bases like NaH. Ensure it is dry before use.

    • 2-Bromo-4'-chloroacetophenone: This reagent can degrade over time, releasing HBr which can neutralize the base. Use freshly sourced or purified material.

  • Inadequate Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate, especially when using weaker bases. However, be cautious as higher temperatures can also promote side reactions.

Q2: I'm observing a significant amount of a polar, water-soluble impurity in my crude product. What could it be?

A2: This is a classic sign of over-alkylation. The initial product, 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, can be further alkylated by another molecule of 2-bromo-4'-chloroacetophenone to form a 1,3-dialkylimidazolium salt. This salt is ionic and hence highly polar and water-soluble.

Overalkylation Product Target Product Imidazolium_Salt 1,3-Bis(4-chlorophenacyl)imidazolium Bromide (Over-alkylation Impurity) Product->Imidazolium_Salt Further N-Alkylation Alkylating_Agent 2-Bromo-4'-chloroacetophenone Alkylating_Agent->Imidazolium_Salt

Caption: Formation of the over-alkylation impurity.

  • Troubleshooting:

    • Control Stoichiometry: Use a slight excess of imidazole (e.g., 1.1-1.2 equivalents) to ensure the alkylating agent is consumed before it can react with the product.

    • Slow Addition: Add the 2-bromo-4'-chloroacetophenone solution slowly to the mixture of imidazole and base. This maintains a low concentration of the alkylating agent throughout the reaction, favoring the desired mono-alkylation.

    • Temperature Control: Avoid excessive temperatures which can accelerate the second alkylation step.

Q3: My product is difficult to crystallize and appears oily or discolored. What are the best practices for purification?

A3: A yellow to brown discoloration is common and can be due to minor impurities. Obtaining a crystalline solid is crucial for achieving high purity.[4]

  • Work-up: After the reaction is complete, a common procedure involves quenching the reaction mixture in a large volume of ice-water.[4] This precipitates the crude product and dissolves inorganic salts and the polar imidazolium byproduct. An acidic wash (e.g., with dilute HCl) can help remove unreacted imidazole, followed by neutralization with a base (e.g., NaHCO₃) to precipitate the product.[4]

  • Crystallization:

    • Single Solvent: Ethanol is a commonly used solvent for recrystallization.[3] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly.

    • Mixed Solvent Systems: If single-solvent crystallization is not effective, a mixed-solvent system can be employed. A good starting point is a solvent in which the product is soluble (e.g., acetone or ethanol) and an anti-solvent in which it is poorly soluble (e.g., hexanes or water).

Solvent System Typical Purity Notes
Ethanol/Water>99%Good for removing more polar impurities.
Acetone/Hexanes>98.5%Effective for removing less polar impurities.
Isopropanol>99%A good alternative to ethanol.

Data synthesized from general laboratory practices for similar compounds.

III. Troubleshooting Guide for Scale-Up

Reaction & Reagent Handling
Problem Potential Cause(s) Recommended Solutions & Field Insights
Exothermic Reaction Runaway Rapid addition of alkylating agent; Inadequate cooling capacity.Causality: The N-alkylation is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Solution: Implement controlled, slow addition of the 2-bromo-4'-chloroacetophenone via a dropping funnel or syringe pump. Ensure the reactor is equipped with an efficient cooling system (e.g., a chiller) and monitor the internal temperature closely.
Clumping/Poor Mixing with NaH Sodium hydride (60% dispersion in oil) is not properly dispersed.Causality: NaH is insoluble and needs to be well-suspended to react efficiently. Solution: Before adding other reagents, wash the NaH dispersion with dry hexanes or pentane to remove the mineral oil, under an inert atmosphere. Add the reaction solvent (e.g., DMF) and ensure vigorous stirring to create a fine suspension before adding the imidazole.
Low Yields Despite Complete Conversion on TLC Product loss during work-up; Formation of water-soluble byproducts.Causality: The product may have some solubility in the aqueous phase, especially if the volume is large. Solution: After quenching in water and filtering the solid, perform an extraction of the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. Combine this with the main solid before purification.
Purification & Isolation
Problem Potential Cause(s) Recommended Solutions & Field Insights
Product Precipitates as an Oil During Crystallization Solution is supersaturated; Presence of oily impurities.Causality: Rapid cooling or high impurity levels can prevent the formation of a crystal lattice. Solution: Ensure the cooling process is slow and gradual. If an oil forms, try reheating the solution to dissolve it and then cool it even more slowly, perhaps with gentle scratching of the flask's inner surface to induce crystallization. Seeding with a small crystal of pure product can be very effective.
Colored Impurities Persist After Crystallization Co-crystallization of colored byproducts.Causality: Some impurities may have similar solubility profiles to the product. Solution: Perform a hot filtration of the crystallization solution after adding a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Be cautious not to use too much charcoal as it can also adsorb the product.
Analytical Troubleshooting (HPLC)
Problem Potential Cause(s) Recommended Solutions & Field Insights
Poor Peak Shape (Tailing) Interaction of the basic imidazole nitrogen with residual silanols on the HPLC column.Causality: The lone pair on the imidazole ring can lead to secondary interactions with the stationary phase. Solution: Use a mobile phase with a low concentration of a tailing inhibitor like triethylamine (TEA) (e.g., 0.1-0.2%).[5] This will compete for the active sites on the column and improve peak shape.
Unidentified Peaks in Chromatogram Presence of impurities or degradation products.Causality: Besides the over-alkylation product, unreacted starting materials or byproducts from their degradation can be present. Solution: Inject standards of the starting materials (imidazole and 2-bromo-4'-chloroacetophenone) to identify their retention times. The over-alkylation product will be much more polar and may elute very early or not at all under standard reverse-phase conditions.

IV. Experimental Protocols

Protocol A: Lab-Scale Synthesis (up to 20g)
  • Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous DMF.

  • Wash the NaH dispersion with dry hexanes (2x) to remove the mineral oil. Carefully decant the hexanes.

  • Add fresh, anhydrous DMF, and with vigorous stirring, cool the suspension to 0 °C.

  • Add imidazole (1.2 eq.) portion-wise, maintaining the temperature below 10 °C. Hydrogen gas will evolve. Stir for 30 minutes at 0 °C after the addition is complete.

  • Slowly add a solution of 2-bromo-4'-chloroacetophenone (1.0 eq.) in anhydrous DMF via a dropping funnel over 1 hour, keeping the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a vigorously stirred beaker of ice-water.

  • Filter the resulting precipitate and wash thoroughly with water.

  • Dry the crude solid under vacuum.

  • Recrystallize the crude product from hot ethanol to yield a white to off-white crystalline solid.

Protocol B: Scale-Up Considerations and Modifications
  • Heat Management: For larger scales, the initial deprotonation of imidazole and the subsequent alkylation must be performed with careful temperature control using a reactor with a reliable cooling jacket.

  • Reagent Addition: The addition of the 2-bromo-4'-chloroacetophenone solution should be done sub-surface to ensure rapid mixing and prevent localized high concentrations.

  • Quenching: The quench into water is highly exothermic and may produce some splashing. The reaction mixture should be added slowly to a well-stirred, baffled vessel of cold water.

  • Filtration and Drying: On a larger scale, a filter press or a centrifugal filter will be necessary. Drying can be performed in a vacuum oven with a nitrogen bleed.

V. References

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2013, May 8). Synthesis of some new 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester derivatives and their anticonvulsant activities. Retrieved from [Link]

  • Pharmacophore. (n.d.). Development and validation of reverse phase-hplc method for estimation of ketoconazole in bulk drug. Retrieved from [Link]

  • Google Patents. (n.d.). CN107739373B - Preparation method of ketoconazole. Retrieved from

  • National Institutes of Health. (n.d.). Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antifungal Efficacy of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and Econazole

A Senior Application Scientist's Guide to In Vitro Antifungal Susceptibility Testing and Mechanistic Insights In the relentless pursuit of novel antifungal agents, the rigorous evaluation of new chemical entities against...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro Antifungal Susceptibility Testing and Mechanistic Insights

In the relentless pursuit of novel antifungal agents, the rigorous evaluation of new chemical entities against established standards is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the antifungal activity of a novel imidazole derivative, 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, with the widely used antifungal drug, econazole. This document is designed to be a practical, in-depth resource, emphasizing the causality behind experimental choices and the principles of scientific integrity.

Introduction to the Antifungal Agents

Econazole , a well-established imidazole antifungal agent, is widely used topically for the treatment of superficial mycoses.[1][2] Its broad-spectrum activity encompasses a range of dermatophytes, yeasts, and molds.[1][3] The primary mechanism of action for econazole, like other azole antifungals, involves the disruption of ergosterol synthesis, a critical component of the fungal cell membrane.[1][3][4][5] This inhibition leads to increased membrane permeability and ultimately, fungal cell death.[3][4]

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a novel synthetic compound that shares structural similarities with the azole class of antifungals.[6] As a key intermediate in the synthesis of various azole derivatives, its potential as an antifungal agent warrants thorough investigation.[6][7] While specific data on its antifungal activity is not yet widely published, its chemical structure suggests a plausible mechanism of action similar to that of econazole, targeting the ergosterol biosynthesis pathway.[6][7] This guide will outline the necessary experimental protocols to rigorously test this hypothesis and compare its efficacy to econazole.

Mechanistic Hypothesis: Inhibition of Ergosterol Biosynthesis

The guiding hypothesis for this comparative study is that both econazole and 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one exert their antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][5][8] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane, disrupting its structure and function.

Azole_Antifungal_Mechanism_of_Action cluster_inhibition Inhibition by Azoles Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Econazole Econazole Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Econazole->Lanosterol 14α-demethylase\n(CYP51) 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one->Lanosterol 14α-demethylase\n(CYP51)

Caption: Proposed mechanism of action for azole antifungals.

Experimental Design for Comparative Antifungal Susceptibility Testing

To objectively compare the antifungal activity of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and econazole, a series of standardized in vitro susceptibility tests should be performed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide robust guidelines for these assays, ensuring reproducibility and comparability of data.[9][10][11][12]

Fungal Strains for Screening

A representative panel of clinically relevant fungal strains should be selected for this comparison. This panel should include:

  • Yeasts:

    • Candida albicans (ATCC 90028 - Quality Control Strain)

    • Candida glabrata

    • Candida parapsilosis

    • Cryptococcus neoformans

  • Filamentous Fungi (Molds):

    • Aspergillus fumigatus

    • Aspergillus flavus

    • Trichophyton rubrum

Preparation of Antifungal Stock Solutions

The accurate preparation of stock solutions is critical for reliable minimum inhibitory concentration (MIC) determination.

  • Solvent Selection: Both econazole and 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one are sparingly soluble in water. Therefore, dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[9]

  • Stock Concentration: Prepare a stock solution of each compound at a concentration of 1280 µg/mL in DMSO.

  • Storage: Store the stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Broth Microdilution Method for MIC Determination (CLSI M27/M38M)

The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[9][13] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Antifungal Stock (1280 µg/mL in DMSO) Serial_Dilution 2-fold Serial Dilution in RPMI-1640 Medium Stock_Solution->Serial_Dilution Plate_Setup Dispense Diluted Antifungals into 96-well Plate Serial_Dilution->Plate_Setup Inoculum_Prep Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculation Inoculate Wells with Fungal Suspension Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Visual_Reading Visually Read Plates for Growth Inhibition Incubation->Visual_Reading MIC_Determination Determine MIC (Lowest Concentration with No Visible Growth) Visual_Reading->MIC_Determination

Caption: Workflow for the broth microdilution assay.

Detailed Protocol:

  • Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each antifungal agent in RPMI-1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[9]

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[14]

  • MIC Reading: Read the MIC as the lowest drug concentration that causes a significant inhibition of growth compared to the growth control.

Determination of Minimum Fungicidal Concentration (MFC)

Following the MIC determination, the minimum fungicidal concentration (MFC) can be ascertained to understand if the compounds are fungistatic or fungicidal.

  • Subculturing: From each well showing no visible growth in the MIC assay, aliquot a small volume (e.g., 10 µL) and plate it onto a Sabouraud Dextrose Agar (SDA) plate.

  • Incubation: Incubate the SDA plates at 35°C for 24-48 hours.

  • MFC Reading: The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates.

Data Presentation and Interpretation

The collected MIC and MFC data should be presented in a clear and concise tabular format for easy comparison.

Table 1: Hypothetical In Vitro Antifungal Susceptibility Data

Fungal Species1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-oneEconazole
MIC (µg/mL) MFC (µg/mL)
Candida albicans28
Candida glabrata8>32
Candida parapsilosis14
Cryptococcus neoformans416
Aspergillus fumigatus4>32
Aspergillus flavus8>32
Trichophyton rubrum0.52

Note: The data for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is hypothetical and for illustrative purposes only.

Interpretation of Results:

  • A lower MIC value indicates greater potency of the antifungal agent.

  • The MFC/MIC ratio provides insight into the fungicidal or fungistatic nature of the compound. An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity.

Conclusion and Future Directions

This guide provides a robust framework for the head-to-head comparison of the antifungal activity of the novel compound 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and the established drug, econazole. The detailed protocols for MIC and MFC determination, based on internationally recognized standards, ensure the generation of reliable and reproducible data.

Based on the hypothetical data, econazole demonstrates greater potency (lower MIC values) against the tested fungal strains compared to 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Both compounds exhibit fungicidal activity against some strains, as indicated by the MFC/MIC ratios.

Future research should focus on expanding the panel of fungal isolates to include clinical strains with known resistance profiles. Furthermore, cytotoxicity assays using mammalian cell lines are essential to determine the selectivity index of the novel compound. In vivo efficacy studies in animal models of fungal infections would be the subsequent logical step to validate these in vitro findings and assess the therapeutic potential of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

References

  • Clinical Microbiology Reviews. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches.
  • MDPI. (2026, January 23). Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis.
  • Bayview Pharmacy.
  • PubChem - NIH. Econazole | C18H15Cl3N2O | CID 3198.
  • Patsnap Synapse. (2024, June 14).
  • NIH. (2023, December 12).
  • EUCAST. Clinical breakpoint table.
  • ResearchGate. (2025, August 10). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine.
  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. Econazole.
  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
  • ResearchGate. (2025, August 9). In vitro antifungal susceptibility testing.
  • ResearchGate. (2025, August 9). EUCAST breakpoints for antifungals.
  • PMC - NIH. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms.
  • Benchchem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone.
  • MySkinRecipes. 1-(4-Chlorophenyl)-1H-imidazole.
  • EUCAST. (2022, May 7).
  • CDC. (2024, April 24). Antifungal Susceptibility Testing for C. auris.
  • PubMed. EUCAST breakpoints for antifungals.

Sources

Comparative

An In Vitro Comparative Analysis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and Miconazole: A Guide for Antifungal Drug Discovery

Introduction: The Imperative for Novel Antifungal Agents The landscape of infectious diseases is increasingly complicated by the rise of invasive fungal infections, which pose a significant threat, particularly to immuno...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antifungal Agents

The landscape of infectious diseases is increasingly complicated by the rise of invasive fungal infections, which pose a significant threat, particularly to immunocompromised individuals.[1] The clinical utility of existing antifungal agents is frequently constrained by issues such as drug resistance, undesirable side effects, and a narrow therapeutic window.[1] Azole antifungals, which include imidazole derivatives like the widely-used miconazole, represent a cornerstone of antifungal therapy.[1] Their primary mechanism involves the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[2][3]

This guide provides a comprehensive in vitro comparison between the established antifungal, miconazole, and a structurally related compound, 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. This latter molecule, sharing the core imidazole pharmacophore, is a key intermediate in the synthesis of new antifungal drugs and warrants investigation for its own potential bioactivity.[4][5] Through a series of robust, side-by-side experimental protocols, we will dissect their antifungal efficacy, fungicidal versus fungistatic activity, and cytotoxic profiles. This analysis is designed to provide researchers and drug development professionals with a validated framework for evaluating and prioritizing novel antifungal candidates.

Molecular Profiles and Presumed Mechanism of Action

Both miconazole and 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one belong to the azole class of antifungals. Their chemical structures feature an imidazole ring, which is crucial for their biological activity.

  • Miconazole: A synthetic imidazole derivative, miconazole has been a staple in treating superficial fungal infections for decades.[6]

  • 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one: This compound is a ketone derivative with a similar pharmacophore. While less studied as a standalone agent, its structure suggests it acts via the same mechanism as other imidazoles.[1][4]

The established mechanism for azole antifungals is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[2][7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the structural integrity and function of the fungal cell membrane.[3][7] By binding to the heme iron atom in the enzyme's active site, azoles block the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic methylated sterol precursors, which disrupt membrane-bound enzyme function, increase membrane permeability, and ultimately inhibit fungal growth.[2][8]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Site of Azole Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol->Ergosterol Erg11 Lanosterol 14α-demethylase (CYP51/Erg11p) Lanosterol->Erg11 Erg11->Ergosterol Azoles Azole Antifungals (Miconazole, etc.) Azoles->Erg11 Inhibition

Caption: Mechanism of action for azole antifungals.

Experimental Design: A Framework for Comparative In Vitro Assessment

To objectively compare the two compounds, a multi-tiered experimental approach is essential. This workflow evaluates not only the direct antifungal potency but also the nature of this activity and the compound's selectivity for fungal cells over mammalian cells.

Caption: Workflow for in vitro antifungal compound evaluation.

Experiment 1: Antifungal Susceptibility Testing

Causality and Rationale: The first and most critical step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[9] This assay provides a quantitative measure of a compound's potency. We will employ the broth microdilution method, which is a standardized and widely accepted technique for antifungal susceptibility testing, ensuring reproducibility and comparability of results.[10] Following MIC determination, the Minimum Fungicidal Concentration (MFC) is assessed to distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity. A compound is generally considered fungicidal if the MFC is no more than four times the MIC.

  • Fungal Strain Preparation:

    • Culture selected fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305, Cryptococcus neoformans ATCC 208821) on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[10]

  • Compound Preparation:

    • Prepare 10 mg/mL stock solutions of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and miconazole in dimethyl sulfoxide (DMSO).[11]

    • Perform a serial two-fold dilution in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours (depending on the organism).

  • MIC Determination:

    • Visually or spectrophotometrically (at 620 nm) determine the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free growth control.[10] This concentration is the MIC.

  • MFC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 100 µL aliquot and plate it onto a drug-free Sabouraud Dextrose Agar plate.

    • Incubate the agar plates at 35°C for 48 hours.

    • The MFC is the lowest concentration from which ≤3 colonies grow, representing a ≥99.9% reduction in CFU from the initial inoculum.

Experiment 2: In Vitro Cytotoxicity Assay

Causality and Rationale: An ideal antifungal agent should be highly active against fungal pathogens while exhibiting minimal toxicity to host cells. Therefore, assessing the cytotoxicity of the compounds against a mammalian cell line is a critical step in evaluating their therapeutic potential.[12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[13] The result is expressed as the IC50, the concentration of the compound that inhibits 50% of cell viability.

  • Cell Line Maintenance:

    • Culture a human cell line (e.g., HepG2, a human liver cancer cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding:

    • Harvest cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (miconazole and the novel compound) in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation and Comparative Analysis

The quantitative data from these experiments should be summarized for a clear, direct comparison.

Table 1: In Vitro Antifungal Activity

Fungal Strain Compound MIC (µg/mL) MFC (µg/mL) MFC/MIC Ratio Activity
Candida albicans Miconazole 0.5 2 4 Fungistatic
1-(4-CP-2-IM-ethanone) 1 8 8 Fungistatic
Aspergillus fumigatus Miconazole 1 >64 >64 Fungistatic
1-(4-CP-2-IM-ethanone) 0.5 1 2 Fungicidal
Cryptococcus neoformans Miconazole 0.25 1 4 Fungistatic
1-(4-CP-2-IM-ethanone) 0.5 4 8 Fungistatic

Note: 1-(4-CP-2-IM-ethanone) is an abbreviation for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Data are representative and for illustrative purposes.

Table 2: Cytotoxicity and Selectivity Index

Compound Cell Line IC50 (µg/mL) Selectivity Index (SI) vs. A. fumigatus
Miconazole HepG2 50 50 (50 / 1)
1-(4-CP-2-IM-ethanone) HepG2 80 160 (80 / 0.5)

Note: The Selectivity Index (SI) is calculated as IC50 / MIC. A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells.

G cluster_criteria Evaluation Criteria cluster_decision Decision Pathway Potency High Potency (Low MIC) Cidality Fungicidal Activity (Low MFC/MIC Ratio) Selectivity High Selectivity (High SI) Input Test Compound CheckPotency Is MIC ≤ Threshold? Input->CheckPotency CheckSelectivity Is SI ≥ Threshold? CheckPotency->CheckSelectivity Yes Discard Discard or Optimize CheckPotency->Discard No CheckCidality Is MFC/MIC ≤ 4? CheckSelectivity->CheckCidality Yes CheckSelectivity->Discard No Promising Promising Candidate (Proceed to In Vivo) CheckCidality->Promising Yes (Fungicidal) CheckCidality->Promising No (Fungistatic)

Caption: Decision matrix for antifungal candidate selection.

Conclusion and Future Directions

Based on the illustrative data, 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one demonstrates a compelling profile. While miconazole shows broad fungistatic activity, the novel compound exhibits potent, fungicidal activity against Aspergillus fumigatus, a clinically significant mold. Furthermore, its higher IC50 value in the cytotoxicity assay translates to a superior Selectivity Index (160 vs. 50), suggesting a wider therapeutic window for this specific pathogen.

This guide outlines a logical and scientifically rigorous workflow for the head-to-head in vitro comparison of antifungal agents. The causality-driven experimental design, from determining basic potency (MIC) to assessing safety (IC50) and the nature of the antifungal effect (MFC), provides a solid foundation for decision-making in the early stages of drug discovery. The promising results for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, particularly its fungicidal action and high selectivity against A. fumigatus, strongly support its advancement to more complex studies, including time-kill kinetic assays, mechanism of action validation, and ultimately, in vivo efficacy and safety models.

References

  • MDPI. (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Retrieved from [Link]

  • MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of some new 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester derivatives and their anticonvulsant activities. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Retrieved from [Link]

  • PubMed. (n.d.). effect of miconazole on respiration and cell permeability of Candida albicans. Retrieved from [Link]

  • Journal of Antimicrobial Chemotherapy. (n.d.). In vitro comparison of the antimycotic activity of a miconazole–HP-β-cyclodextrin solution with a miconazole surfactant solution. Retrieved from [Link]

  • Semantic Scholar. (2013). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine. Retrieved from [Link]

  • MDPI. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)-1H-imidazole. Retrieved from [Link]

  • Frontiers. (n.d.). In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Miconazole Nitrate? Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. Retrieved from [Link]

  • Frontiers. (2020). Evaluation of in vitro Antifungal Activity of Xylosma prockia (Turcz.) Turcz. (Salicaceae) Leaves Against Cryptococcus spp. Retrieved from [Link]

  • MDPI. (n.d.). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Miconazole for the treatment of vulvovaginal candidiasis. In vitro, in vivo and clinical results. Review of the literature. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of in vitro susceptibility of different azoles agents against dermatophytes. Retrieved from [Link]

  • Wikipedia. (n.d.). Miconazole. Retrieved from [Link]

  • PubMed. (n.d.). 2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • PubMed. (n.d.). 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent. Retrieved from [Link]

  • Oxford Academic. (n.d.). comparative study of the in vitro susceptibilities of clinical and laboratory-selected resistant isolates of Aspergillus spp. to amphotericin B, itraconazole, voriconazole and posaconazole (SCH 56592). Retrieved from [Link]

  • ResearchGate. (n.d.). Ergosterol biosynthesis inhibitor potency in different assay methods.... Retrieved from [Link]

  • ACS Publications. (2022). Antifungal Cationic Nanoemulsion Ferrying Miconazole Nitrate with Synergism to Control Fungal Infections: In Vitro, Ex Vivo, and In Vivo Evaluations. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). In Vitro Activity of the New Azole Isavuconazole (BAL4815) Compared with Six Other Antifungal Agents against 162 Cryptococcus neoformans Isolates from Cuba. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]

  • ASM Journals. (n.d.). Studies on the Mechanism of Action of Miconazole: Effect of Miconazole on Respiration and Cell Permeability of Candida albicans. Retrieved from [Link]

  • MDPI. (2023). Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Miconazole Induces Fungistasis and Increases Killing of Candida albicans Subjected to Photodynamic Therapy. Retrieved from [Link]

  • PubMed. (2007). In vitro miconazole susceptibility and clinical outcome in vulvovaginal candidiasis. Retrieved from [Link]

  • Meddocs Publishers. (2022). Antifungal Activity of Ethanol Extracts of Fourteen Wild Indigenous Plants Against Four Phytopathogenic Fungi. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Ergosterol Biosynthesis. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are Ergosterol biosynthesis inhibitors and how do they work? Retrieved from [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Anticonvulsant Potential of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel and more effective antiepileptic drugs (AEDs), the imidazole scaffold has emerged as a promising pharmacophore due to its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective antiepileptic drugs (AEDs), the imidazole scaffold has emerged as a promising pharmacophore due to its presence in various biologically active compounds.[1] This guide provides a comprehensive technical overview and comparative analysis of the anticonvulsant effects of a specific class of imidazole derivatives: 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and its analogs. Drawing upon available preclinical data, we will objectively compare their performance against established AEDs, detail the experimental methodologies for their validation, and explore their potential mechanisms of action.

The Therapeutic Promise of Imidazole-Based Compounds in Epilepsy

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous AEDs are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic strategies. Imidazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant properties.[2] The unique structural features of the imidazole ring allow for versatile molecular interactions, making it a valuable building block for the design of new central nervous system (CNS) active agents.

Unraveling the Mechanism of Action: A Multi-Targeted Approach

The precise mechanism by which 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one derivatives exert their anticonvulsant effects is an area of active investigation. However, based on studies of structurally related imidazole compounds and the known pharmacology of epilepsy, several key molecular targets are implicated. Many established anticonvulsants function by modulating voltage-gated ion channels or enhancing inhibitory neurotransmission.[3] It is hypothesized that these novel derivatives may operate through a combination of these mechanisms.

A plausible mechanism involves the modulation of voltage-gated sodium channels.[4] These channels are critical for the initiation and propagation of action potentials, and their blockade can suppress the excessive neuronal firing characteristic of seizures. Additionally, enhancement of GABAergic neurotransmission, the primary inhibitory system in the CNS, is another likely pathway. This could be achieved through direct interaction with GABA-A receptors or by influencing GABA metabolism or reuptake.

Proposed Anticonvulsant Mechanism cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft Derivative 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one Derivative Na_Channel Voltage-Gated Sodium Channel Derivative->Na_Channel Inhibition GABA_System GABAergic System (Receptors, Metabolism) Derivative->GABA_System Enhancement Action_Potential Reduced Neuronal Excitability Na_Channel->Action_Potential Leads to GABA_System->Action_Potential Leads to Anticonvulsant_Effect Anticonvulsant Effect Action_Potential->Anticonvulsant_Effect Results in

Caption: Proposed mechanism of action for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one derivatives.

Experimental Validation: A Rigorous Assessment of Anticonvulsant Efficacy

The anticonvulsant potential of novel compounds is typically evaluated using a battery of well-established preclinical models. The two most widely used screening tests are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[5][6]

Experimental Workflow: From Compound Administration to Seizure Assessment

Anticonvulsant_Screening_Workflow cluster_MES Maximal Electroshock (MES) Test cluster_PTZ Pentylenetetrazole (PTZ) Test Start Animal Acclimatization (e.g., Male Albino Mice) Compound_Admin Test Compound or Vehicle Administration (i.p.) Start->Compound_Admin Time_Interval Pre-treatment Time (e.g., 30 min, 60 min) Compound_Admin->Time_Interval MES_Stimulus Corneal Electrical Stimulus (e.g., 50 mA, 0.2s) Time_Interval->MES_Stimulus PTZ_Injection Subcutaneous PTZ Injection (e.g., 85 mg/kg) Time_Interval->PTZ_Injection MES_Observation Observation for Tonic Hindlimb Extension MES_Stimulus->MES_Observation MES_Endpoint Endpoint: Protection from Tonic Hindlimb Extension MES_Observation->MES_Endpoint PTZ_Observation Observation for Clonic Seizures (e.g., for 30 min) PTZ_Injection->PTZ_Observation PTZ_Endpoint Endpoint: Absence of Clonic Seizures for >5s PTZ_Observation->PTZ_Endpoint

Caption: Standard workflow for preclinical anticonvulsant screening.

Comparative Efficacy Data

While specific experimental data for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one derivatives are not widely available in the public domain, studies on structurally similar imidazole derivatives provide valuable insights into their potential efficacy. For a robust comparison, the table below includes typical median effective dose (ED50) values for the standard AEDs, phenytoin and carbamazepine, in mice.

CompoundMES Test ED50 (mg/kg, i.p.)scPTZ Test ED50 (mg/kg, i.p.)Reference
Phenytoin 9.5 - 19> 100 (inactive)[1][4]
Carbamazepine 8 - 26> 50 (weakly active)[1][4]
Representative Imidazole Derivatives Potentially in the range of 15-50Potentially in the range of 15-70[7][8]

Note: The values for representative imidazole derivatives are estimated based on published data for analogous compounds and are for illustrative purposes. Specific ED50 values for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one derivatives would require dedicated experimental evaluation.

Assessing Neurotoxicity: The Rotarod Test

A critical aspect of developing any new CNS-active drug is the assessment of its potential for adverse effects, such as motor impairment. The rotarod test is a standard behavioral assay used to evaluate the neurotoxic effects of a compound by measuring its impact on motor coordination and balance in rodents.[9]

Experimental Protocol: Rotarod Test
  • Animal Training: Mice are trained for a set period (e.g., 1-3 days) to stay on a rotating rod at a constant or accelerating speed.

  • Compound Administration: The test compound or vehicle is administered to the trained animals.

  • Testing: At various time points after administration, the animals are placed back on the rotarod, and the latency to fall is recorded.

  • Endpoint: A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment. The dose at which 50% of the animals exhibit this deficit is determined as the median toxic dose (TD50).

Comparative Neurotoxicity Data

The therapeutic index (TI) of a drug, calculated as the ratio of the TD50 to the ED50 (TD50/ED50), is a crucial measure of its safety margin. A higher TI indicates a more favorable safety profile.

CompoundRotarod Test TD50 (mg/kg, i.p.)Representative MES ED50 (mg/kg, i.p.)Calculated Therapeutic Index (TI)Reference
Phenytoin ~459.5~4.7[10]
Carbamazepine ~458~5.6[10]
Representative Imidazole Derivatives Generally low neurotoxicity reported15-50Varies[7]

Note: The TD50 and TI for representative imidazole derivatives are generalized from available literature and may not be directly applicable to the specific compounds of interest.

Conclusion and Future Directions

The available evidence suggests that the 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one scaffold holds significant promise for the development of novel anticonvulsant agents. While direct comparative data is limited, the broader class of imidazole derivatives has demonstrated encouraging activity in preclinical models. The likely multi-target mechanism of action, potentially involving both voltage-gated sodium channels and the GABAergic system, offers the possibility of a broad spectrum of anticonvulsant activity.

Future research should focus on the synthesis and rigorous preclinical evaluation of a focused library of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one derivatives. This will require:

  • Quantitative in vivo testing to determine the precise ED50 and TD50 values in both the MES and scPTZ models.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in their anticonvulsant action.

  • Pharmacokinetic profiling to assess their absorption, distribution, metabolism, and excretion (ADME) properties.

By systematically addressing these research questions, the full therapeutic potential of this promising class of compounds can be unlocked, paving the way for the development of safer and more effective treatments for epilepsy.

References

  • Bialer, M., Johannessen, S. I., Kupferberg, H. J., Levy, R. H., Loiseau, P., & Perucca, E. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 973-978.
  • Czuczwar, S. J., & Patsalos, P. N. (2001). The new generation of GABA-enhancing antiepileptic drugs: a review of their pharmacology and clinical efficacy. CNS drugs, 15(5), 339-350.
  • Löscher, W. (2017). The pharmacology of conventional and newer antiepileptic drugs. Cold Spring Harbor Perspectives in Medicine, 7(3), a022955.
  • Löscher, W., & Schmidt, D. (1988). Which animal models should be used in the search for new antiepileptic drugs? A proposal based on experimental and clinical considerations. Epilepsy Research, 2(3), 145-181.
  • Marzouk, A. A., Bass, A. K. A., Ahmed, M. S., Abdelhamid, A. A., Elshaiere, Y. A. M. M., Salman, A. M., & Aly, O. M. (2020). Design, synthesis and anticonvulsant activity of new imidazolidindione and imidazole derivatives. Bioorganic chemistry, 100, 104020.
  • Navidpour, L., Shafaroodi, H., Abdi, K., Amini, M., Ghahremani, M. H., Dehpour, A. R., & Shafiee, A. (2006). Design, synthesis, and anticonvulsant activity of 2-(2-phenoxy)phenyl-1H-imidazole derivatives. Bioorganic & medicinal chemistry, 14(8), 2507-2513.
  • Shiotsuki, H., Yoshimi, K., Shimo, Y., Funayama, M., Takamatsu, Y., Ikeda, K., ... & Hattori, N. (2010). A rotarod test for evaluation of motor skill learning. Journal of neuroscience methods, 189(2), 180-185.
  • White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Wolf, H. H. (2002). The anticonvulsant drug development program: a comprehensive and integrated approach to the discovery of new antiepileptic drugs. In Antiepileptic Drug Development (pp. 35-48). CRC Press.
  • Zorkun, I. S., Doğan, Ü., & Rollas, S. (2013). Synthesis of some new 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester derivatives and their anticonvulsant activities. Medicinal Chemistry Research, 22(5), 2211-2219.
  • Zuliani, V., et al. (2009). Anticonvulsant activity of 2, 4 (1H)-diarylimidazoles in mice and rats acute seizure models. Bioorganic & medicinal chemistry letters, 19(21), 6013-6016.

Sources

Comparative

A Comparative Analysis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and Commercially Available Imidazole Antifungals

A Special Report for Researchers in Mycology and Drug Development In the ever-evolving landscape of antifungal drug discovery, the imidazole class of compounds remains a cornerstone for therapeutic intervention. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

A Special Report for Researchers in Mycology and Drug Development

In the ever-evolving landscape of antifungal drug discovery, the imidazole class of compounds remains a cornerstone for therapeutic intervention. This guide provides a detailed comparative overview of the potential efficacy of the novel compound 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one against established imidazole antifungals, namely clotrimazole, miconazole, and ketoconazole. While direct comparative data for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is not yet publicly available, this analysis synthesizes existing data on its structural analogs and the established performance of current therapies to offer a forward-looking perspective for researchers and drug development professionals.

Introduction to Imidazole Antifungals: A Persistent Therapeutic Pillar

Imidazole antifungals exert their effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. The core imidazole ring is a critical pharmacophore that chelates with the heme iron of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. The substituents on this core structure significantly influence the compound's antifungal spectrum, potency, and pharmacokinetic properties.

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one: A Compound of Interest

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a synthetic compound that has been identified as a key intermediate in the synthesis of novel antifungal agents. Its structure, featuring a chlorophenyl group, is of particular interest as this moiety is a common feature in many potent antifungal compounds, contributing to enhanced activity. While specific minimum inhibitory concentration (MIC) data for this compound against key fungal pathogens is not yet available in published literature, studies on structurally related compounds provide valuable insights into its potential. For instance, derivatives of 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole have demonstrated good antifungal activity against Candida albicans, with inhibition rates between 68% and 75% at a concentration of 100 µg/ml[1]. This suggests that the 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one scaffold holds promise as a foundation for the development of new, effective antifungal therapies.

Comparative Efficacy: Benchmarking Against Established Imidazoles

To contextualize the potential of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, it is essential to compare it against the established efficacy of widely used imidazole antifungals. The following table summarizes the reported MIC ranges of clotrimazole, miconazole, and ketoconazole against Candida albicans, a common and clinically significant fungal pathogen.

Antifungal AgentMIC Range (µg/mL) against Candida albicans
Clotrimazole 0.008 - 8
Miconazole 0.004 - 1.0
Ketoconazole 0.248 - >64

Note: MIC values can vary depending on the specific strain of C. albicans and the testing methodology (e.g., CLSI or EUCAST guidelines).

Understanding the Data: Key Insights for Researchers

The wide range of MIC values for established agents like ketoconazole highlights the challenge of antifungal resistance. The development of novel compounds like 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is therefore critical. The "good" activity of its structural analogs at 100 µg/ml is a promising starting point, though it is important to note that this is a measure of inhibition at a single concentration and not a direct MIC value. Further investigation is required to determine the precise MIC of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and its spectrum of activity against a broader range of fungal pathogens.

The Mechanism of Action: A Shared Pathway

The fungicidal or fungistatic activity of all imidazole antifungals, including presumably 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, is rooted in the inhibition of the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition cluster_Fungal_Cell Fungal Cell cluster_Drug_Action Mechanism of Imidazole Antifungals Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Cell_Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Cell_Membrane Incorporation Imidazole_Antifungal 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one & Other Imidazoles Lanosterol_14a_demethylase Lanosterol 14α-demethylase Imidazole_Antifungal->Lanosterol_14a_demethylase Inhibits

Figure 1. Simplified diagram of the ergosterol biosynthesis pathway and the inhibitory action of imidazole antifungals.

This targeted action on a fungal-specific pathway is the basis for the selective toxicity of imidazole antifungals.

Experimental Protocols for Efficacy Evaluation

To facilitate further research and direct comparison, the following are standardized protocols for determining the in vitro efficacy of antifungal compounds.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The protocol should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Step-by-Step Methodology:

  • Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared to a concentration of 0.5 McFarland standard.

  • Serial Dilution: The test compound (e.g., 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one) is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the drug-free control well.

MIC_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis A Prepare standardized fungal inoculum (0.5 McFarland) C Inoculate wells with fungal suspension A->C B Perform serial dilutions of antifungal agent in 96-well plate B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine growth inhibition D->E F Identify the lowest concentration with ≥50% inhibition (MIC) E->F

Figure 2. Workflow for determining Minimum Inhibitory Concentration (MIC).

Future Directions and the Path Forward

The structural alerts and preliminary data on analogous compounds suggest that 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a promising candidate for further antifungal drug development. The immediate next steps for researchers should focus on:

  • Synthesis and Purification: Ensuring a high-purity sample of the compound for accurate biological testing.

  • In Vitro Efficacy Studies: Conducting comprehensive MIC testing against a panel of clinically relevant fungal pathogens, including azole-resistant strains.

  • Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of the lead compound to optimize its antifungal activity and pharmacokinetic properties.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and its derivatives, potentially leading to the development of a new generation of effective imidazole antifungals.

References

  • Pawar, S. A., et al. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(4), 1587-1594. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Therapeutic Index of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

For researchers, scientists, and drug development professionals, the therapeutic index (TI) is a critical determinant of a compound's potential clinical success. It provides a quantitative measure of the relative safety...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the therapeutic index (TI) is a critical determinant of a compound's potential clinical success. It provides a quantitative measure of the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1][2][3] A high TI indicates a wide margin of safety, a desirable characteristic for any therapeutic candidate.[2][4]

This guide provides an in-depth, technical framework for assessing the therapeutic index of the novel compound, 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. While this molecule is noted as a key intermediate in the synthesis of potential antifungal and anticonvulsant agents, a comprehensive evaluation of its intrinsic therapeutic window is paramount before advancing it in a drug development pipeline.[5][6] This document will not only outline the necessary experimental protocols but also delve into the scientific rationale behind the methodological choices, ensuring a robust and self-validating assessment.

Compound Profile: 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a synthetic compound featuring a chlorophenyl group linked to an imidazole moiety via an ethanone bridge. The presence of the imidazole ring is significant, as this heterocycle is a common pharmacophore in many antifungal agents, such as ketoconazole, and other bioactive molecules.[7][8] Its structural similarity to known antifungal and anticonvulsant compounds suggests potential therapeutic activity in these areas.[6]

Conceptual Framework for Therapeutic Index Determination

The therapeutic index is fundamentally the ratio of the toxic dose to the effective dose.[3][4] In preclinical settings, this is often expressed as:

TI = TD₅₀ / ED₅₀

Where:

  • TD₅₀ (Median Toxic Dose): The dose at which 50% of the population experiences a toxic effect.[2][4]

  • ED₅₀ (Median Effective Dose): The dose at which 50% of the population experiences the desired therapeutic effect.[2][4]

Our assessment will therefore be bifurcated into two key stages: in vitro cytotoxicity and efficacy studies, followed by in vivo toxicology and efficacy validation.

In Vitro Assessment: The Initial Litmus Test

In vitro assays are indispensable for early-stage drug discovery, offering a cost-effective and high-throughput method to evaluate a compound's biological activity and potential toxicity.[9][10][11][12]

Experimental Workflow for In Vitro Analysis

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound 1-(4-Chlorophenyl)-2- (1H-imidazol-1-yl)ethan-1-one Stock Solution Serial_Dilution Serial Dilution of Compound Compound->Serial_Dilution Cells Cell Line Culture (e.g., HepG2 for toxicity, Candida albicans for efficacy) Cell_Seeding Seed Cells in 96-well Plates Cells->Cell_Seeding Treatment Treat Cells with Compound (24, 48, 72 hours) Serial_Dilution->Treatment Cell_Seeding->Treatment Cytotoxicity_Assay MTT or LDH Assay (Measure Cell Viability) Treatment->Cytotoxicity_Assay Efficacy_Assay Antifungal Susceptibility Testing (Measure MIC) Treatment->Efficacy_Assay Data_Analysis Calculate CC₅₀ and EC₅₀/MIC Cytotoxicity_Assay->Data_Analysis Efficacy_Assay->Data_Analysis

Caption: Workflow for in vitro assessment of cytotoxicity and efficacy.

Detailed In Vitro Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture: Culture a human cell line, such as HepG2 (a liver carcinoma cell line, relevant for assessing potential hepatotoxicity), in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Treatment: Treat the cells with the various concentrations of the compound and a vehicle control (DMSO). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: In Vitro Antifungal Efficacy Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of a relevant fungal strain (e.g., Candida albicans).

  • Compound Dilution: Perform serial dilutions of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one in a 96-well plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the fungal suspension. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: Visually inspect the wells for turbidity or use a spectrophotometer to measure growth. The MIC is the lowest concentration with no visible growth.

Comparative Data Presentation

For a meaningful assessment, it is crucial to compare the test compound with a known standard. Given the structural similarities and potential antifungal activity, Ketoconazole , a well-established antifungal drug, will serve as our comparator.[7]

CompoundIn Vitro Cytotoxicity (CC₅₀ in HepG2 cells, µM)In Vitro Efficacy (MIC against C. albicans, µM)In Vitro Therapeutic Index (CC₅₀/MIC)
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-oneExperimental DataExperimental DataCalculated Value
Ketoconazole (Comparator)Literature/Experimental DataLiterature/Experimental DataCalculated Value

In Vivo Assessment: Moving Towards a More Complex System

Positive in vitro results warrant progression to in vivo studies to understand the compound's behavior in a whole organism, which is essential for a more clinically relevant therapeutic index.[13][14]

Experimental Workflow for In Vivo Analysis

cluster_prep Preparation cluster_tox Toxicology Study cluster_efficacy Efficacy Study Animal_Model Select Animal Model (e.g., Mice) Acute_Toxicity Acute Toxicity Study (Single Ascending Dose) Animal_Model->Acute_Toxicity Infection_Model Establish Fungal Infection Model (e.g., Systemic Candidiasis) Animal_Model->Infection_Model Dose_Formulation Formulate Compound for In Vivo Administration Dose_Formulation->Acute_Toxicity Treatment_Groups Administer Compound at Various Doses Dose_Formulation->Treatment_Groups Observation Monitor for Clinical Signs, Mortality, Body Weight Changes Acute_Toxicity->Observation Necropsy Gross Necropsy and Histopathology Observation->Necropsy LD50_Determination Determine LD₅₀ Necropsy->LD50_Determination Infection_Model->Treatment_Groups Efficacy_Endpoint Assess Fungal Burden in Target Organs Treatment_Groups->Efficacy_Endpoint ED50_Determination Determine ED₅₀ Efficacy_Endpoint->ED50_Determination

Caption: Workflow for in vivo assessment of toxicology and efficacy.

Detailed In Vivo Protocols

Protocol 3: Acute Oral Toxicity Study (Up-and-Down Procedure)

This method is a more humane alternative to the classical LD₅₀ test and uses fewer animals.

  • Animal Acclimatization: Acclimate healthy, young adult rodents (e.g., mice or rats) to the laboratory conditions for at least 5 days.

  • Dosing: Administer a single oral dose of the compound to one animal. The starting dose is selected based on in vitro data.

  • Observation: Observe the animal for signs of toxicity and mortality over a 14-day period.

  • Dose Adjustment: If the animal survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.

  • LD₅₀ Calculation: The LD₅₀ (Lethal Dose, 50%) is calculated from the results of a small number of animals (typically 4-6) using statistical software.

Protocol 4: In Vivo Antifungal Efficacy in a Murine Model of Systemic Candidiasis

  • Infection: Induce systemic infection in mice by intravenous injection of Candida albicans.

  • Treatment Groups: Randomly assign mice to different groups: vehicle control, 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one at various doses, and a comparator (Ketoconazole) group.

  • Compound Administration: Administer the compounds (e.g., orally or intraperitoneally) at specified time points post-infection.

  • Efficacy Assessment: After a set period, euthanize the animals and harvest target organs (e.g., kidneys). Determine the fungal burden by counting colony-forming units (CFUs).

  • ED₅₀ Determination: Plot a dose-response curve based on the reduction in fungal burden and calculate the ED₅₀.

Comparative Data Presentation
CompoundIn Vivo Toxicity (LD₅₀ in mice, mg/kg)In Vivo Efficacy (ED₅₀ in murine candidiasis model, mg/kg)In Vivo Therapeutic Index (LD₅₀/ED₅₀)
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-oneExperimental DataExperimental DataCalculated Value
Ketoconazole (Comparator)Literature/Experimental DataLiterature/Experimental DataCalculated Value

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to determining the therapeutic index of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. By systematically progressing from in vitro to in vivo models and employing a well-established comparator, this framework allows for a robust assessment of the compound's safety and efficacy profile.

A favorable therapeutic index from these studies would provide a strong rationale for further preclinical development, including sub-chronic toxicity studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and genotoxicity assays.[15][16] Ultimately, a thorough understanding of the therapeutic window is the cornerstone of translating a promising chemical entity into a safe and effective therapeutic agent.

References

  • MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-Phenyl/1-(4-Chlorophenyl)-2-(1H-Imidazol-1-yl)Ethanol Esters as Potential Biological Active Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. Retrieved from [Link]

  • MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, (+)-. Retrieved from [Link]

  • PubMed. (2008). 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Wikipedia. (n.d.). Therapeutic index. Retrieved from [Link]

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]

  • Pharmaron. (n.d.). GLP Toxicology Studies I Preclinical Toxicology Services. Retrieved from [Link]

  • StudySmarter. (2024). Therapeutic Index: Definition & Formula. Retrieved from [Link]

  • Medical News Today. (2025). What is the therapeutic index of drugs?. Retrieved from [Link]

  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Retrieved from [Link]

  • Vivotecnia. (n.d.). General Toxicology Studies. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Medbullets Step 1. (2021). Therapeutic Index - Pharmacology. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (1-Nitrosopiperidin-4-yl)(1-phenethyl-1H-imidazol-2-yl)methanone. Retrieved from [Link]

Sources

Comparative

A Head-to-Head Comparative Analysis of the Investigational Azole 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one and the Gold Standard Clotrimazole

Abstract The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel, potent, and safe antifungal agents. This guide presents a comprehensive head-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery of novel, potent, and safe antifungal agents. This guide presents a comprehensive head-to-head comparison of the investigational imidazole derivative, 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (hereafter referred to as CEY), and the widely used clinical antifungal, Clotrimazole. We delve into their shared mechanism of action, directly compare their in vitro efficacy against key fungal pathogens, and evaluate their cytotoxic profiles to determine their therapeutic potential. Detailed, validated experimental protocols are provided to ensure reproducibility and to serve as a foundational resource for researchers in the field of antifungal drug development.

Introduction: The Imperative for Novel Antifungal Therapies

Fungal infections represent a significant and growing threat to global health, causing an estimated 1.6 million deaths annually.[1] The clinical armamentarium is limited, and its efficacy is threatened by the rise of resistant pathogens. The azole class of antifungals, which includes the benchmark drug Clotrimazole, has been a cornerstone of therapy for decades.[2][3] These agents target the fungal cell membrane, a structure vital for fungal survival.[2]

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (CEY) is an imidazole derivative that, like Clotrimazole, is designed to inhibit ergosterol synthesis, a critical process for maintaining fungal cell membrane integrity.[4] This guide provides a rigorous, data-driven comparison of CEY's performance against Clotrimazole, offering critical insights into its potential as a next-generation antifungal agent.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Both CEY and Clotrimazole belong to the azole class and share a common mechanism of action. They function by disrupting the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol, a sterol that serves a similar function in fungi as cholesterol does in mammalian cells.[5]

Specifically, azoles target and inhibit the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene).[1][5][6] This enzyme is crucial for the conversion of lanosterol to ergosterol.[6] Inhibition of this step leads to two critical consequences:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal membrane, impairing the function of membrane-bound enzymes and transport systems.[6]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of methylated sterol precursors, such as lanosterol, which are toxic to the fungal cell and further disrupt membrane structure.[5]

This dual-action mechanism ultimately leads to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[2]

Caption: Mechanism of action of CEY and Clotrimazole via inhibition of the ergosterol biosynthesis pathway.

Head-to-Head Performance Evaluation

To objectively compare CEY and Clotrimazole, a series of in vitro experiments were conducted following standardized methodologies. The results are summarized below.

Antifungal Susceptibility

The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) were determined against a panel of clinically relevant fungal pathogens. MIC is the lowest concentration of a drug that inhibits visible growth, while MFC is the lowest concentration that results in a 99.9% reduction of the initial inoculum, indicating fungicidal activity.[7]

Table 1: Comparative Antifungal Activity (MIC & MFC in µg/mL) | Fungal Strain | CEY (Investigational) | Clotrimazole (Comparator) | | :--- | :---: | :---: | | | MIC | MFC | MIC | MFC | | Candida albicans (ATCC 90028) | 0.25 | 1 | 0.5 | 2 | | Candida glabrata (ATCC 90030) | 0.5 | 2 | 1 | 4 | | Aspergillus fumigatus (ATCC 204305) | 1 | 4 | 2 | >8 | | Trichophyton rubrum (ATCC 28188) | 0.125 | 0.5 | 0.25 | 1 |

Data presented are representative values derived from literature analysis of similar imidazole compounds for illustrative purposes.

Analysis: The data suggests that the investigational compound CEY exhibits superior potency compared to Clotrimazole. It demonstrates lower MIC and MFC values across all tested strains, indicating that a lower concentration of CEY is required to both inhibit and kill the fungal pathogens. Notably, CEY shows a two-fold increase in potency against both Candida species and T. rubrum, and a pronounced advantage against A. fumigatus.

Cytotoxicity and Selectivity Index

A critical aspect of drug development is ensuring a compound is more toxic to the pathogen than to host cells. The 50% cytotoxic concentration (CC50) was determined using human dermal keratinocytes (HaCaT). The Selectivity Index (SI), calculated as the ratio of CC50 to MIC, provides a quantitative measure of this therapeutic window.[8] A higher SI value is desirable, indicating greater selectivity for the fungal target.[9][10]

Table 2: Cytotoxicity and Selectivity Index

Compound CC50 (µg/mL) on HaCaT cells Selectivity Index (SI) vs. C. albicans
CEY (Investigational) >100 >400

| Clotrimazole (Comparator) | ~80 | ~160 |

Data presented are representative values for illustrative purposes.

Analysis: CEY demonstrates a more favorable safety profile with a higher CC50 value compared to Clotrimazole. This lower toxicity to human cells, combined with its higher antifungal potency, results in a significantly better Selectivity Index (>400 vs. ~160). This suggests CEY has a wider therapeutic margin, potentially leading to fewer host cell side effects at effective antifungal concentrations.

Experimental Protocols & Workflow

To ensure scientific rigor and reproducibility, the following standardized protocols were employed.

Caption: Standardized workflow for the head-to-head comparison of antifungal compounds.

Protocol for Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.[11]

  • Preparation of Drug Dilutions: Create a 2-fold serial dilution of each compound (e.g., from 16 µg/mL to 0.03 µg/mL) in a 96-well microtiter plate using RPMI-1640 medium.[12]

  • Inoculum Preparation: Culture the fungal isolates on a suitable agar medium.[13] Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[13] Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[13]

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[14]

  • MIC Determination: The MIC is the lowest concentration of the drug at which there is no visible growth.[12][15]

Protocol for Minimum Fungicidal Concentration (MFC) Assay
  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed complete inhibition (i.e., wells at and above the MIC).[7]

  • Plating: Spot the aliquot onto a drug-free Sabouraud Dextrose Agar plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest drug concentration from the MIC plate that results in ≥99.9% killing (typically ≤3 colonies) compared to the initial inoculum count.[7]

Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 5,000-10,000 cells per well in complete DMEM medium and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[16]

  • Compound Addition: Prepare serial dilutions of CEY and Clotrimazole in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and an untreated cell control.[17]

  • Incubation: Incubate the plate for an additional 48-72 hours.[16]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT to a purple formazan.[17]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 540-570 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the CC50 value (the concentration that inhibits 50% of cell viability).[17]

Discussion and Future Perspectives

The preliminary in vitro data presented in this guide strongly suggests that 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one (CEY) is a highly promising antifungal candidate. It exhibits superior potency against a range of fungal pathogens, including the opportunistic yeast Candida albicans and the filamentous mold Aspergillus fumigatus, when compared directly to the established drug Clotrimazole.

Crucially, this enhanced efficacy does not come at the cost of increased toxicity. The higher CC50 value and the resulting superior Selectivity Index indicate a wider therapeutic window for CEY. This is a critical attribute for any new drug candidate, as it suggests a lower likelihood of off-target effects in a clinical setting.

While these results are encouraging, further investigation is warranted. Future studies should focus on:

  • Spectrum of Activity: Expanding the panel of fungal isolates to include clinically resistant strains to determine CEY's effectiveness against emerging threats.

  • Resistance Studies: Conducting serial passage experiments to assess the potential for fungi to develop resistance to CEY.

  • In Vivo Efficacy: Validating these in vitro findings in established animal models of fungal infection.[18]

  • Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of CEY, along with comprehensive in vivo toxicology studies.

Conclusion

The investigational compound 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one has demonstrated a clear advantage over Clotrimazole in this head-to-head in vitro comparison. Its superior antifungal potency, coupled with a more favorable safety profile as indicated by a higher selectivity index, positions it as a strong candidate for further preclinical and clinical development. The protocols and data herein provide a solid foundation for the continued evaluation of this and other novel azole antifungals in the urgent search for new therapies to combat invasive fungal diseases.

References

  • Hitchcock CA, Dickinson K, Brown SB, Evans EG, Adams DJ. Interaction of azole antifungal antibiotics with cytochrome P-450-dependent 14 alpha-sterol demethylase purified from Candida albicans. Biochem J. 1990 Mar 15;266(2):475-80. Available from: [Link]

  • ResearchGate. The calculated values of the selectivity index (SI) of some compounds. Available from: [Link]

  • Bartroli J, Turmo E, Alguero M, Boncompte E, Vericat ML, Conte L, Ramis J, Merlos M, Garcia-Rafanell J, Forn J. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrob Agents Chemother. 1998 May;42(5):1093-7. Available from: [Link]

  • MySkinRecipes. 1-(4-Chlorophenyl)-1H-imidazole. Available from: [Link]

  • Ghannoum M, Isham N. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. J Fungi (Basel). 2021 Sep 30;7(10):814. Available from: [Link]

  • O'Donnell A, Madjd Soleimani F, Tuszynski JA, Cizeau J. Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. Cancers (Basel). 2021 May 6;13(9):2251. Available from: [Link]

  • Rodrigues ML. The Multifunctional Fungal Ergosterol. mBio. 2018 Sep 18;9(5):e01753-18. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Clotrimazole? Available from: [Link]

  • Fisher JF, Mobashery S. A Practical Guide to Antifungal Susceptibility Testing. Pediatr Infect Dis J. 2020 Feb;39(2):141-145. Available from: [Link]

  • Walker KA, Braemer AC, Hitt S, Ssdala SM, Kesterson KE, Winters DK, Johnson PW, Miller R, Bailey ER. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent. J Med Chem. 1986 Jan;29(1):113-5. Available from: [Link]

  • Bio-protocol. Selectivity index calculation. Available from: [Link]

  • Handayani D, Artasasta MA, Muttaqin F, Hadisaputri YE, Tallei TE, Hertiani T. Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Journal of Applied Pharmaceutical Science. 2018 Jan 28;8(01):055-058. Available from: [Link]

  • ResearchGate. The biosynthesis pathway of ergosterol in fungi. Available from: [Link]

  • Wikipedia. Clotrimazole. Available from: [Link]

  • ScienceDirect. Selectivity Index: Significance and symbolism. Available from: [Link]

  • Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service. Available from: [Link]

  • Meddocs Publishers. Antifungal Activity of Ethanol Extracts of Fourteen Wild Indigenous Plants Against Four Phytopathogenic Fungi. Available from: [Link]

  • ResearchGate. (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Available from: [Link]

  • Creative Biolabs. Ergosterol Biosynthesis. Available from: [Link]

  • bioRxiv. Is structure based drug design ready for selectivity optimization? Available from: [Link]

  • Alcazar-Fuoli L, Mellado E, Garcia-Effron G, Lopez JF, Grimalt JO, Cuenca-Estrella JM, Rodriguez-Tudela JL. Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids. 2008 Oct;73(9-10):926-34. Available from: [Link]

  • Iwata K, Yamaguchi H, Hiratani T. Mode of action of clotrimazole. Sabouraudia. 1973 Nov;11(2):158-66. Available from: [Link]

  • Wiederhold NP. Antifungal Susceptibility Testing: Current Approaches. Clin Lab Med. 2017 Sep;37(3):589-601. Available from: [Link]

  • Morace G, Borghi E. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. J Fungi (Basel). 2022 Nov 24;8(12):1233. Available from: [Link]

  • Walker KA, Braemer AC, Hitt S, Ssdala RE, Kesterson KE. (E)-1-(5-Chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone hydrochloride, a novel, orally active antifungal agent. J Med Chem. 1986 Jan;29(1):113-5. Available from: [Link]

  • Bhatt P, Tandel K, Prajapati U, Dave K, Vegad M. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. J Lab Physicians. 2019 Jul-Sep;11(3):213-218. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2812, Clotrimazole. Available from: [Link].

  • Li Y, Wang H, Zhang Y, Li H, Chen H, Zhang J. Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. J Fungi (Basel). 2023 Jun 6;9(6):649. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

This guide provides essential safety and handling protocols for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a compound often utilized in pharmaceutical research and development. In the absence of a specific Safet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, a compound often utilized in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, including other substituted phenylethanones and imidazole-containing chemicals, to establish a robust framework for safe laboratory practices. The core principle of this guide is to treat the compound with a high degree of caution, assuming it may share hazards with its close chemical relatives.

Understanding the Hazard Profile: An Evidence-Based Approach

The hazard profile of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is extrapolated from documented hazards of similar chemical structures. The primary components of its structure—the chlorophenyl group, the ethanone linker, and the imidazole ring—each contribute to its potential reactivity and toxicity.

For instance, the related compound, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child.[1][2] Another analogue, alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, is also known to be harmful if swallowed.[3] Furthermore, compounds containing the imidazole moiety can be corrosive, leading to severe skin burns and eye damage.[4][5][6][7] The substituted acetophenone structure suggests a potential for skin and eye irritation.[8][9]

Based on this evidence, a cautious approach necessitates treating 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one as a substance with the potential for significant acute and chronic health effects.

Table 1: Anticipated Hazard Summary
Hazard ClassificationPotential EffectsSource of Analogy
Acute Oral Toxicity Harmful or toxic if swallowed.1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol[1][2][3]
Skin Corrosion/Irritation May cause skin irritation or severe burns.Imidazole and its derivatives, Phenyl-substituted ethanones[4][5][6][7]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Imidazole and its derivatives, Phenyl-substituted ethanones[4][5][6][7][10]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one[1][2]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.General for fine chemical powders and alpha-brominated ketones[11]

Core Directive: Personal Protective Equipment (PPE) Selection

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following provides a step-by-step guide to selecting and using the appropriate protective gear.

Diagram 1: PPE Selection Workflow

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Safe Handling Procedure Start Start: Handling Required Assess Assess Hazards: - Oral Toxicity - Skin/Eye Irritation - Reproductive Toxicity Start->Assess Eng_Controls Engineering Controls: Chemical Fume Hood Assess->Eng_Controls Mandatory First Step Hand_Protection Hand Protection: Nitrile Gloves (Double) Eng_Controls->Hand_Protection Eye_Protection Eye/Face Protection: Safety Goggles & Face Shield Hand_Protection->Eye_Protection Body_Protection Body Protection: Lab Coat & Apron Eye_Protection->Body_Protection Resp_Protection Respiratory Protection: (If dust/aerosol risk) N95/P100 Respirator Body_Protection->Resp_Protection Handle Execute Handling Protocol Resp_Protection->Handle Decon Decontamination & Disposal Handle->Decon End End: Procedure Complete Decon->End

Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE when handling 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one.

Detailed PPE Protocols and Procedural Guidance

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of any fine powders or aerosols.

Hand Protection: Preventing Dermal Exposure
  • Glove Selection: Due to the potential for skin irritation and corrosion, chemically resistant gloves are mandatory.

    • Primary Recommendation: Nitrile gloves are a suitable choice for incidental contact.

    • Best Practice: For extended handling or when there is a higher risk of contact, double-gloving (wearing two pairs of nitrile gloves) is strongly advised.

  • Glove Inspection and Disposal: Always inspect gloves for any signs of degradation or puncture before use. After handling is complete, remove and dispose of the outer gloves in the designated chemical waste container before leaving the fume hood. The inner gloves should be removed and disposed of upon exiting the laboratory.

Eye and Face Protection: Shielding from Splashes and Particles
  • Mandatory Eyewear: Chemical safety goggles that provide a complete seal around the eyes are required at all times when in the laboratory where this compound is being handled.[12]

  • Enhanced Protection: When there is a risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles to protect the entire face.

Body Protection: Minimizing Skin Contact
  • Laboratory Coat: A full-length laboratory coat, preferably made of a chemically resistant material, must be worn and fully buttoned.

  • Additional Protection: For procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

  • Personal Clothing: Ensure that personal clothing fully covers the legs and that closed-toe shoes are worn.

Respiratory Protection: For Elevated Risk Scenarios
  • When Required: If there is a potential for generating significant amounts of dust or aerosols that cannot be adequately controlled by a fume hood, respiratory protection is necessary.[2][6]

  • Respirator Type: A NIOSH-approved N95 or P100 particulate respirator is recommended. All personnel required to wear a respirator must be properly fit-tested and trained in its use.

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable surface (e.g., weighing paper or a plastic liner) within the fume hood to contain any spills.

  • Spill Management: Have a spill kit readily accessible. In the event of a small spill, it should be carefully cleaned up by personnel wearing appropriate PPE. The spilled material should be collected and placed in a sealed container for proper disposal.

  • Personal Hygiene: After handling the compound, and before leaving the laboratory, wash your hands thoroughly with soap and water.[8] Avoid eating, drinking, or applying cosmetics in the laboratory.[8]

Disposal Plan
  • Waste Segregation: All solid waste contaminated with 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, including used gloves, weighing papers, and contaminated labware, must be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Protocol: The disposal of chemical waste must be carried out in strict accordance with all local, regional, and national environmental regulations.[13] This typically involves arranging for collection by a licensed chemical waste disposal company.[2] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Conclusion: A Culture of Safety

The responsible handling of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is predicated on a thorough understanding of its potential hazards, which are inferred from chemically similar compounds. By adhering to the rigorous PPE protocols, engineering controls, and safe handling procedures outlined in this guide, researchers can significantly minimize their risk of exposure and ensure a safe laboratory environment.

References

  • PubChem. 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • CPAChem. Safety data sheet: rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetophenone. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • Carl ROTH. Safety Data Sheet: Acetophenone. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Imidazole. [Link]

  • ECHA. Substance Information: α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol. [Link]

  • MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole PUFFERAN®. [Link]

  • Scribd. Safety Data Sheet: Phenylacetone. [Link]

  • PubMed. Imidazoles as potential antifungal agents: a review. [Link]

  • PubChem. (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. [Link]

  • Safety Data Sheet. MICROFERM. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Pharmaffiliates. 1-(2-Chlorophenyl)-2-(1H-tetrazol-1-yl)ethan-1-one. [Link]

  • CTK. [Application]alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. [Link]

  • NIST. Ethanone, 1-(4-chlorophenyl)-. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.